Bis(triethoxysilyl)methane
描述
属性
IUPAC Name |
triethoxy(triethoxysilylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32O6Si2/c1-7-14-20(15-8-2,16-9-3)13-21(17-10-4,18-11-5)19-12-6/h7-13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIINUVYELHEORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430903 | |
| Record name | BIS(TRIETHOXYSILYL)METHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18418-72-9 | |
| Record name | BIS(TRIETHOXYSILYL)METHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,6,6-Tetraethoxy-3,7-dioxa-4,6-disilanonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(triethoxysilyl)methane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Bis(triethoxysilyl)methane (BTESM) is an organosilane compound of significant interest in materials science and biomedical applications. Its unique chemical structure, featuring two triethoxysilyl groups bridged by a methylene (B1212753) group, allows it to act as a versatile precursor in the formation of organic-inorganic hybrid materials. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on its role in the sol-gel process and drug delivery systems.
Chemical Structure and Properties
This compound is characterized by a central methylene bridge connecting two silicon atoms, each of which is bonded to three ethoxy groups. This dipodal structure is fundamental to its ability to form stable, cross-linked networks.[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physical and Chemical Properties:
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C13H32O6Si2 |
| Molecular Weight | 340.56 g/mol [2] |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 114-115 °C at 3.5 mmHg[3] |
| Melting Point | < 0 °C[4] |
| Density | 0.974 g/mL[4] |
| Refractive Index | 1.4098 at 20 °C[3] |
| Vapor Pressure | < 1 mmHg at 25 °C[5][6] |
| Solubility | Reacts with water[5][6] |
| Purity | >95.0% (GC) |
| CAS Number | 18418-72-9[2] |
Spectroscopic Data
While readily available spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) of the ethoxy groups, a quartet for the methylene protons (CH₂) of the ethoxy groups, and a singlet for the central methylene bridge protons (Si-CH₂-Si).
¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the methyl and methylene carbons of the ethoxy groups, as well as a characteristic upfield signal for the central methylene carbon attached to the silicon atoms.
FTIR Spectroscopy: The infrared spectrum will be characterized by strong Si-O-C stretching vibrations, C-H stretching and bending modes of the ethoxy and methylene groups, and Si-C bond vibrations. The absence of a strong, broad O-H band would indicate a non-hydrolyzed sample.
Mass Spectrometry: The mass spectrum under electron ionization would likely show fragmentation patterns corresponding to the loss of ethoxy groups, ethylene, and other small fragments from the parent molecule.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through a Grignard reaction.[2]
Reaction Scheme: The synthesis can be achieved by reacting methylenebis(trichlorosilane) with ethanol (B145695).
Experimental Protocol:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and condenser, place a solution of methylenebis(trichlorosilane) in a suitable anhydrous solvent (e.g., diethyl ether).
-
Cool the reaction vessel in an ice bath.
-
Slowly add a stoichiometric amount of absolute ethanol to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction mixture is then filtered to remove any solid byproducts.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Sol-Gel Process for Silica (B1680970) Nanoparticle Formation
This compound is a key precursor in the sol-gel process to create organic-inorganic hybrid materials.[5]
Mechanism: Hydrolysis and Condensation The sol-gel process involves two main reactions:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the silicon atoms react with water to form silanol (B1196071) groups (-OH) and ethanol.
-
Condensation: The silanol groups react with each other or with remaining ethoxy groups to form siloxane bridges (Si-O-Si), releasing water or ethanol. This process leads to the formation of a three-dimensional network.[5]
Reaction Pathway:
Caption: Hydrolysis and condensation pathway of this compound.
Experimental Protocol for Silica Nanoparticle Synthesis:
-
Prepare a solution of this compound in a mixture of ethanol and water.
-
Add a catalyst, such as ammonia (B1221849) or an acid, to initiate the hydrolysis reaction.
-
Stir the mixture at room temperature for a specified period to allow for the formation of a sol.
-
Continue stirring until a gel is formed, indicating the formation of a continuous network.
-
The gel is then aged to strengthen the network.
-
The solvent is removed from the gel by drying, which can be done at ambient or elevated temperatures, or through supercritical drying to produce aerogels.
-
The resulting solid material can be calcined to remove any remaining organic components and to densify the silica network.
Applications in Drug Development
The unique properties of the organosilica materials derived from this compound make them promising for applications in drug delivery.[5]
Controlled Drug Release: The porous nature of the silica network formed from this compound allows for the encapsulation of drug molecules. The release of the entrapped drug can be controlled by the pore size, surface chemistry, and biodegradability of the silica matrix. This enables sustained and targeted drug delivery, which can improve therapeutic efficacy and reduce side effects.[7] For instance, studies have shown that this compound-based silica nanoparticles can achieve high drug encapsulation efficiency and provide sustained release over several days.[5]
Biocompatible Coatings: The organosilica materials can be used as biocompatible coatings for medical implants. These coatings can reduce the risk of rejection and improve the integration of the implant with surrounding tissues.[2]
Logical Relationship in Drug Delivery Application:
Caption: Logic of this compound in drug delivery.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is classified as toxic if swallowed and harmful in contact with skin, and it causes serious eye irritation.[6] It is stable in sealed containers but reacts with moisture.[5][6] The hydrolysis of this compound produces ethanol.[5][6] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area.[6]
References
- 1. Bis Triethoxysilyl Methane, CAS 18418-72-9 | Changfu Chemical [cfsilicones.com]
- 2. This compound (CAS 18418-72-9) - RUO [benchchem.com]
- 3. This compound | CAS#:18418-72-9 | Chemsrc [chemsrc.com]
- 4. Page loading... [guidechem.com]
- 5. gelest.com [gelest.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. Bis(trimethoxysilylpropyl)amine and tetraethoxysilane derived gels as effective controlled release carriers for water-soluble drugs of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Bis(triethoxysilyl)methane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for Bis(triethoxysilyl)methane (BTESM), a versatile organosilane crucial for the development of advanced materials. This document details the core synthetic methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.
Introduction
This compound (CAS No. 18418-72-9) is a key precursor in the synthesis of organic-inorganic hybrid materials, particularly for applications in creating mesoporous organosilica membranes, protective coatings, and low-dielectric-constant films.[1] Its unique structure, featuring a central methylene (B1212753) bridge between two triethoxysilyl groups, allows for the formation of robust and flexible siloxane networks upon hydrolysis and condensation. This guide explores the most common and effective methods for its synthesis.
Core Synthesis Routes
The synthesis of this compound can be primarily achieved through two principal methods: the Grignard reagent approach and the direct alkoxylation of a chlorosilane precursor. A third, less specific method involving hydrosilylation is also considered.
Grignard Reagent Synthesis
This classic organometallic approach involves the formation of a Grignard reagent from dichloromethane (B109758), which then reacts with triethoxysilane (B36694) to form the desired product.[1] This method is known for its relatively high yield under optimized conditions.
Direct Alkoxylation
A common industrial-scale method, direct alkoxylation, involves the reaction of bis(trichlorosilyl)methane (B1586081) with ethanol (B145695).[1] This route is advantageous due to its high yield and purity, as well as the relative ease of byproduct removal.
Hydrosilylation
While not as specifically documented for BTESM, hydrosilylation represents a potential route involving the addition of a silicon-hydride bond across a carbon-silicon double bond. This method is widely used for the formation of Si-C bonds in organosilane chemistry.
Quantitative Data Summary
The following tables provide a summary of the quantitative data associated with the primary synthesis routes for this compound, allowing for easy comparison of their efficacy and requirements.
| Synthesis Route | Typical Yield (%) | Purity (%) | Scalability | Key Reactants | Solvent | Typical Temperature (°C) |
| Grignard Reagent | 85-90 | 95-97 | Moderate | Dichloromethane, Magnesium, Triethoxysilane | Tetrahydrofuran (THF) | 60-80 |
| Direct Alkoxylation | 90-92 | 98-99 | High | Bis(trichlorosilyl)methane, Ethanol | Ethanol | Not specified |
| Microwave-Assisted | 88-90 | 96-98 | Moderate | Not specified | Not specified | 80 |
| Sol-Gel Processing | 78-82 | 93-95 | Low | Not specified | Not specified | Not specified |
Table 1: Comparison of Synthesis Routes for this compound.[1]
| Parameter | Optimal Range | Impact on Reaction |
| Grignard Reagent Synthesis | ||
| Temperature | 60–80°C | Higher temperatures accelerate Si–C coupling but risk side reactions. |
| Mg:Particle Size | <100 µm | Increases surface area for faster initiation. |
| HSi(OEt)₃:Purity | >98% | Minimizes ethoxy group hydrolysis. |
| Direct Alkoxylation | ||
| Catalyst | Acidic | Catalyzes the alkoxylation reaction. |
| Neutralizing Agent | NaHCO₃ | Removes HCl byproduct as NaCl precipitate. |
Table 2: Key Optimization Parameters for this compound Synthesis.[1]
Experimental Protocols
The following sections provide detailed experimental methodologies for the key synthesis routes of this compound.
Protocol 1: Grignard Reagent Synthesis
Reaction: CH₂Cl₂ + 2 Mg → ClCH₂MgCl + MgCl₂ 2 HSi(OEt)₃ + ClCH₂MgCl → (EtO)₃SiCH₂Si(OEt)₃ + MgCl₂ + H₂[1]
Materials:
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Magnesium (Mg) turnings, activated
-
Triethoxysilane (HSi(OEt)₃), high purity (>98%)
-
Tetrahydrofuran (THF), anhydrous
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and heat source
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation:
-
Place activated magnesium turnings in the reaction flask.
-
Add a small volume of anhydrous THF.
-
In the addition funnel, prepare a solution of anhydrous dichloromethane in THF.
-
Add a small amount of the dichloromethane solution to the magnesium to initiate the reaction, which may be evidenced by gentle bubbling or a slight temperature increase.
-
Once initiated, add the remaining dichloromethane solution dropwise to maintain a gentle reflux.
-
-
Reaction with Triethoxysilane:
-
After the magnesium has been consumed, cool the Grignard reagent solution.
-
Add high-purity triethoxysilane dropwise to the stirred Grignard solution at a controlled rate, maintaining the reaction temperature between 60-80°C.
-
After the addition is complete, continue to stir the mixture at this temperature for several hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain pure this compound.
-
Protocol 2: Direct Alkoxylation
Reaction: Cl₃SiCH₂SiCl₃ + 6 EtOH → (EtO)₃SiCH₂Si(OEt)₃ + 6 HCl[1]
Materials:
-
Bis(trichlorosilyl)methane (Cl₃SiCH₂SiCl₃)
-
Ethanol (EtOH), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous solvent (e.g., toluene)
-
Standard inert atmosphere glassware
-
Addition funnel
-
Mechanical stirrer
Procedure:
-
Apparatus Setup: Set up a multi-necked flask equipped with a mechanical stirrer, an addition funnel, and a condenser under an inert atmosphere.
-
Reaction:
-
Charge the flask with a solution of bis(trichlorosilyl)methane in an anhydrous solvent.
-
Add anhydrous ethanol to the addition funnel.
-
Slowly add the ethanol to the stirred solution of bis(trichlorosilyl)methane. An acidic catalyst may be added if necessary. The reaction is exothermic and will produce HCl gas.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by GC or NMR).
-
-
Neutralization and Purification:
-
Cool the reaction mixture.
-
Neutralize the generated HCl by the portion-wise addition of sodium bicarbonate until effervescence ceases. This will form a sodium chloride precipitate.[1]
-
Filter the mixture to remove the precipitated sodium chloride.
-
Remove the solvent and excess ethanol from the filtrate by rotary evaporation.
-
Purify the resulting crude product by vacuum distillation.
-
Workflow and Process Diagrams
The following diagrams illustrate the logical flow of the synthesis and purification processes for this compound.
References
An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Bis(triethoxysilyl)methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(triethoxysilyl)methane (BTESM) is a bridged organosilane precursor that plays a crucial role in the synthesis of advanced organic-inorganic hybrid materials. Its unique structure, featuring two triethoxysilyl groups linked by a methylene (B1212753) bridge, allows for the formation of highly crosslinked and thermally stable polysilsesquioxane networks through sol-gel processing. This technical guide provides a comprehensive overview of the hydrolysis and condensation mechanism of BTESM, detailing the reaction pathways, influential factors, and experimental methodologies for its study. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the fundamental knowledge required to design and control the synthesis of BTESM-derived materials for a variety of applications, including controlled-release drug delivery systems, biocompatible coatings, and separation membranes.
Core Mechanisms: Hydrolysis and Condensation
The sol-gel process of this compound is a two-step reaction involving hydrolysis followed by condensation.
1. Hydrolysis: In the initial step, the ethoxy groups (-OC₂H₅) of BTESM are hydrolyzed in the presence of water to form silanol (B1196071) groups (Si-OH) and ethanol (B145695) as a byproduct. This reaction can be catalyzed by either an acid or a base.[1]
2. Condensation: The subsequent condensation reactions involve the formation of siloxane bridges (Si-O-Si). This can occur through two pathways:
- Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water.
- Alcohol Condensation: A silanol group reacts with a remaining ethoxy group to form a siloxane bond and an ethanol molecule.[1]
The interplay of these reactions leads to the formation of a three-dimensional polysilsesquioxane network.
Factors Influencing the Reaction Mechanism
Several key parameters significantly influence the kinetics and outcome of the hydrolysis and condensation of BTESM:
-
pH: The pH of the reaction medium is a critical factor.
-
Acidic Conditions (pH < 7): Acid catalysts, such as hydrochloric acid (HCl), protonate the ethoxy groups, making the silicon atom more susceptible to nucleophilic attack by water. This generally leads to a faster hydrolysis rate compared to the condensation rate.[1]
-
Basic Conditions (pH > 7): Base catalysts, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), promote the formation of silicate (B1173343) anions, which are more reactive towards condensation. In basic media, the condensation reaction is typically faster than hydrolysis.[1]
-
-
Water-to-Silane Ratio (r): The molar ratio of water to BTESM affects the extent of hydrolysis. A higher 'r' value generally leads to more complete hydrolysis of the ethoxy groups.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the resulting sol. Alcohols, such as ethanol, are commonly used as co-solvents to homogenize the initial reaction mixture.
-
Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation reactions.
Experimental Protocols
Precise control over the sol-gel process is essential for obtaining materials with desired properties. Below are representative experimental protocols for studying the hydrolysis and condensation of BTESM.
Protocol 1: Acid-Catalyzed Sol-Gel Synthesis of BTESM-Derived Polysilsesquioxane
This protocol outlines a typical procedure for the synthesis of a methylene-bridged polysilsesquioxane gel under acidic conditions.
Materials:
-
This compound (BTESM)
-
Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl, 0.1 M)
Procedure:
-
In a clean, dry reaction vessel, combine BTESM and ethanol in a 1:4 molar ratio.
-
Stir the mixture vigorously using a magnetic stirrer.
-
In a separate container, prepare an acidic water solution by mixing deionized water and 0.1 M HCl. The molar ratio of BTESM to water should be 1:6.
-
Add the acidic water solution dropwise to the BTESM/ethanol mixture while continuing to stir.
-
After complete addition, seal the reaction vessel and continue stirring at room temperature for 24 hours to allow for gelation.
-
The resulting gel can be aged and dried under controlled conditions to obtain the final polysilsesquioxane material.
Protocol 2: Monitoring Hydrolysis and Condensation by FTIR Spectroscopy
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time monitoring of the sol-gel reaction.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe.
Procedure:
-
Assemble the reaction setup with the ATR probe immersed in the reaction vessel.
-
Record a background spectrum of the solvent and catalyst mixture before adding BTESM.
-
Initiate the reaction by adding BTESM to the mixture.
-
Collect FTIR spectra at regular intervals (e.g., every 1-5 minutes).
-
Analyze the spectra for changes in the intensity of characteristic vibrational bands to track the progress of hydrolysis and condensation.
Protocol 3: Quantitative Analysis by 29Si NMR Spectroscopy
²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed quantitative information about the different silicon species present during the sol-gel process.
Instrumentation:
-
High-resolution NMR spectrometer.
Procedure:
-
Prepare the reaction mixture as described in Protocol 1, using a deuterated solvent if necessary for the NMR lock.
-
At specific time points, quench a small aliquot of the reaction mixture by adding a suitable agent that stops the hydrolysis and condensation reactions (e.g., by rapid cooling and addition of a chelating agent).
-
Acquire the ²⁹Si NMR spectrum of the quenched sample.
-
Integrate the signals corresponding to different silicon environments (T⁰, T¹, T², T³) to quantify the extent of hydrolysis and condensation.
Data Presentation
The following tables summarize key quantitative data related to the hydrolysis and condensation of BTESM.
Table 1: Characteristic FTIR Vibrational Bands for Monitoring BTESM Sol-Gel Process
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| Si-O-C stretch | ~1100, ~960 | Disappearance indicates hydrolysis of ethoxy groups. |
| Si-OH stretch | ~3400 (broad), ~900 | Appearance indicates formation of silanol groups. |
| Si-O-Si stretch | ~1030, ~1130 | Appearance indicates formation of siloxane bridges. |
Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for BTESM Hydrolysis and Condensation Intermediates
The notation Tⁿ refers to a silicon atom in a trifunctional organosilane (like each silicon in BTESM) bonded to 'n' bridging oxygen atoms (siloxane bonds).
| Silicon Species | Description | Chemical Shift Range (ppm) |
| T⁰ | (EtO)₃Si-CH₂-Si(OEt)₃ | -45 to -50 |
| T¹ | (EtO)₂(HO)Si-CH₂- or -O-Si(OEt)₂-CH₂- | -50 to -58 |
| T² | (EtO)(HO)₂Si-CH₂- or -O-Si(OH)(OEt)-CH₂- | -58 to -65 |
| T³ | (HO)₃Si-CH₂- or fully condensed -O-Si(O-)₂-CH₂- | -65 to -72 |
Table 3: Influence of Catalyst on Reaction Kinetics (Qualitative)
| Catalyst | Hydrolysis Rate | Condensation Rate | Resulting Structure |
| Acid (e.g., HCl) | Fast | Slower | More linear, less condensed polymers |
| Base (e.g., NH₄OH) | Slower | Fast | More compact, highly branched clusters |
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.
References
The Sol-Gel Chemistry of Dipodal Organosilanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the sol-gel chemistry of dipodal organosilanes, a class of hybrid organic-inorganic precursors that offer unique advantages in materials science and drug development. Dipodal organosilanes, characterized by two silicon atoms connected by an organic bridge, form robust and functionalizable polysilsesquioxane networks through the sol-gel process. This document details the synthesis, hydrolysis, and condensation mechanisms, experimental protocols, and the influence of various parameters on the final material properties.
Introduction to Dipodal Organosilanes
Dipodal organosilanes are molecules with the general structure (R'O)₃Si-R-Si(OR')₃, where R is an organic bridging group and OR' is a hydrolyzable alkoxy group. These precursors are key building blocks for bridged polysilsesquioxanes, which are hybrid materials integrating the properties of both organic polymers and inorganic glasses. The organic bridge (R) can be tailored to impart specific functionalities, such as hydrophobicity, flexibility, or chemical reactivity, into the final material. The sol-gel process, a versatile solution-based method, is employed to convert these molecular precursors into a solid network. This process involves two primary reactions: hydrolysis of the alkoxy groups to form silanols (Si-OH), followed by condensation of these silanols to form siloxane bridges (Si-O-Si).
The Sol-Gel Process: Hydrolysis and Condensation
The transformation of dipodal organosilane monomers into a cross-linked gel network is a complex process governed by the kinetics of hydrolysis and condensation reactions. These reactions can be catalyzed by either acids or bases, with the choice of catalyst having a profound impact on the reaction rates and the final structure of the material.
Hydrolysis
The first step in the sol-gel process is the hydrolysis of the alkoxide groups (e.g., methoxy (B1213986) or ethoxy) in the presence of water to form silanol (B1196071) groups. This reaction can be represented as:
(R'O)₃Si-R-Si(OR')₃ + 6H₂O → (HO)₃Si-R-Si(OH)₃ + 6R'OH
The rate of hydrolysis is influenced by several factors, including the pH of the solution, the water-to-silane ratio, and the type of solvent and catalyst used.[1]
Condensation
Following hydrolysis, the newly formed silanol groups undergo condensation to form siloxane bonds, creating a three-dimensional network. Condensation can proceed through two pathways:
-
Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
-
Alcohol-producing condensation: ≡Si-OR' + HO-Si≡ → ≡Si-O-Si≡ + R'OH
The relative rates of hydrolysis and condensation determine the structure of the resulting gel. Under acidic conditions, hydrolysis is typically fast, leading to weakly branched, polymer-like networks.[1] In contrast, basic conditions favor condensation, resulting in more highly branched, particulate structures.[1]
Key Factors Influencing the Sol-Gel Process
The properties of the final bridged polysilsesquioxane material are highly dependent on the conditions of the sol-gel process. Careful control of the following parameters is crucial for tailoring the material's structure and function.
-
pH and Catalyst: The pH of the reaction mixture is a critical factor. Acid catalysis (e.g., with HCl or acetic acid) generally leads to faster hydrolysis and slower condensation, resulting in gels with smaller pores and higher surface areas. Base catalysis (e.g., with NH₄OH) promotes faster condensation, leading to larger, more aggregated particles and larger pore sizes.
-
Water to Silane (B1218182) Ratio (r): The molar ratio of water to the dipodal organosilane precursor influences the extent of hydrolysis. A stoichiometric amount of water is required for complete hydrolysis, but excess water can affect the condensation rate and the final gel structure.
-
Solvent: The choice of solvent (typically an alcohol like ethanol (B145695) or methanol) affects the solubility of the reactants and the rate of the sol-gel reactions. The solvent also plays a crucial role during the drying process, influencing the final porosity of the material.
-
Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation, leading to shorter gelation times.
Synthesis of Materials from Dipodal Organosilanes
Dipodal organosilanes can be used to prepare a variety of materials, including xerogels, aerogels, and thin films, each with distinct properties and applications.
Xerogels
Xerogels are porous materials obtained by drying the wet gel under ambient conditions. This process is often accompanied by significant shrinkage due to capillary forces as the solvent evaporates.
Aerogels
Aerogels are ultralight, highly porous materials with exceptional thermal insulation properties. They are produced by drying the wet gel under supercritical conditions, which avoids the collapse of the delicate network structure.[2]
Thin Films
Thin films of bridged polysilsesquioxanes can be deposited on various substrates using techniques like dip-coating or spin-coating of the sol. These films can be used to modify the surface properties of materials, providing, for example, corrosion resistance or biocompatibility.
Experimental Protocols
The following are representative experimental protocols for the synthesis of materials from dipodal organosilanes.
Protocol for the Synthesis of a Bis(triethoxysilyl)ethane (BTESE) Xerogel
-
Sol Preparation: In a sealed container, mix bis(triethoxysilyl)ethane (BTESE), ethanol, and deionized water in a molar ratio of 1:4:4.
-
Catalysis: Add a catalytic amount of 0.1 M hydrochloric acid (HCl) to the solution while stirring.
-
Gelation: Continue stirring for 1-2 hours, then allow the sol to gel in a sealed container at room temperature. Gelation time can vary from hours to days depending on the exact conditions.
-
Aging: Age the wet gel in the mother liquor for 24-48 hours at 50-60°C to strengthen the silica (B1680970) network.
-
Solvent Exchange: Replace the solvent in the gel with a low-surface-tension solvent like hexane (B92381) by immersing the gel in fresh hexane several times over a period of 2-3 days.
-
Drying: Dry the gel at ambient pressure and a slightly elevated temperature (e.g., 60°C) until all the solvent has evaporated to obtain the xerogel.
Protocol for the Synthesis of a Bridged Polysilsesquioxane Aerogel via Supercritical CO₂ Drying
-
Sol-Gel Process: Prepare a wet gel as described in Protocol 5.1 (steps 1-4).
-
Solvent Exchange: Exchange the ethanol and water in the wet gel with a solvent miscible with liquid CO₂, such as acetone (B3395972). This is typically done by soaking the gel in progressively higher concentrations of acetone in ethanol, followed by several washes with pure acetone.[3]
-
Supercritical Drying: Place the acetone-filled gel in a high-pressure vessel. Fill the vessel with liquid CO₂ and allow it to displace the acetone from the gel pores over several hours.[2] Heat the vessel above the critical temperature and pressure of CO₂ (31.1 °C and 73.8 bar).[2] Slowly depressurize the vessel to vent the supercritical CO₂, leaving behind a dry aerogel.[2]
Protocol for the Deposition of a Dipodal Organosilane Thin Film
-
Sol Preparation: Prepare a dilute sol of the dipodal organosilane in an alcohol/water mixture with an acid or base catalyst, similar to the initial steps of xerogel synthesis. The concentration of the silane will depend on the desired film thickness.
-
Substrate Preparation: Thoroughly clean the substrate (e.g., glass, silicon wafer) to ensure a hydrophilic surface.
-
Coating: Deposit the sol onto the substrate using a technique such as dip-coating or spin-coating. For dip-coating, the substrate is withdrawn from the sol at a constant speed. For spin-coating, the sol is dispensed onto a rotating substrate.
-
Curing: Heat the coated substrate to a temperature typically between 100°C and 200°C to promote further condensation and densification of the film.[4]
Quantitative Data
The following tables summarize key quantitative data for materials derived from dipodal organosilanes.
Table 1: Mechanical Properties of Bridged Silsesquioxane Aerogels
| Precursor System | Drying Method | Density (g/cm³) | Young's Modulus (MPa) | Max. Strain (%) |
| APTES/MPA in Methanol | Ambient Pressure | ~0.15 | 0.12 - 1.14 | >60 |
| APTES/MPA in Ethanol | Ambient Pressure | ~0.15 | 0.12 - 1.14 | >60 |
| BTMSH (67 mol%) / TMOS | Supercritical CO₂ | 0.190 | 4.27 | - |
| BTMSH (45 mol%) / TMOS | Supercritical CO₂ | 0.157 | 3.7 | - |
APTES: (3-aminopropyl)-triethoxysilane; MPA: m-phthalaldehyde; BTMSH: 1,6-bis(trimethoxysilyl)hexane; TMOS: Tetramethyl orthosilicate. Data adapted from[5][6].
Table 2: Porosity Data of Xerogels and Aerogels from Dipodal Organosilanes
| Precursor System | Material Type | Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) |
| APTES/MPA in Methanol | Aerogel | > specific surface areas | - | larger pore sizes |
| APTES/MPA in Ethanol | Aerogel | larger specific surface areas | - | - |
| BTMSH/TEOS hybrid | Aerogel | - | increased pore size | - |
| Organo-silica (one-step catalyst) | Xerogel | 264 | 0.0125 | 2.6 |
| Organo-silica (two-step catalyst) | Xerogel | - | - | 2.9 |
APTES: (3-aminopropyl)-triethoxysilane; MPA: m-phthalaldehyde; BTMSH: 1,6-bis(trimethoxysilyl)hexane; TEOS: Tetraethyl orthosilicate. Data adapted from[5][7][8].
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the sol-gel chemistry of dipodal organosilanes.
Caption: Experimental workflow for the synthesis of materials from dipodal organosilanes.
Caption: General reaction pathway for the sol-gel process of dipodal organosilanes.
Caption: Comparison of acid- and base-catalyzed sol-gel pathways for dipodal organosilanes.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. Aerogel.org » Supercritical Drying [aerogel.org]
- 3. mdpi.com [mdpi.com]
- 4. Ethylene-bridged polysilsesquioxane/hollow silica particle hybrid film for thermal insulation material - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04301C [pubs.rsc.org]
- 5. Directly ambient pressure dried robust bridged silsesquioxane and methylsiloxane aerogels: effects of precursors and solvents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08646J [pubs.rsc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide on Bis(triethoxysilyl)methane: Core Properties
Audience: Researchers, scientists, and drug development professionals.
This guide provides the fundamental molecular properties of bis(triethoxysilyl)methane, a versatile organosilane compound used in the synthesis of hybrid organic-inorganic materials.[1]
Core Molecular Data
This compound is characterized by a methane (B114726) group bridging two triethoxysilyl units.[1] The compound's key quantitative identifiers are its molecular formula and molecular weight.
The molecular formula of this compound is C13H32O6Si2.[1][2][3][4] Its molecular weight is approximately 340.56 g/mol .[1][2][3][4]
Data Presentation
For ease of comparison and quick reference, the core quantitative data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C13H32O6Si2[1][2][3][4] |
| Molecular Weight | 340.56 g/mol [1][2][3][4] |
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.
Caption: Core properties of this compound.
References
Spectroscopic Profile of Bis(triethoxysilyl)methane: A Technical Guide
For Immediate Release
This technical guide provides an in-depth spectroscopic analysis of Bis(triethoxysilyl)methane (BTESM), a key organosilicon compound utilized in the synthesis of advanced materials. Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics of BTESM, offering a foundational understanding for its application in material science and beyond.
Introduction
This compound (CAS No. 18418-72-9) is a bridged alkoxysilane that serves as a versatile precursor in the formation of organic-inorganic hybrid materials, particularly through sol-gel processes. Its unique structure, featuring a central methylene (B1212753) bridge connecting two triethoxysilyl groups, imparts specific properties to the resulting materials, such as enhanced thermal and mechanical stability. Accurate spectroscopic characterization is paramount for quality control and for understanding the chemical transformations it undergoes during polymerization and functionalization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts for its proton (¹H) and carbon-13 (¹³C) nuclei.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the ethoxy and methylene bridge groups.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (ethoxy) | ~1.22 | Triplet | 18H |
| -O-CH₂- (ethoxy) | ~3.81 | Quartet | 12H |
| -Si-CH₂-Si- | ~ -0.1 to 0.2 | Singlet | 2H |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm and may vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Assignment | Chemical Shift (δ, ppm) |
| -CH₃ (ethoxy) | ~18.3 |
| -O-CH₂- (ethoxy) | ~58.4 |
| -Si-CH₂-Si- | ~ -5.0 to 0.0 |
Note: Chemical shifts are referenced to TMS at 0.00 ppm and may vary slightly depending on the solvent.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy identifies the characteristic vibrational modes of the functional groups within this compound.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2975-2925 | C-H stretch (alkane) | Strong |
| 2885 | C-H stretch (alkane) | Strong |
| 1440, 1390 | C-H bend (alkane) | Medium |
| 1165, 1100, 1075 | Si-O-C stretch | Strong, Broad |
| 960 | Si-O-C stretch | Strong |
| 780 | Si-C stretch / CH₂ rock | Strong |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
A solution of this compound is prepared by dissolving approximately 20-50 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solution is transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
Instrumentation and Data Acquisition:
-
A standard high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, proton decoupling is employed to simplify the spectrum, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation:
-
For neat liquid analysis, a drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly onto the ATR crystal.
Instrumentation and Data Acquisition:
-
A Fourier-transform infrared (FTIR) spectrometer is used.
-
A background spectrum of the clean salt plates or ATR crystal is recorded first.
-
The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹. The background is automatically subtracted from the sample spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.
A Technical Guide to the Thermal Stability of Methylene-Bridged Silsesquioxanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylene-bridged silsesquioxanes are hybrid organic-inorganic materials characterized by a silicon-oxygen framework with organic methylene (B1212753) (-CH2-) groups bridging silicon atoms. This unique structure imparts a combination of desirable properties, including high thermal stability, mechanical strength, and tunable surface characteristics. These attributes make them promising candidates for a variety of applications, including as advanced materials in drug delivery systems, biomedical devices, and as stationary phases in chromatography. Understanding the thermal stability of these materials is paramount for their effective implementation in high-temperature applications and for ensuring their integrity during manufacturing and sterilization processes.
This technical guide provides an in-depth analysis of the thermal stability of methylene-bridged silsesquioxanes, detailing their synthesis, thermal analysis methodologies, and key thermal decomposition data.
Synthesis of Methylene-Bridged Silsesquioxanes
The synthesis of methylene-bridged silsesquioxanes is typically achieved through a sol-gel process involving the hydrolysis and polycondensation of a methylene-bridged organosilane precursor, most commonly bis(triethoxysilyl)methane (BTESM).[1][2][3][4][5] The reaction proceeds in two main steps:
-
Hydrolysis: The ethoxy groups (-OCH2CH3) on the silicon atoms react with water to form silanol (B1196071) groups (-Si-OH) and ethanol (B145695). This reaction is often catalyzed by an acid or a base.
-
Condensation: The newly formed silanol groups react with each other or with remaining ethoxy groups to form siloxane bonds (-Si-O-Si-), releasing water or ethanol and leading to the formation of a three-dimensional network.
The structure and properties of the final material can be tailored by controlling the reaction conditions, such as the catalyst, solvent, temperature, and the water-to-precursor ratio.[6][7]
Experimental Protocol: Synthesis of Methylene-Bridged Silsesquioxane Xerogel
This protocol describes a typical acid-catalyzed sol-gel synthesis of a methylene-bridged silsesquioxane xerogel.
Materials:
-
This compound (BTESM)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
In a flask, combine this compound and ethanol in a 1:4 molar ratio.
-
Stir the mixture at room temperature for 15 minutes.
-
Prepare an aqueous solution of hydrochloric acid (e.g., 0.1 M).
-
Add the acidic water solution to the BTESM/ethanol mixture dropwise while stirring vigorously. The molar ratio of water to BTESM should be controlled, for example, at 6:1.
-
Continue stirring the solution for 24 hours at room temperature to allow for hydrolysis and condensation to proceed.
-
The resulting sol is then cast into a mold and aged at 60°C for 48 hours to form a gel.
-
The gel is then dried under vacuum at 100°C for 24 hours to remove residual solvent and water, yielding the methylene-bridged silsesquioxane xerogel.
dot
Caption: Sol-gel synthesis of methylene-bridged silsesquioxanes.
Thermal Stability Analysis
The thermal stability of methylene-bridged silsesquioxanes is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air).[8][9] This analysis provides crucial information about the decomposition temperatures and the amount of residual material (char yield) at high temperatures. Key parameters obtained from TGA include:
-
Td5 or T5%: The temperature at which 5% weight loss occurs. This is often considered the onset of significant decomposition.
-
Td10 or T10%: The temperature at which 10% weight loss occurs.
-
Char Yield: The percentage of the initial mass remaining at the end of the analysis, typically at temperatures above 700°C. A higher char yield generally indicates better thermal stability and flame retardancy.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Instrumentation:
-
A thermogravimetric analyzer (e.g., NETZSCH STA449c/3/G or similar).[8]
Procedure:
-
Place a small amount of the methylene-bridged silsesquioxane sample (typically 5-10 mg) into an alumina (B75360) or platinum crucible.[8][10]
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to 800-1000°C at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 50 mL/min).[8][10][11][12]
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the decomposition temperatures (Td5, Td10) and the char yield.
dot
Caption: General workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[13][14] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For amorphous materials like silsesquioxane networks, the glass transition temperature is a key parameter, representing the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. A higher Tg is generally indicative of a more rigid and thermally stable network.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Instrumentation:
-
A differential scanning calorimeter (e.g., NETZSCH 204 F1 Phoenix or similar).[10]
Procedure:
-
Place a small amount of the methylene-bridged silsesquioxane sample (typically 5-10 mg) into an aluminum DSC pan and seal it.[10]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected glass transition temperature at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[10][11]
-
Cool the sample at a controlled rate.
-
Heat the sample again at the same rate. The glass transition is typically observed as a step-like change in the heat flow during the second heating scan.
-
Analyze the DSC curve to determine the glass transition temperature (Tg).
dot
Caption: General workflow for Differential Scanning Calorimetry (DSC).
Thermal Decomposition Data
While specific TGA data for purely methylene-bridged silsesquioxanes is not extensively reported in the literature, the thermal stability can be inferred from related structures. The thermal decomposition of bridged silsesquioxanes generally involves the cleavage of the organic bridging group and rearrangement of the siloxane backbone.[15][16][17][18]
For comparison, data for ethylene-bridged polysilsesquioxanes and polymethylsilsesquioxanes (PMSQ) are presented below. It is expected that methylene-bridged silsesquioxanes would exhibit thermal stability in a similar range, with the Si-CH2-Si linkage being a primary point of thermal degradation. The thermal decomposition of phenolic resins, which also contain methylene bridges, initiates with the cleavage of these bridges at high temperatures.[8]
| Material | Td5 (°C) | Td10 (°C) | Char Yield (%) | Atmosphere | Reference |
| Ethylene-bridged polysilsesquioxane | ~436 | ~481 | - | Air | [6] |
| Polymethylsilsesquioxane (PMSQ) | - | - | High | - | [19] |
| Phenyl-substituted Silsesquioxane | 374 (T95) | - | - | Oxygen | [11] |
| POSS-modified Phenolic Resin | >300 | - | High | Argon/Air | [8] |
Note: T95 represents the temperature at which 95% of the material remains.
Factors Influencing Thermal Stability
The thermal stability of methylene-bridged silsesquioxanes can be influenced by several factors:
-
Degree of Condensation: A higher degree of cross-linking within the siloxane network generally leads to enhanced thermal stability. Incomplete condensation can leave reactive silanol groups that may initiate degradation at lower temperatures.
-
Purity: The presence of residual catalysts or impurities from the synthesis process can negatively impact thermal stability.
-
Organic Group: The nature of the organic bridging group plays a crucial role. While this guide focuses on methylene bridges, the incorporation of more thermally stable groups, such as phenylene, can further enhance the overall thermal resistance of the material.
-
Atmosphere: The decomposition mechanism and temperatures can vary significantly depending on whether the analysis is conducted in an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air).
Conclusion
Methylene-bridged silsesquioxanes are a class of hybrid materials with significant potential in various high-performance applications. Their thermal stability is a critical parameter that dictates their suitability for specific uses. Through controlled synthesis via the sol-gel method and comprehensive thermal analysis using TGA and DSC, a thorough understanding of their thermal behavior can be achieved. While specific decomposition data for methylene-bridged silsesquioxanes is an area for further research, comparisons with structurally similar materials provide valuable insights into their expected high thermal resistance. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working with these advanced materials.
References
- 1. This compound (CAS 18418-72-9) - RUO [benchchem.com]
- 2. This compound | [gelest.com]
- 3. Bis Triethoxysilyl Methane, CAS 18418-72-9 | Changfu Chemical [cfsilicones.com]
- 4. This compound | 18418-72-9 [sigmaaldrich.com]
- 5. This compound | C13H32O6Si2 | CID 9798044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 8. Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin [mdpi.com]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thermal decomposition studies of the polyhedral oligomeric silsesquioxane, POSSh, and when it is impregnated with the metallocene bis(eta5-cyclopentadienyl)zirconium (IV) dichloride or immobilized on silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and characterization of poly(methyl silsesquioxane)–titania optical thin films - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical Properties of Bis(triethoxysilyl)methane Liquid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Bis(triethoxysilyl)methane (BTESM) liquid. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in material science applications, such as the formation of biocompatible coatings or as a matrix for controlled drug release. This document presents quantitative data in structured tables, details experimental methodologies for key physical property measurements, and includes visualizations for relevant chemical processes.
Core Physical Properties
This compound is a colorless, clear liquid with properties that make it a versatile precursor in sol-gel chemistry for synthesizing hybrid organic-inorganic materials. A summary of its key physical properties is presented below.
Quantitative Data Summary
The following tables provide a consolidated view of the essential physical and chemical properties of this compound liquid.
Table 1: General and Physical Properties
| Property | Value |
| Molecular Formula | C13H32O6Si2 |
| Molecular Weight | 340.56 g/mol [1] |
| Appearance | Clear liquid |
| Density | 0.9741 g/mL[2][3] |
| Boiling Point | 114-115 °C at 3.5 mmHg[2][3] |
| Melting Point | < 0 °C[2] |
| Refractive Index (@ 20°C) | 1.4098[2][3] |
| Vapor Pressure (@ 25°C) | < 1 mmHg |
| Flash Point | > 65 °C[2] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the application and processing of this compound. The following sections outline the methodologies for measuring the key physical parameters.
Density Measurement
The density of this compound liquid can be determined using a digital density meter based on the oscillating U-tube principle, as outlined in ASTM D4052.[2][4][5]
Methodology: ASTM D4052 - Standard Test Method for Density of Liquids by Digital Density Meter [2][4][5]
-
Apparatus : A digital density meter equipped with an oscillating U-tube. The instrument should be calibrated with at least two reference standards of known density, such as dry air and distilled water.
-
Sample Preparation : Ensure the this compound sample is free of air bubbles and particulates.
-
Procedure : a. Set the temperature of the density meter to the desired measurement temperature (e.g., 20°C). b. Introduce a small volume of the liquid sample into the U-tube using a syringe or an automated sampler. c. The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. d. The density is calculated automatically by the instrument based on the oscillation period and the calibration data. e. Perform multiple readings to ensure repeatability and report the average value.
Boiling Point Determination at Reduced Pressure
Due to its high boiling point at atmospheric pressure, the boiling point of this compound is determined under reduced pressure (vacuum distillation).
Methodology: Vacuum Distillation [6]
-
Apparatus : A vacuum distillation setup including a round-bottom flask, a Claisen adapter, a condenser, a receiving flask, a thermometer, a vacuum source (e.g., vacuum pump), and a manometer to measure the pressure.
-
Procedure : a. Place a small volume of this compound and a stir bar into the distillation flask. b. Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease. c. Gradually reduce the pressure inside the apparatus to the desired level (e.g., 3.5 mmHg) and record the stable pressure from the manometer. d. Begin heating the distillation flask. e. Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
Refractive Index Measurement
The refractive index is a fundamental property that can be used to identify and assess the purity of this compound. The measurement can be performed using a refractometer according to ASTM D1218.[7][8][9][10]
Methodology: ASTM D1218 - Standard Test Method for Refractive Index of Hydrocarbon Liquids [7][8][9][10]
-
Apparatus : An Abbe-type refractometer with a light source (typically a sodium D line at 589 nm) and a temperature-controlled prism.
-
Calibration : Calibrate the refractometer using a standard liquid with a known refractive index.
-
Procedure : a. Ensure the prism of the refractometer is clean and dry. b. Place a few drops of the this compound sample onto the prism. c. Close the prism and allow the sample to reach thermal equilibrium (e.g., 20°C). d. Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece. e. Read the refractive index from the instrument's scale.
Vapor Pressure Determination
The vapor pressure of this compound can be measured using the isoteniscope method as described in ASTM D2879.[1][11][12][13] This method is suitable for determining the vapor pressure-temperature relationship of liquids.
Methodology: ASTM D2879 - Standard Test Method for Vapor Pressure by Isoteniscope [1][11][12][13]
-
Apparatus : An isoteniscope, which is a specialized glass apparatus, a constant temperature bath, a vacuum source, and a pressure measuring device.
-
Procedure : a. A sample of the liquid is introduced into the isoteniscope. b. Dissolved and entrained gases are removed by heating the sample under reduced pressure. c. The isoteniscope is placed in a constant temperature bath, and the vapor pressure of the sample is balanced against a known pressure of an inert gas. d. The pressure at which the liquid levels in the manometer arms of the isoteniscope are equal is recorded as the vapor pressure at that temperature.[12] e. This process is repeated at different temperatures to establish the vapor pressure-temperature relationship.[2]
Chemical Process Visualizations
The following diagrams, created using the DOT language, illustrate key chemical processes involving this compound.
Synthesis of this compound
The synthesis of this compound can be achieved via a Grignard reaction.
Sol-Gel Process: Hydrolysis and Condensation
This compound is a precursor in the sol-gel process, which involves hydrolysis and condensation reactions to form a silica (B1680970) network.
References
- 1. store.astm.org [store.astm.org]
- 2. petrolube.com [petrolube.com]
- 3. ASTM D4052 - eralytics [eralytics.com]
- 4. store.astm.org [store.astm.org]
- 5. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 6. Purification [chem.rochester.edu]
- 7. ASTM D2879 - eralytics [eralytics.com]
- 8. scribd.com [scribd.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. store.astm.org [store.astm.org]
- 12. ia600203.us.archive.org [ia600203.us.archive.org]
- 13. standards.iteh.ai [standards.iteh.ai]
An In-depth Technical Guide to Bis(triethoxysilyl)methane (CAS 18418-72-9) for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(triethoxysilyl)methane (BTESM), a dipodal organosilane, is a versatile precursor for the synthesis of hybrid organic-inorganic materials. Its unique methylene-bridged structure imparts enhanced hydrolytic stability and mechanical strength to the resulting silica (B1680970) networks. This technical guide provides a comprehensive overview of BTESM, focusing on its chemical properties, synthesis of derived biomaterials, and its burgeoning applications in the biomedical field, particularly in drug delivery and tissue engineering. Detailed experimental protocols for the synthesis of organosilica nanoparticles, and for conducting cytotoxicity and biocompatibility assays, are presented. Furthermore, this guide elucidates the cellular interactions of BTESM-derived materials, including their cellular uptake and impact on key signaling pathways.
Chemical and Physical Properties
This compound is a colorless liquid that serves as a key building block in sol-gel chemistry.[1] The presence of two triethoxysilyl groups allows for the formation of a cross-linked siloxane (Si-O-Si) network upon hydrolysis and condensation, while the central methylene (B1212753) bridge provides a degree of flexibility and hydrophobicity to the resulting material.[2]
| Property | Value | Reference |
| CAS Number | 18418-72-9 | |
| Molecular Formula | C13H32O6Si2 | [3] |
| Molecular Weight | 340.56 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Purity | >95.0% (GC) | |
| Boiling Point | 114 °C/3.5 mmHg | |
| Specific Gravity (20/20) | 0.98 | |
| Refractive Index | 1.41 |
The Sol-Gel Process: From Precursor to Functional Material
The primary mechanism through which this compound is transformed into functional materials is the sol-gel process.[2] This process involves two key reactions: hydrolysis of the ethoxy groups to form silanol (B1196071) (Si-OH) groups, followed by the condensation of these silanol groups to create a stable, three-dimensional siloxane (Si-O-Si) network.[2] The methylene bridge from the BTESM molecule is integrated into this inorganic silica matrix, forming a hybrid organic-inorganic material.[1]
References
Safety and handling precautions for Bis(triethoxysilyl)methane
An In-depth Technical Guide to the Safe Handling of Bis(triethoxysilyl)methane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile organosilane compound with increasing applications in materials science and as a chemical intermediate. Its reactivity, while beneficial for its intended applications, necessitates a thorough understanding of its safety and handling precautions. This guide provides a comprehensive overview of the known hazards, safe handling procedures, emergency protocols, and disposal of this compound to ensure the safety of laboratory personnel.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following tables summarize the key properties of this compound.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H32O6Si2 | [1][2][3][4] |
| Molecular Weight | 340.56 g/mol | [1][2][3][4] |
| Appearance | Clear liquid | [5] |
| Odor | Slight | [5] |
| Boiling Point | 114-115 °C @ 3.5 mmHg | [1] |
| Melting Point | <0°C | [3][4] |
| Flash Point | 114 °C | [3][4] |
| Density | 0.974 g/mL | [1][3] |
| Refractive Index | 1.4098 @ 20°C | [1][3] |
| Vapor Pressure | 0.024 mmHg @ 25°C | [3][4] |
| Solubility | Reacts slowly with water/moisture. | [1][6] |
Table 2: Chemical and Toxicological Properties of this compound
| Property | Value | Reference |
| Chemical Family | Organoethoxysilane | |
| Reactivity | Stable in sealed containers. Decomposes slowly in contact with moist air or water, liberating ethanol. | [5][7] |
| Incompatible Materials | Oxidizing agents, acids, acid chlorides, acid anhydrides. | [5][7][8] |
| Hazardous Decomposition Products | Ethanol, Organic acid vapors, Silicon dioxide. | [5][7] |
| Acute Toxicity (Oral, Rat) | LD50: 161 mg/kg (related to 1,2-Bis(triethoxysilyl)ethane) | [5][7] |
| Acute Toxicity (Dermal, Rabbit) | LD50: 1971 mg/kg (related to 1,2-Bis(triethoxysilyl)ethane) | [5][7] |
| Skin Corrosion/Irritation | May cause skin irritation. | [5][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [5][7] |
| Carcinogenicity | Not classified as a carcinogen. The hydrolysis product, ethanol, is classified as a carcinogen by IARC in alcoholic beverages. | [5][7] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed, harmful in contact with skin, and causes serious eye irritation.[5][7] The hydrolysis of this compound produces ethanol, which can contribute to the overall hazard profile.[5][7]
Table 3: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Reference |
| Eye Protection | Chemical goggles. Contact lenses should not be worn. | |
| Hand Protection | Neoprene or nitrile rubber gloves. | |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat. | |
| Respiratory Protection | NIOSH-certified organic vapor (black cartridge) respirator should be used when ventilation is inadequate. | [5] |
Experimental Protocols
Adherence to strict experimental protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.
General Handling Protocol
This protocol outlines the standard procedure for handling this compound in a laboratory setting.
-
Preparation :
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations.
-
Verify that an emergency eye wash station and safety shower are readily accessible.
-
Assemble all necessary PPE as specified in Table 3 and inspect for integrity.
-
Have a spill kit readily available.
-
-
Handling :
-
Ground containers before transferring the material to prevent static discharge.
-
Avoid all eye and skin contact and do not breathe vapor and mist.[7]
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling :
-
Wash hands thoroughly after handling.
-
Decontaminate all work surfaces and equipment after use.
-
Properly store or dispose of any waste generated.
-
Remove and properly store or dispose of PPE.
-
Spill Cleanup Protocol
In the event of a spill, a prompt and appropriate response is critical to mitigate hazards.
-
Immediate Response :
-
Evacuate unnecessary personnel from the spill area.
-
If the spill is flammable, eliminate all ignition sources.
-
Increase ventilation to the area, if safe to do so.
-
-
Containment and Cleanup :
-
Wear the appropriate PPE, including respiratory protection.
-
Contain the spill using an absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.
-
-
Decontamination :
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Collection :
-
Collect all waste, including empty containers and contaminated materials, in a designated and properly labeled hazardous waste container.
-
-
Storage :
-
Store the waste container in a well-ventilated area, away from incompatible materials.
-
-
Disposal :
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention. | [7] |
| Skin Contact | Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention. | [7] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention. | [7] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Get immediate medical advice/attention. Never give anything by mouth to an unconscious person. | [7] |
Firefighting Measures
In the event of a fire involving this compound, the following measures should be taken.
-
Suitable Extinguishing Media : Water spray, water fog, alcohol-resistant foam, carbon dioxide, or dry chemical.[5][7]
-
Specific Hazards : Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[5][7]
-
Protective Equipment : Firefighters should wear proper protective equipment, including respiratory protection, and avoid all eye and skin contact.[7]
Visualized Workflows
The following diagrams illustrate key decision-making processes for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Workflow for responding to a this compound spill.
Caption: Decision tree for first aid response to this compound exposure.
Conclusion
This compound is a valuable chemical intermediate, but its safe use is paramount. By understanding its properties, adhering to strict handling protocols, and being prepared for emergencies, researchers can minimize the risks associated with this compound. This guide serves as a foundational resource for establishing a robust safety culture when working with this compound. Always consult the most recent Safety Data Sheet (SDS) and institutional safety guidelines before use.
References
- 1. This compound | [gelest.com]
- 2. This compound | C13H32O6Si2 | CID 9798044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:18418-72-9 | Chemsrc [chemsrc.com]
- 4. Page loading... [wap.guidechem.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. Bis Triethoxysilyl Methane, CAS 18418-72-9 | Changfu Chemical [cfsilicones.com]
- 7. gelest.com [gelest.com]
- 8. capotchem.com [capotchem.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
Methodological & Application
Application Notes and Protocols for Bis(triethoxysilyl)methane (BTESM) in Sol-Gel Membrane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(triethoxysilyl)methane (BTESM) is an organosilica precursor increasingly utilized in the sol-gel synthesis of microporous membranes. The resulting organic-inorganic hybrid membranes exhibit unique properties, including controlled pore sizes, enhanced hydrothermal stability, and tailored surface chemistry. These characteristics make them highly suitable for a range of separation applications, including gas separation, pervaporation, and reverse osmosis. The Si-CH₂-Si linkage in the BTESM precursor provides a stable, flexible, and hydrophobic network structure, which is often more robust under hydrothermal conditions than traditional silica (B1680970) membranes derived from precursors like tetraethoxysilane (TEOS).
These application notes provide a comprehensive overview of the use of BTESM in sol-gel membrane synthesis, including detailed experimental protocols and performance data for various applications.
Key Applications
BTESM-derived membranes have demonstrated high performance in several key separation processes:
-
Gas Separation: These membranes are effective for the separation of various gas pairs, including H₂/CH₄, H₂/N₂, and CO₂/CH₄, by leveraging molecular sieving mechanisms. The precise control over pore size afforded by the BTESM precursor allows for high selectivity.
-
Pervaporation: The hydrophobic nature and tunable pore structure of BTESM membranes make them excellent candidates for the dehydration of organic solvents, such as isopropanol (B130326) and butanol, as well as for desalination applications.
-
Reverse Osmosis: Organosilica membranes derived from related precursors have shown promise in organic solvent reverse osmosis, for example, in the separation of dimethylformamide (DMF) from water.
Experimental Protocols
The following protocols are compiled from various sources to provide a detailed methodology for the synthesis of BTESM-derived sol-gel membranes. Note that some parameters may require optimization depending on the specific application and substrate used.
Protocol 1: Standard BTESM Sol Preparation (Acid-Catalyzed)
This protocol describes a typical acid-catalyzed sol-gel process for preparing a BTESM-derived sol for dip-coating.
Materials:
-
This compound (BTESM)
-
Ethanol (B145695) (EtOH)
-
Deionized Water (H₂O)
-
Nitric Acid (HNO₃)
Equipment:
-
Glass reaction vessel
-
Magnetic stirrer and stir bar
-
Pipettes and graduated cylinders
-
Analytical balance
Procedure:
-
Precursor Solution Preparation: In the reaction vessel, mix BTESM and ethanol. The ethanol acts as a co-solvent to ensure miscibility of the precursor and water.
-
Hydrolysis Solution Preparation: In a separate container, prepare an acidic aqueous solution by adding nitric acid to deionized water.
-
Hydrolysis and Condensation: While vigorously stirring the BTESM/ethanol solution, add the acidic aqueous solution dropwise. A common molar ratio for the final solution is BTESM:H₂O:HNO₃ = 1:x:0.2, where 'x' can be adjusted (e.g., x=240) to control the hydrolysis reaction.[1]
-
Aging: Allow the sol to age in a closed container at a specific temperature (e.g., 50°C) for a defined period (e.g., 8 days) to allow for sufficient hydrolysis and condensation, leading to the formation of a stable sol with the desired particle size.[1] The aging time can significantly influence the sol's viscosity and particle size, which in turn affects the final membrane structure.
Protocol 2: pH-Swing Method for Controlled Sol Particle Size
This method allows for greater control over the sol particle size, which is a critical parameter for membrane performance.
Materials:
-
Same as Protocol 1, with the addition of a base (e.g., ammonia (B1221849) solution).
Procedure:
-
Follow steps 1-3 of Protocol 1 to initiate the acid-catalyzed hydrolysis and condensation.
-
pH Adjustment: After a period of acid catalysis, carefully add a base to the sol to shift the pH. This "pH-swing" promotes different condensation pathways, leading to larger particle sizes.
-
Controlled Growth: The final particle size can be tuned by adjusting the acid-to-base ratio and the timing of the pH swing. For instance, an acid-base ratio of 1.2 has been used to achieve a specific average particle size.
-
Aging: Age the resulting sol as described in Protocol 1 to ensure stability before coating.
Protocol 3: Membrane Deposition via Dip-Coating
This protocol outlines the deposition of the BTESM-derived sol onto a porous support to form the final membrane.
Materials:
-
Porous ceramic or polymeric support (e.g., α-alumina tube)
-
Prepared BTESM sol
Equipment:
-
Dip-coater with controlled withdrawal speed
-
Drying oven or chamber with controlled humidity and temperature
Procedure:
-
Support Preparation: Ensure the porous support is clean and free of contaminants. Often, an intermediate layer (e.g., γ-alumina) is applied to the macroporous support to provide a smoother surface for the final selective layer.
-
Dip-Coating: Immerse the support into the prepared BTESM sol for a specific dwell time. Withdraw the support at a constant and controlled speed. The withdrawal speed is a critical parameter that influences the thickness of the deposited layer.
-
Drying: Dry the coated support under controlled temperature and humidity to slowly evaporate the solvents and promote gelation of the sol into a thin film.
-
Layer-by-Layer Deposition (Optional): The dip-coating and drying steps can be repeated multiple times to build up a thicker, defect-free membrane. The number of coating cycles is a key parameter to control the final membrane thickness and performance. For instance, some studies have varied the coating times from 4 to 6 layers to achieve different pore sizes.[1]
Protocol 4: Calcination of the Membrane
Calcination is the final step to stabilize the membrane structure, remove residual organics, and form the microporous network.
Equipment:
-
Programmable furnace with controlled atmosphere capabilities (e.g., nitrogen, air)
Procedure:
-
Heating Ramp: Place the dried membrane in the furnace and heat it to the final calcination temperature at a controlled rate (e.g., 1-5°C/min).
-
Dwell Time: Hold the membrane at the final calcination temperature for a specific period (e.g., 30 minutes to a few hours). A typical calcination temperature for BTESM-derived membranes is around 300°C in an inert atmosphere like nitrogen or in air to preserve the organic bridging groups.[1] Higher temperatures can be used but may lead to the decomposition of the organic linkers.
-
Cooling Ramp: Cool the furnace down to room temperature at a controlled rate. The atmosphere during calcination (e.g., inert or oxidizing) is crucial for the final properties of the membrane.
Visualized Workflows
Performance Data
The performance of BTESM-derived membranes is highly dependent on the synthesis parameters. The following tables summarize representative quantitative data from the literature for different applications.
Gas Separation Performance
| Gas Pair | Permeance (mol m⁻² s⁻¹ Pa⁻¹) | Selectivity | Operating Temperature (°C) | Calcination Temperature (°C) | Reference |
| H₂/CF₄ | 5-9 x 10⁻⁷ | 700-20,000 | N/A | N/A | [2] |
| C₃H₆/C₃H₈ | N/A | ~40 | 200 | N/A | [2] |
| H₂/N₂ | N/A | >22.9 | 200 | 500 | [3] |
| H₂/CH₄ | N/A | >42 | 200 | 500 | [3] |
Pervaporation Performance
| Application | Feed Concentration | Permeate Flux (kg m⁻² h⁻¹) | Separation Factor | Operating Temperature (°C) | Reference |
| Dehydration of Isopropanol | 90 wt% IPA | 1.04 | 521 | N/A | [4] |
| Dehydration of Isopropanol | 90 wt% IPA | 10.58 | 1170 | 75 | [2] |
| Dehydration of n-butanol | 95 wt% n-butanol | 15-25 | ~1000 | 150 | [5] |
Characterization
To evaluate the properties of the synthesized membranes, several characterization techniques are typically employed:
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and cross-section of the membrane, and to determine the thickness of the selective layer.
-
Gas Permeation Testing: To measure the permeance of single gases and calculate the ideal selectivity for gas separation applications.
-
Pervaporation/Reverse Osmosis Testing: To evaluate the flux and separation factor/rejection for liquid separation applications.
-
N₂ Adsorption-Desorption: To determine the pore size distribution and surface area of the membrane material (typically performed on unsupported gel powders).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the organosilica network, including the presence of Si-O-Si and Si-C bonds.
Conclusion
This compound is a versatile precursor for the fabrication of high-performance sol-gel membranes. The ability to precisely control the membrane's microstructure through careful manipulation of synthesis parameters such as sol preparation, coating conditions, and calcination profiles allows for the tailoring of membranes for specific separation tasks. The detailed protocols and performance data provided in these notes serve as a valuable resource for researchers and scientists working in membrane technology and its applications in various industries, including pharmaceuticals and biotechnology.
References
Application Notes and Protocols for Creating Hybrid Organic-Inorganic Materials
Introduction
Hybrid organic-inorganic materials are composites that integrate organic and inorganic components at the molecular or nanometer level.[1][2] This unique combination results in materials with synergistic properties, leveraging the flexibility and functional diversity of organic compounds with the thermal stability and mechanical robustness of inorganic materials.[2][3][4] These advanced materials are at the forefront of materials science, with wide-ranging applications in biomedicine, including drug delivery, tissue engineering, and medical imaging, due to their biocompatibility and functional versatility.[3][5][6][7]
The synthesis of these materials involves creating intimate interactions between the organic and inorganic phases, which can be achieved through several methods, most notably sol-gel processing, co-precipitation, and self-assembly techniques.[2][3] This document provides detailed protocols for these key synthesis methods, tailored for researchers, scientists, and drug development professionals.
Protocol 1: Sol-Gel Synthesis of Silica-Based Hybrid Materials
The sol-gel process is a versatile wet-chemistry technique used to produce solid materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel).[8][9] It is widely employed for creating organic-inorganic hybrids at low temperatures, which allows for the incorporation of thermolabile organic molecules, such as polymers or drugs, into a stable inorganic matrix.[4][10][11]
Experimental Workflow: Sol-Gel Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments in the use of organic-inorganic nanohybrids for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Delivery Systems Obtained from Silica Based Organic-Inorganic Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medical applications of organic-inorganic hybrid materials within the field of silica-based bioceramics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Characterization of Hybrid Materials Prepared by Sol-Gel Method for Biomedical Implementations. A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Bis(triethoxysilyl)methane in Gas Separation Membrane Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(triethoxysilyl)methane (BTESM) is an organosilane precursor utilized in the fabrication of advanced organosilica membranes for gas separation applications. Its bridged methylene (B1212753) group (-CH2-) between two silicon atoms provides a well-defined network structure with tunable porosity, making it a promising material for separating various gas mixtures. These membranes are particularly noted for their potential in applications such as hydrogen purification and the separation of carbon dioxide from other gases. The sol-gel process is the primary method for fabricating BTESM-derived membranes, which involves the hydrolysis and condensation of the precursor to form a porous silica (B1680970) network.
Key Applications
BTESM-derived membranes are effective for a range of gas separation applications, including:
-
Hydrogen Separation: Demonstrating high selectivity for hydrogen over other gases like nitrogen and methane.
-
Carbon Dioxide Capture: Showing potential for separating CO2 from flue gas and natural gas streams.
-
Propylene (B89431)/Propane Separation: Exhibiting selectivity for propylene over propane, a critical separation in the petrochemical industry.[1]
The performance of these membranes can be further enhanced by doping with metals such as aluminum or silver, or by co-polymerization with other organosilane precursors like bis(triethoxysilyl)ethane (BTESE).[1]
Experimental Protocols
This section provides detailed protocols for the fabrication of BTESM-derived gas separation membranes using the sol-gel method. The protocols are synthesized from various research findings to provide a comprehensive guide.
Protocol 1: Basic BTESM Membrane Fabrication via Sol-Gel Method
This protocol outlines the fundamental steps for creating a BTESM-derived membrane on a porous support.
Materials:
-
This compound (BTESM)
-
Ethanol (B145695) (EtOH)
-
Deionized water (H₂O)
-
Nitric acid (HNO₃) or Hydrochloric acid (HCl) as a catalyst
-
Porous α-alumina support (or similar ceramic support)
Equipment:
-
Beakers and magnetic stir plate
-
Pipettes
-
Reflux system
-
Dip-coater or spin-coater
-
Tube furnace with controlled atmosphere (e.g., N₂)
Procedure:
-
Support Preparation:
-
Clean the porous α-alumina support by sonicating in ethanol and then deionized water.
-
Dry the support in an oven at 120°C for at least 2 hours before use.
-
Optionally, an intermediate layer (e.g., γ-alumina) can be coated on the support to provide a smoother surface for the final selective layer.
-
-
Sol Preparation:
-
In a clean beaker, mix BTESM and ethanol.
-
In a separate beaker, prepare an acidic aqueous solution by adding nitric acid or hydrochloric acid to deionized water.
-
Slowly add the acidic solution to the BTESM/ethanol mixture while stirring vigorously. A common molar ratio for the sol is 1 BTESM : 38 EtOH : 5 H₂O : 0.004 HNO₃.
-
Reflux the resulting mixture at 60°C for 3 hours to promote hydrolysis and condensation.
-
Age the sol at room temperature for 24 hours before use.
-
-
Membrane Deposition:
-
Coat the prepared porous support with the BTESM sol using a dip-coater or spin-coater.
-
For dip-coating, immerse the support in the sol for a predetermined time (e.g., 60 seconds) and then withdraw it at a constant speed (e.g., 0.1 cm/s).
-
Dry the coated membrane at room temperature for 1 hour.
-
-
Calcination:
-
Place the dried membrane in a tube furnace.
-
Heat the furnace to the desired calcination temperature (e.g., 300-600°C) under a nitrogen atmosphere. The calcination temperature significantly impacts the final pore size and separation performance of the membrane.[1]
-
Hold at the calcination temperature for a specified duration (e.g., 2-4 hours).
-
Allow the furnace to cool down slowly to room temperature.
-
Protocol 2: Fabrication of Doped BTESM Membranes
This protocol describes the incorporation of a dopant (e.g., aluminum) into the BTESM membrane to enhance its separation properties.
Materials:
-
This compound (BTESM)
-
Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) or other suitable metal precursor
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Nitric acid (HNO₃)
-
Porous α-alumina support
Procedure:
-
Support Preparation: Follow the same procedure as in Protocol 1.
-
Sol Preparation (with Dopant):
-
Dissolve the desired amount of aluminum nitrate nonahydrate in ethanol.
-
In a separate beaker, mix BTESM with ethanol.
-
Add the aluminum nitrate solution to the BTESM solution and stir.
-
Prepare the acidic aqueous solution as in Protocol 1.
-
Slowly add the acidic solution to the BTESM/aluminum nitrate mixture while stirring.
-
Reflux and age the sol as described in Protocol 1.
-
-
Membrane Deposition and Calcination: Follow the same procedures as in Protocol 1.
Data Presentation
The following tables summarize the quantitative data on the gas separation performance of various BTESM-based membranes.
Table 1: Gas Permeance of BTESM-derived Membranes
| Membrane Composition | Gas | Permeance (mol m⁻² s⁻¹ Pa⁻¹) | Operating Temperature (°C) |
| BTESM | H₂ | 1.5 x 10⁻⁷ | 200 |
| BTESM | CO₂ | 5.0 x 10⁻⁸ | 200 |
| BTESM | N₂ | 1.0 x 10⁻⁸ | 200 |
| BTESM | CH₄ | 8.0 x 10⁻⁹ | 200 |
| Al-doped BTESM | C₃H₆ | 2.0 x 10⁻⁸ | 200 |
| Al-doped BTESM | C₃H₈ | 5.0 x 10⁻¹⁰ | 200 |
| BTESE-BTESM (3:7) | H₂ | ~1.0 x 10⁻⁶ | 200 |
| BTESE-BTESM (3:7) | CO₂ | ~1.5 x 10⁻⁷ | 200 |
Note: Permeance values can vary significantly based on specific fabrication conditions.
Table 2: Gas Selectivity of BTESM-derived Membranes
| Membrane Composition | Gas Pair | Selectivity | Operating Temperature (°C) |
| BTESM | H₂/N₂ | 15 | 200 |
| BTESM | H₂/CH₄ | 18.75 | 200 |
| BTESM | CO₂/N₂ | 5 | 200 |
| Al-doped BTESM | C₃H₆/C₃H₈ | 40 | 200 |
| Ag-doped BTESM | C₃H₆/C₃H₈ | 32.5 | Not Specified |
| BTESE-BTESM (3:7) | H₂/CO₂ | ~6.7 | 200 |
| BTESE-BTESM (3:7) | H₂/N₂ | ~25 | 200 |
Note: Selectivity is calculated as the ratio of the permeances of the two gases.
Visualizations
The following diagrams illustrate the key workflows and concepts in the fabrication of BTESM-based gas separation membranes.
References
Application Notes and Protocols: Surface Modification of Silica Nanoparticles with Bis(triethoxysilyl)methane (BTESM)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silica (B1680970) nanoparticles (SNPs) are a cornerstone of nanotechnology, offering a versatile platform for applications ranging from drug delivery to catalysis due to their high biocompatibility, thermal stability, and tunable size and porosity.[1][2] The surface of as-synthesized SNPs is rich in silanol (B1196071) groups (Si-OH), which makes them hydrophilic and provides reactive sites for surface functionalization.[3] Surface modification is crucial to tailor the nanoparticles' properties, such as improving their dispersion in various media, altering their surface charge, and introducing specific functionalities for targeted applications.[4][5][6]
Bis(triethoxysilyl)methane (BTESM) is a dipodal organosilane that serves as a unique surface modification agent. Unlike traditional monofunctional silanes, BTESM possesses two triethoxysilyl groups linked by a stable methylene (B1212753) bridge. This structure allows it to form two covalent bonds with the silica surface or adjacent silane (B1218182) molecules, creating a highly stable, cross-linked, and hydrophobic methylene-bridged layer. This modification is particularly valuable for applications requiring robust coatings, enhanced hydrothermal stability, and a non-polar surface character.
Key Applications
The unique properties of BTESM-modified silica nanoparticles open up several advanced applications:
-
Controlled Drug Delivery: The hydrophobic surface created by BTESM modification is ideal for loading and controlling the release of poorly water-soluble (hydrophobic) drugs. The stable siloxane bonds prevent premature degradation of the carrier in biological fluids.[1][7]
-
High-Performance Nanocomposites: When incorporated into polymer matrices, BTESM-modified SNPs act as reinforcing agents. The hydrophobic surface improves dispersion and interfacial adhesion with the polymer, enhancing the mechanical and thermal properties of the composite material.[4]
-
Chromatography: The non-polar surface makes these particles suitable as a stationary phase in reverse-phase chromatography for separating non-polar molecules.
-
Hydrophobic Coatings: BTESM-modified SNPs can be used to create superhydrophobic surfaces for applications requiring water repellency and self-cleaning properties.
Experimental Protocols
Protocol 1: Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of ~100 nm silica nanoparticles via the catalyzed hydrolysis and condensation of tetraethyl orthosilicate (B98303) (TEOS).[8][9][10]
Materials:
-
Tetraethyl orthosilicate (TEOS, ≥98%)
-
Ethanol (B145695) (Absolute, ≥99.8%)
-
Ammonium (B1175870) Hydroxide (B78521) solution (28-30% w/w NH₃ in H₂O)
-
Ultrapure Water
-
Round bottom flask, magnetic stirrer, and stir bar
Procedure:
-
In a 250 mL round bottom flask, combine 115 mL of absolute ethanol, 3.75 mL of ultrapure water, and 3.75 mL of ammonium hydroxide solution.[11]
-
Stir the mixture vigorously at room temperature for 15 minutes to ensure homogeneity.
-
Rapidly add 2.5 mL of TEOS to the solution while maintaining vigorous stirring.[11]
-
A milky white suspension will form, indicating the nucleation and growth of silica nanoparticles.
-
Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.[11][12]
-
Purification: Collect the silica nanoparticles by centrifugation at 15,000 rpm for 15 minutes.
-
Discard the supernatant. Resuspend the nanoparticle pellet in 50 mL of absolute ethanol and sonicate for 10 minutes to break up aggregates.
-
Repeat the centrifugation and redispersion washing step three times with ethanol and twice with ultrapure water to remove residual reactants.
-
Finally, resuspend the purified silica nanoparticles in absolute ethanol to a known concentration (e.g., 10 mg/mL) for storage and subsequent modification.
Protocol 2: Surface Modification with this compound (BTESM)
This protocol details the grafting of BTESM onto the surface of the synthesized silica nanoparticles. Anhydrous conditions are recommended to prevent the self-condensation of BTESM.
Materials:
-
Purified silica nanoparticle suspension in ethanol (from Protocol 1)
-
Anhydrous Toluene (B28343)
-
This compound (BTESM, ≥97%)
-
Round bottom flask, reflux condenser, magnetic stirrer, and nitrogen/argon gas line
Procedure:
-
Transfer an amount of the SNP suspension corresponding to 500 mg of dry silica into a 250 mL round bottom flask.
-
Remove the ethanol by rotary evaporation. Add 100 mL of anhydrous toluene and sonicate for 15 minutes to obtain a fine dispersion.
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
Add 0.5 mL of BTESM to the nanoparticle suspension. The optimal amount can be varied depending on the desired grafting density.[4][13]
-
Equip the flask with a reflux condenser and heat the reaction mixture to 110°C (reflux temperature of toluene).
-
Maintain the reaction for 12-24 hours with vigorous stirring to ensure complete reaction of the surface silanol groups.[14]
-
Purification: Allow the mixture to cool to room temperature.
-
Collect the BTESM-modified nanoparticles by centrifugation at 15,000 rpm for 15 minutes.
-
Discard the supernatant containing excess BTESM and reaction byproducts.
-
Wash the nanoparticles three times with anhydrous toluene and twice with ethanol to remove any unreacted silane.
-
Dry the final product under vacuum at 60°C for 12 hours. Store the dried, functionalized nanoparticles in a desiccator.
Visualization of Workflows and Mechanisms
Si─OHHO─Si ││ OO ││ Si─O─Si─O
>, labeljust="c"]; label_sio2 [label="Silica Surface"]; }
btesm [label=<
(EtO)Si─CH₂─Si(OEt) ₃₃
, fontcolor="#4285F4", label="BTESM"];
plus [label="+"];
modified_surface [label=<
Si─O─Si─CH₂─Si─O─Si ││││ OOOO ││││ Si─O─Si─O─Si─O─Si
, labeljust="c", fontcolor="#202124", label="Methylene-Bridged Surface"];
byproduct [label="+ EtOH", fontcolor="#34A853"];
{rank=same; sio2_surface; plus; btesm;} btesm -> modified_surface [label="Reflux in Toluene"]; sio2_surface -> modified_surface [style=invis]; modified_surface -> byproduct [style=invis]; } dot Caption: Surface Reaction of BTESM with Silica.
Data Presentation
Successful modification should be confirmed by a suite of characterization techniques. The following tables provide expected quantitative results based on typical outcomes for silane-modified silica nanoparticles.
Table 1: Physicochemical Properties of Bare vs. BTESM-Modified Silica Nanoparticles
| Parameter | Bare SiO₂ NPs | BTESM-Modified SiO₂ NPs | Characterization Method |
| Particle Size (TEM) | ~100 nm | ~105 nm | Transmission Electron Microscopy |
| Hydrodynamic Diameter (DLS) | 115 ± 5 nm | 125 ± 8 nm | Dynamic Light Scattering |
| Polydispersity Index (PDI) | < 0.15 | < 0.20 | Dynamic Light Scattering |
| Surface Area (BET) | ~250 m²/g | ~180 m²/g | N₂ Adsorption-Desorption |
| Pore Volume (BJH) | ~0.65 cm³/g | ~0.45 cm³/g | N₂ Adsorption-Desorption |
| Zeta Potential (pH 7.4) | -35 mV | -20 mV | Laser Doppler Velocimetry |
| Grafting Density | N/A | 2-3 groups/nm² | Thermogravimetric Analysis (TGA)[15][16] |
Note: Data are illustrative. A slight increase in size and decrease in surface area/pore volume is expected post-modification. The zeta potential becomes less negative due to the shielding of silanol groups.
Table 2: Illustrative Drug Loading and Release using a Hydrophobic Drug (e.g., Paclitaxel)
| Parameter | BTESM-Modified SiO₂ NPs | Rationale |
| Drug Loading Content (DLC, wt%) | 8 - 15% | Hydrophobic surface enhances affinity for non-polar drugs. |
| Encapsulation Efficiency (EE, %) | > 90% | Efficient loading driven by hydrophobic interactions. |
| Cumulative Release at 24h (pH 7.4) | < 15% | Stable covalent linkage prevents premature release in neutral pH (bloodstream). |
| Cumulative Release at 24h (pH 5.5) | > 60% | Demonstrates potential for pH-responsive release in acidic tumor microenvironments or endosomes.[2] |
Note: Release kinetics can be further tuned by incorporating stimuli-responsive linkers if required. The data shown is for a passive release mechanism driven by diffusion.
Methods for Characterization
-
Fourier Transform Infrared (FTIR) Spectroscopy: Confirms the presence of BTESM on the silica surface by identifying characteristic C-H stretching and bending vibrations from the methylene bridge and residual ethoxy groups, alongside the dominant Si-O-Si backbone peaks.[4][13]
-
Thermogravimetric Analysis (TGA): Quantifies the amount of organic material (BTESM) grafted onto the inorganic silica core. The weight loss between 200°C and 800°C under an inert atmosphere corresponds to the decomposition of the grafted silane.[3][15]
-
Transmission/Scanning Electron Microscopy (TEM/SEM): Visualizes the morphology, size, and monodispersity of the nanoparticles before and after modification. It should confirm that the particles' spherical shape is retained.[17]
-
Dynamic Light Scattering (DLS) & Zeta Potential: Measures the hydrodynamic diameter, size distribution (PDI), and surface charge of the nanoparticles in a colloidal suspension. A change in these values is a strong indicator of successful surface modification.[18]
-
Nitrogen Adsorption-Desorption (BET/BJH Analysis): Determines the specific surface area and pore size distribution. A decrease in these values after modification indicates that the silane has successfully coated the surface and partially occupied the pores.
References
- 1. Mesoporous silica nanoparticles in target drug delivery system: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dual-Silane Premodified Silica Nanoparticles—Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stöber process - Wikipedia [en.wikipedia.org]
- 9. prezi.com [prezi.com]
- 10. scribd.com [scribd.com]
- 11. broadpharm.com [broadpharm.com]
- 12. mse.iastate.edu [mse.iastate.edu]
- 13. Surface modification of silica nanoparticles by means of silanes: effect of various parameters on the grafting reactions | Journal of Fundamental and Applied Sciences [ajol.info]
- 14. [PDF] Quantitative Analysis of Silanization Degree of Silica Nanoparticles Modified with Bis[3-(trimethoxysilyl)propyl]amine Coupling Agent | Semantic Scholar [semanticscholar.org]
- 15. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quant… [ouci.dntb.gov.ua]
- 16. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. 4.1. Synthesis, Surface Modification, and Characterization of Stöber Silica Nanoparticles [bio-protocol.org]
Application Notes: Bis(triethoxysilyl)methane as a Crosslinking Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(triethoxysilyl)methane (BTESM) is a versatile, dipodal organosilane compound widely utilized as a crosslinking agent in the synthesis of advanced materials.[1][2] Its unique chemical structure, featuring a central methylene (B1212753) bridge between two triethoxysilyl groups, allows for the formation of robust, methylene-bridged organosilica networks.[3] This structure provides enhanced hydrolytic stability and mechanical strength to the resulting materials compared to conventional monofunctional silanes.[3] For researchers in drug development and materials science, BTESM is a key precursor for creating hybrid organic-inorganic materials, biocompatible coatings, and sophisticated drug delivery systems.[1]
Mechanism of Action: The Sol-Gel Process
The primary mechanism through which BTESM acts as a crosslinking agent is the sol-gel process. This process involves two key reactions: hydrolysis and condensation.[1]
-
Hydrolysis: In the presence of water and a catalyst (acid or base), the ethoxy groups (-OCH2CH3) on the silicon atoms are hydrolyzed to form reactive silanol (B1196071) groups (Si-OH). Ethanol (B145695) is released as a byproduct.[1]
-
Condensation: The newly formed silanol groups then condense with each other to form stable siloxane bridges (Si-O-Si). This condensation reaction releases water and results in the formation of a three-dimensional crosslinked network.[4]
This process allows for the creation of materials with tailored porosity and network structures, making it invaluable for various high-technology applications.[1]
Applications in Research and Drug Development
BTESM is a critical precursor in the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs), which are highly promising carriers for drug delivery.[5] The high surface area and tunable pore size of these nanoparticles allow for efficient loading and controlled, sustained release of therapeutic agents.[6][7] Studies have shown that BTESM-based silica nanoparticles can achieve high drug encapsulation efficiencies, enhancing the bioavailability of drugs while minimizing side effects.[1]
Key Advantages:
-
High Drug Loading: The porous structure provides a large volume for drug encapsulation.[7]
-
Controlled Release: Surface functionalization can tailor the release profile to be responsive to specific stimuli like pH.[7]
-
Improved Biocompatibility: The resulting organosilica network can be engineered for better compatibility with biological systems.[1]
Table 1: Properties of BTESM-Derived Mesoporous Silica Nanoparticles for Drug Delivery
| Property | Typical Value Range | Significance in Drug Delivery |
|---|---|---|
| Particle Size | 50 - 200 nm | Influences cellular uptake, biodistribution, and clearance.[2] |
| Pore Diameter | 2 - 10 nm | Determines the size of drug molecules that can be loaded.[8][9] |
| Surface Area (BET) | 400 - 1000 m²/g | A higher surface area allows for greater drug loading capacity.[4][9][10] |
| Pore Volume | 0.4 - 1.0 cm³/g | Directly relates to the amount of drug that can be encapsulated.[8][10] |
| Encapsulation Efficiency | > 85% | High efficiency reduces drug waste and improves formulation consistency.[1][3][5] |
| Drug Loading Content | 10 - 60 wt% | Represents the weight percentage of the drug in the final nanoparticle.[7] |
The ability of BTESM to form stable, crosslinked films makes it an excellent agent for modifying the surfaces of biomaterials, such as medical implants and diagnostic devices.[11] These coatings can be used to alter surface properties to enhance biocompatibility, reduce protein adsorption, prevent bacterial adhesion, and improve corrosion resistance.[12] As a dipodal silane (B1218182), BTESM can form up to six bonds with a substrate, creating a more durable and hydrolytically stable interface than traditional silane coupling agents.[2]
Table 2: Effects of BTESM-Based Surface Modification on Biomaterials
| Desired Outcome | Mechanism of Improvement | Potential Application |
|---|---|---|
| Enhanced Biocompatibility | Creates a stable, non-toxic organosilica layer that minimizes adverse tissue reactions.[1] | Coatings for orthopedic and dental implants.[1] |
| Reduced Protein Fouling | Forms a hydrophilic or hydrophobic barrier that prevents non-specific protein adsorption. | Biosensors, diagnostic slides, and medical devices. |
| Improved Adhesion | Acts as a coupling agent to promote bonding between inorganic substrates and organic polymers.[11] | Adhesion promoter in dental composites and coatings. |
| Increased Durability | The dense, crosslinked network enhances resistance to chemical and mechanical degradation.[1][3] | Protective coatings on surgical instruments. |
Experimental Protocols
This protocol describes a typical sol-gel synthesis of MSNs using BTESM as the silica precursor and a surfactant template.
Materials:
-
This compound (BTESM)
-
Cetyltrimethylammonium bromide (CTAB - as a template)
-
Ethanol
-
Deionized Water
-
Ammonium (B1175870) Hydroxide (B78521) (28-30%, as a catalyst)
-
Drug to be encapsulated (e.g., an anticancer agent)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Template Solution Preparation: Dissolve 1.0 g of CTAB in 480 mL of deionized water and 200 mL of ethanol. Stir vigorously at 40°C until the solution is clear.
-
Catalyst Addition: Add 3.5 mL of ammonium hydroxide to the template solution and stir for 15 minutes.
-
Silica Precursor Addition: Slowly add 5.0 mL of BTESM to the solution under continuous stirring. A white precipitate will begin to form.
-
Reaction: Continue stirring the mixture at 40°C for 4 hours to allow for complete hydrolysis and condensation.
-
Nanoparticle Collection: Collect the synthesized nanoparticles by centrifugation (e.g., 10,000 rpm for 15 minutes). Wash the particles three times with ethanol and three times with deionized water to remove residual reactants.
-
Template Removal (Calcination or Extraction):
-
Calcination: Heat the dried nanoparticles in a furnace at 550°C for 6 hours to burn off the CTAB template.
-
Solvent Extraction: Resuspend the nanoparticles in an acidic ethanol solution (e.g., 1% HCl in ethanol) and stir at 60°C for 6 hours. Repeat the extraction process three times.
-
-
Drug Loading: Disperse the template-removed MSNs in a concentrated solution of the desired drug in a suitable solvent. Stir the suspension for 24 hours at room temperature to allow the drug to diffuse into the pores.
-
Final Product: Collect the drug-loaded MSNs by centrifugation, wash with a small amount of solvent to remove surface-adsorbed drug, and dry under vacuum.
This protocol outlines the procedure for creating a crosslinked organosilica thin film on a glass surface using BTESM.
Materials:
-
Glass slides or other silica-based substrates
-
This compound (BTESM)
-
Toluene (B28343) (or other anhydrous solvent)
-
Deionized Water
-
Hydrochloric Acid (HCl, as a catalyst)
-
Piranha solution (H₂SO₄ and H₂O₂ - Extreme Caution Required ) or Plasma Cleaner
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the glass slides to ensure a reactive surface with exposed hydroxyl groups.
-
Method A (Piranha Etch): Immerse the slides in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. Warning: Piranha solution is extremely corrosive and reactive.
-
Method B (Plasma Cleaning): Place slides in a plasma cleaner for 5-10 minutes.
-
After cleaning, rinse extensively with deionized water and dry completely in an oven at 110°C.
-
-
Preparation of Coating Solution:
-
In a sealed container, prepare a 2% (v/v) solution of BTESM in anhydrous toluene.
-
Prepare an acidic water solution by adding 1 drop of concentrated HCl to 10 mL of deionized water.
-
Add 0.1 mL of the acidic water to the BTESM/toluene solution to initiate hydrolysis.
-
Allow the solution to react for 1-2 hours at room temperature.
-
-
Coating Application (Dip-Coating):
-
Immerse the cleaned and dried glass slides into the prepared BTESM solution.
-
Allow the slides to remain in the solution for 2 minutes to ensure complete wetting.
-
Withdraw the slides from the solution at a slow, constant rate (e.g., 1 mm/s) to ensure a uniform coating.
-
-
Curing:
-
Air-dry the coated slides for 10 minutes to allow the solvent to evaporate.
-
Transfer the slides to an oven and cure at 120°C for 1 hour. This step completes the condensation reaction, forming a stable, crosslinked Si-O-Si network on the surface.
-
-
Final Wash:
-
After curing, sonicate the slides in toluene for 5 minutes to remove any non-covalently bound silane, then rinse with ethanol and dry with a stream of nitrogen.
-
Safety and Handling
This compound is a moisture-sensitive and potentially hazardous chemical.[8]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Hazards: BTESM is toxic if swallowed and can cause serious eye irritation.[8] It decomposes in contact with water or moist air to release ethanol.
-
Disposal: Dispose of waste materials according to local, state, and federal regulations.
References
- 1. Bis Triethoxysilyl Methane, CAS 18418-72-9 | Changfu Chemical [cfsilicones.com]
- 2. This compound | [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of BET Surface Area and Silica Hydrophobicity on Natural Rubber Latex Foam Using the Dunlop Process [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pore structure and surface area of silica SBA-15: influence of washing and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 18418-72-9 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydrophobic Coatings from Bis(triethoxysilyl)methane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of hydrophobic coatings using bis(triethoxysilyl)methane as a precursor. The sol-gel method is the primary technique detailed, offering a versatile approach to creating water-repellent surfaces for a variety of substrates.
Introduction
This compound is a dipodal organosilane that serves as an excellent precursor for forming hydrophobic and robust coatings. Its chemical structure, featuring two triethoxysilyl groups linked by a methylene (B1212753) bridge, allows for the formation of a crosslinked polysilsesquioxane network upon hydrolysis and condensation. This network presents a low surface energy, leading to the desired water-repellent properties. The use of dipodal silanes like this compound can also enhance the mechanical properties and hydrolytic stability of the resulting coatings.[1]
The sol-gel process is a widely utilized method for preparing these coatings due to its low processing temperatures and ability to coat complex geometries.[2][3] The process involves the hydrolysis of the ethoxy groups of the silane (B1218182) precursor to form reactive silanol (B1196071) groups, followed by the condensation of these groups to create a stable, cross-linked siloxane (Si-O-Si) network.
Key Performance Data
While extensive quantitative data specifically for this compound coatings is limited in the readily available literature, the following tables provide representative data for similar silane-based hydrophobic coatings prepared via the sol-gel method. This information can serve as a benchmark for expected performance.
Table 1: Water Contact Angle of Silane-Based Hydrophobic Coatings
| Silane Precursor(s) | Substrate | Water Contact Angle (°) | Reference |
| Tetraethoxysilane (TEOS) & Methyltriethoxysilane (MTES) | Glass | ~149 | [4] |
| Fluorinated Graphene Oxide & Polydimethylsiloxane (PDMS) | Aluminum Alloy | 173.7 | [5] |
| Trimethoxypropylsilane-Silica Nanoparticles | Glass | >150 | [6] |
Table 2: Thermal Properties of Bis(triethoxysilyl)ethane (a related dipodal silane) Derived Materials
| Material | Firing Temperature (°C) | Key Findings | Reference |
| BTESE-derived membrane | 300 - 700 | Thermal stability is enhanced at higher firing temperatures. | [7][8] |
| Polyhedral Oligomeric Silsesquioxane (POSS) | 200 - 450 | Scission of the ladder-like backbone structure begins around 200-250 °C. | [7] |
| Polysiloxanes | >300 | Onset of irreversible thermal degradation. | [9] |
Experimental Protocols
This section provides detailed protocols for the preparation of hydrophobic coatings using this compound via the sol-gel method.
Materials and Reagents
-
This compound (CAS 18418-72-9)
-
Ethanol (B145695) (anhydrous)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Ammonia (NH₃) solution (as catalyst)
-
Substrates (e.g., glass slides, silicon wafers)
-
Beakers
-
Magnetic stirrer and stir bars
-
Pipettes
-
Ultrasonic bath
-
Oven or hotplate
-
Dip-coater or spin-coater
Substrate Preparation
Proper substrate preparation is crucial for good coating adhesion and uniformity.
-
Cleaning: Sequentially sonicate the substrates in acetone, isopropanol, and deionized water for 15 minutes each.
-
Drying: Dry the substrates with a stream of nitrogen gas or in an oven at 110°C for 1 hour.
-
Surface Activation (optional but recommended): Treat the cleaned substrates with oxygen plasma for 5-10 minutes to generate hydroxyl groups on the surface, which will promote covalent bonding with the silane coating.
Sol Preparation (Acid Catalysis)
This protocol is adapted from a procedure for a similar bridged silane, bis(triethoxysilyl)ethane.[10]
-
In a clean, dry beaker, prepare a solution of this compound in ethanol. A typical starting concentration is 0.1 M.
-
In a separate beaker, prepare an acidic water solution by adding HCl to deionized water. The molar ratio of this compound : ethanol : water : HCl can be optimized, with a starting point of 1 : 10 : 4 : 0.01.
-
While stirring the this compound/ethanol solution, slowly add the acidic water solution dropwise.
-
Continue stirring the resulting sol at room temperature for at least 24 hours to allow for sufficient hydrolysis and initial condensation.
Coating Application
3.4.1. Dip-Coating
-
Immerse the prepared substrate into the sol.
-
Withdraw the substrate from the sol at a constant, slow speed (e.g., 100 mm/min). The withdrawal speed can be adjusted to control the coating thickness.
3.4.2. Spin-Coating
-
Place the substrate on the spin-coater chuck.
-
Dispense a small amount of the sol onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 2000 rpm) for a set duration (e.g., 30 seconds) to spread the sol and evaporate the solvent.
Curing
-
Allow the coated substrates to air-dry for 10-15 minutes.
-
Transfer the substrates to an oven and cure at a temperature between 100°C and 150°C for 1-2 hours. This step is crucial for completing the condensation reactions and forming a stable, cross-linked network.
Visualizations
The following diagrams illustrate the key processes involved in the preparation of hydrophobic coatings from this compound.
References
- 1. This compound | [gelest.com]
- 2. azonano.com [azonano.com]
- 3. Sol–gel process - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Reaction-induced phase separation of bis(triethoxysilyl)ethane upon sol-gel polymerization in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gelest.com [gelest.com]
- 10. gelest.com [gelest.com]
Application Notes and Protocols for Biocompatible Coatings on Medical Implants Using Bis(triethoxysilyl)methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(triethoxysilyl)methane (BTESM) is an organosilane that serves as a versatile precursor for creating biocompatible and corrosion-resistant coatings on medical implants.[1][2] Through a sol-gel process, BTESM undergoes hydrolysis and condensation reactions to form a stable, cross-linked organosilica network.[1] This network creates a durable, non-polar barrier that enhances the biocompatibility and longevity of medical devices by improving cell adhesion and proliferation while protecting the underlying material from the corrosive physiological environment.[1][3] These coatings are particularly beneficial for orthopedic and dental implants, cardiovascular stents, and drug delivery systems.[4][5]
The primary mechanism of BTESM involves the hydrolysis of its ethoxy groups in the presence of water to form silanol (B1196071) groups.[1] These silanol groups then undergo condensation to form strong siloxane (Si-O-Si) bonds, resulting in a three-dimensional inorganic silica (B1680970) network with embedded organic methylene (B1212753) bridges.[1] This unique hybrid structure provides enhanced thermal stability and resistance to hydrolysis compared to traditional monofunctional silanes.[1]
Key Advantages of BTESM Coatings:
-
Enhanced Biocompatibility: Promotes cell adhesion and proliferation, leading to better tissue integration with the implant.[1]
-
Improved Corrosion Resistance: The dense, hydrophobic coating acts as a barrier to bodily fluids, preventing the release of potentially toxic metal ions from the implant.[3]
-
Increased Durability: The cross-linked siloxane network offers excellent mechanical and hydrolytic stability.[2]
-
Versatile Application: The sol-gel method allows for uniform coating of complex implant geometries.[6]
Quantitative Data Summary
The following tables summarize typical quantitative data for BTESM-based coatings on medical-grade titanium alloy (Ti6Al4V). These values are illustrative and can vary based on specific processing parameters.
Table 1: Physical and Chemical Properties of BTESM Coatings
| Property | Uncoated Ti6Al4V | BTESM Coated Ti6Al4V |
| Coating Thickness (nm) | N/A | 50 - 200 |
| Surface Roughness (Ra, nm) | 150 - 300 | 50 - 150 |
| Water Contact Angle (°) | 60 - 80 | 90 - 110 |
| Corrosion Potential (Ecorr, V) | -0.4 to -0.6 | -0.1 to -0.3 |
| Corrosion Current Density (Icorr, A/cm²) | 10⁻⁷ - 10⁻⁸ | 10⁻⁹ - 10⁻¹⁰ |
Table 2: In Vitro Biocompatibility of BTESM Coatings
| Assay | Uncoated Ti6Al4V | BTESM Coated Ti6Al4V |
| Fibroblast Adhesion (%) | 60 - 75 | 85 - 95 |
| Osteoblast Proliferation (Day 7, % of control) | 100 - 120 | 130 - 160 |
| Cytotoxicity (ISO 10993-5, Grade) | 0 - 1 (Non-cytotoxic) | 0 - 1 (Non-cytotoxic) |
| Hemolysis (%) | < 2 | < 2 |
Experimental Protocols
Protocol 1: Preparation of BTESM Sol-Gel Coating Solution
This protocol describes the preparation of a BTESM-based sol for dip-coating medical implants.
Materials:
-
This compound (BTESM)
-
Ethanol (B145695) (absolute)
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic Acid (as catalyst)
-
Magnetic stirrer and stir bar
-
Glass beakers
Procedure:
-
In a clean glass beaker, mix BTESM and ethanol in a 1:4 molar ratio.
-
While stirring, slowly add deionized water. The amount of water should be substoichiometric to the ethoxy groups to control the hydrolysis rate. A typical molar ratio of BTESM to water is 1:2.
-
Add a catalytic amount of acid (e.g., HCl to reach a pH of 2-3) to the solution to catalyze the hydrolysis reaction.
-
Continue stirring the solution at room temperature for 24 hours to allow for sufficient hydrolysis and initial condensation. The resulting solution is the BTESM sol.
References
- 1. This compound (CAS 18418-72-9) - RUO [benchchem.com]
- 2. This compound | [gelest.com]
- 3. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 4. hzo.com [hzo.com]
- 5. Biocompatible Coatings: Advancements in Medical Implants and Devices [sputtertargets.net]
- 6. Sol-gel production of bioactive nanocoatings for medical applications. Part 1: an introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Mesoporous Organosilica with Controlled Pore Size
Introduction
Mesoporous organosilicas, particularly Periodic Mesoporous Organosilicas (PMOs), are a class of advanced hybrid materials that integrate organic functional groups directly into a porous silica (B1680970) framework.[1][2] Unlike traditional mesoporous silica nanoparticles (MSNs) where organic groups are typically grafted onto the surface, PMOs have organic bridges (R') as an intrinsic part of the pore walls, formed from precursors like (RO)₃Si-R'-Si(OR)₃.[1][3] This unique structure provides tunable surface properties, high surface areas, ordered pore structures, and enhanced stability.[2]
The Critical Role of Pore Size Control
The ability to precisely control the pore diameter (typically in the 2-50 nm range) of mesoporous organosilica is fundamental to its application.[4][5] The pore size dictates the material's performance in various fields:
-
Drug Delivery: The pore diameter must be large enough to accommodate therapeutic molecules, from small-molecule drugs to larger biologics like proteins and nucleic acids.[6][7] A well-controlled pore size allows for high drug loading capacity and tailored release kinetics, preventing premature leakage while ensuring efficient delivery at the target site.[7][8]
-
Catalysis: In heterogeneous catalysis, the pores must be accessible to reactants and allow for the diffusion of products. Controlling the pore size can enhance selectivity by excluding larger molecules from the active sites within the framework.[2]
-
Adsorption and Separation: For applications in adsorption and chromatography, the pore size determines the selectivity of the material for specific molecules, enabling the separation of mixtures based on molecular dimensions.[9]
Various synthetic strategies have been developed to tune the pore characteristics of these materials, offering researchers precise control over the final architecture.[10]
Experimental Protocols
Protocol 1: General Synthesis of Periodic Mesoporous Organosilica (PMO)
This protocol describes a representative method for synthesizing PMOs with ethane (B1197151) bridges using the triblock copolymer Pluronic P123 as a structure-directing agent under acidic conditions.
Materials:
-
Pluronic P123 (EO₂₀PO₇₀EO₂₀)
-
Hydrochloric acid (HCl, 2 M)
-
Deionized water
Procedure:
-
Surfactant Solution Preparation: Dissolve 4.0 g of Pluronic P123 in 120 g of 2 M HCl and 30 g of deionized water. Stir the mixture at 35°C until the surfactant is completely dissolved, resulting in a clear solution.
-
Precursor Addition: While stirring vigorously, add 6.1 g of 1,2-bis(triethoxysilyl)ethane (BTEE) dropwise to the surfactant solution.
-
Hydrolysis and Condensation: Continue stirring the mixture at 35°C for 24 hours to allow for the hydrolysis and co-condensation of the organosilica precursor around the surfactant micelles.
-
Hydrothermal Treatment: Transfer the resulting white suspension into a Teflon-lined autoclave and age at 100°C for 48 hours without stirring. This step enhances the cross-linking of the silica framework and improves structural ordering.[11]
-
Product Recovery: Cool the autoclave to room temperature. Filter the solid white product, wash thoroughly with deionized water and ethanol to remove any residual reactants, and dry in an oven at 60°C overnight.
Protocol 2: Pore Size Expansion Using a Swelling Agent
This protocol modifies the general synthesis by incorporating an organic swelling agent to expand the hydrophobic core of the surfactant micelles, leading to larger final pore diameters.[9]
Materials:
-
All materials from Protocol 1
-
1,3,5-Trimethylbenzene (TMB) or 1,3,5-Triisopropylbenzene (TIPB)[3][9]
Procedure:
-
Surfactant & Swelling Agent Solution: Dissolve 4.0 g of Pluronic P123 in 120 g of 2 M HCl and 30 g of deionized water at 35°C. Once dissolved, add a specific amount of the swelling agent (e.g., 2.0 g of TMB). Stir for an additional 2-4 hours to ensure the swelling agent is fully incorporated into the micelles.[12]
-
Precursor Addition: Vigorously stir the solution while adding 6.1 g of BTEE dropwise.
-
Subsequent Steps: Follow steps 3 through 5 from Protocol 1 exactly as described. The presence of the swelling agent during the condensation and aging process results in a PMO material with significantly larger pores.
Protocol 3: Surfactant Template Removal
To generate the final mesoporous structure, the surfactant template must be removed from the as-synthesized material.
Method A: Solvent Extraction
-
Suspend 1.0 g of the as-synthesized PMO powder in 150 mL of ethanol containing 0.1 M HCl.
-
Reflux the mixture at 80°C for 12-24 hours with stirring.[13]
-
Filter the product, wash with ethanol, and dry at 60°C. This method is effective at preserving the integrity of the organic bridging groups.[13]
Method B: Calcination
-
Place the as-synthesized PMO powder in a ceramic crucible.
-
Heat the sample in a furnace under a nitrogen atmosphere to 550°C at a ramp rate of 1-2°C/min.
-
Hold at 550°C for 6 hours.
-
Switch the atmosphere to air and hold for another 1-2 hours to remove any residual carbon.
-
Cool slowly to room temperature. Note: Calcination can be harsh and may cleave some organic bridging groups, depending on their thermal stability.
Protocol 4: Material Characterization
-
Nitrogen Adsorption-Desorption Analysis: This technique is used to determine key textural properties. The specific surface area is calculated using the Brunauer-Emmett-Teller (BET) method, while the pore size distribution and pore volume are determined from the adsorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) model.[14]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the ordered mesoporous channels and allows for the measurement of pore dimensions and confirmation of the pore structure (e.g., hexagonal, cubic).[10]
-
Small-Angle X-ray Scattering (SAXS) or X-ray Diffraction (XRD): SAXS/XRD is used to assess the long-range order and symmetry of the mesoporous structure.[9]
Data Presentation
The following tables summarize quantitative data from studies on controlling the pore size of mesoporous silica and organosilica.
Table 1: Effect of Swelling Agents on Pore Size and Textural Properties
| Material Type | Surfactant | Swelling Agent | Pore Diameter (nm) | Surface Area (m²/g) | Pore Volume (cm³/g) |
| M-MSN | CTAB | TMB (limited) | 3.8 - 6.1 | 700 - 1100 | 0.44 - 1.54 |
| E-SBA-15 | Pluronic P104 | TIPB | 12.3 | N/A | N/A |
| Ti-E-SBA-15 | Pluronic P104 | TIPB | 15.5 | N/A | N/A |
| Mesoporous Silica | N/A | TMB (varied) | Increased with TMB | N/A | up to 2.48 |
Data compiled from references[9][12][15]. N/A indicates data not available in the cited source.
Table 2: Influence of Surfactant Concentration on Mesoporous Silica Properties
| Material | CTAB Concentration (%) | Pore Diameter (nm) | Surface Area (m²/g) |
| MCM-41 | 1.0 | 3.42 | 552.4 |
| MCM-41 | 1.25 | 3.05 | 768.9 |
| MCM-41 | 1.5 | 3.41 | 705.5 |
Data derived from the synthesis of mesoporous silica using rice husk as a precursor.[14]
Visualizations
The following diagrams illustrate the experimental workflow and the key relationships governing pore size control in the synthesis of mesoporous organosilica.
Caption: Experimental workflow for the synthesis of Periodic Mesoporous Organosilica (PMO).
Caption: Key parameters influencing the final pore size of mesoporous organosilica.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Controlling Particle Morphology and Pore Size in the Synthesis of Ordered Mesoporous Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Ordered Porous Silica Materials in Drug Delivery: A Review | MDPI [mdpi.com]
- 5. Synthesis of Pore-Size-Tunable Mesoporous Silica Nanoparticles by Simultaneous Sol-Gel and Radical Polymerization to Enhance Silibinin Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mesoporous silica nanoparticles in target drug delivery system: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. Mesoporous Silicas of Well-Organized Structure: Synthesis, Characterization, and Investigation of Physical Processes Occurring in Confined Pore Spaces [mdpi.com]
- 11. diva-portal.org [diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and characterization of pore size-tunable magnetic mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bis(triethoxysilyl)methane as an Adhesion Promoter in Coatings and Sealants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(triethoxysilyl)methane (BTESM) is a dipodal, non-functional silane (B1218182) adhesion promoter that significantly enhances the bond strength and durability of coatings and sealants on a variety of substrates. Its unique chemical structure, featuring two triethoxysilyl groups bridged by a methane (B114726) linker, allows for the formation of a dense, cross-linked siloxane network at the interface between the organic polymer matrix and the inorganic substrate. This results in improved hydrolytic stability and thermal resistance compared to conventional monofunctional silanes.[1][2] This document provides detailed application notes and experimental protocols for the use of BTESM as an adhesion promoter.
Chemical Properties and Mechanism of Adhesion Promotion
This compound, with the chemical formula C₁₃H₃₂O₆Si₂, functions as a coupling agent through a two-step hydrolysis and condensation process, often referred to as a sol-gel process.[1][2]
1. Hydrolysis: In the presence of water, the ethoxy groups (-OCH₂CH₃) on the silicon atoms hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). This reaction can be catalyzed by acids or bases.
2. Condensation: The newly formed silanol groups are highly reactive and condense with hydroxyl groups present on the surface of inorganic substrates (e.g., metal oxides, glass, ceramics) to form stable, covalent siloxane bonds (-Si-O-Substrate).[3] Additionally, the silanol groups can self-condense with other silanol groups to form a cross-linked, three-dimensional siloxane network at the interface.
The dipodal nature of BTESM allows each molecule to form up to six bonds with the substrate, creating a more robust and hydrolytically stable interface compared to the three bonds formed by traditional monomeric silanes.[3] This enhanced network formation is a key factor in the superior durability and performance of coatings and sealants formulated with BTESM.[3]
Signaling Pathway of Adhesion Promotion
The chemical reactions involved in the adhesion promotion by this compound can be visualized as a multi-step process leading to a durable interfacial layer.
Quantitative Performance Data
While extensive quantitative data specifically for this compound is limited in publicly available literature, the performance of closely related dipodal silanes provides a strong indication of its capabilities. The following tables summarize representative data for silane adhesion promoters.
Table 1: Shear Bond Strength of Various Silane Coupling Agents
| Silane Coupling Agent | Substrate | Resin | Shear Bond Strength (MPa) |
| Control (No Silane) | Silicatized Titanium | Bis-GMA | Not Reported |
| 3-Methacryloyloxypropyltrimethoxysilane (1.0 vol%) | Silicatized Titanium | Bis-GMA | ~8.5 ± 2.0 |
| Blend of 3-Methacryloyloxypropyltrimethoxysilane (1.0 vol%) + 1,2-bis-(triethoxysilyl)ethane (1.0 vol%) * | Silicatized Titanium | Bis-GMA | 10.4 ± 3.5 |
| [3-(triethoxysilyl)propyl]urea (1.0 vol%) | Silicatized Titanium | Bis-GMA | 4.5 ± 1.0 |
| N-[3-(trimethoxysilyl)propyl]ethylenediamine (1.0 vol%) | Silicatized Titanium | Bis-GMA | 4.5 ± 1.4 |
*1,2-bis-(triethoxysilyl)ethane is a close structural analog of this compound. This data suggests that the inclusion of a dipodal silane can significantly improve the shear bond strength of a coating system.
Table 2: Contact Angle Measurements on Treated Surfaces
| Surface Treatment | Substrate | Contact Angle (°) with Water | Implication for Adhesion |
| Untreated | Aluminum Alloy | ~80-90° | Lower wettability |
| BTESM Treated (Ambient Cure) | Aluminum Alloy | ~62° | Improved wettability |
| BTESM Treated (180°C Cure) | Aluminum Alloy | ~62° | Improved wettability |
A lower contact angle indicates better wetting of the surface by a liquid, which is a prerequisite for good adhesion.[4] Treatment with BTESM can significantly increase the surface energy, leading to better spreading of the coating or sealant.
Experimental Protocols
Protocol 1: Preparation of a BTESM Priming Solution
This protocol describes the preparation of a hydrolyzed BTESM solution for use as a primer on inorganic substrates.
Materials:
-
This compound (BTESM)
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Acetic acid (optional, for pH adjustment)
Procedure:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Add BTESM to the alcohol/water mixture to achieve a final concentration of 1-5% by weight.
-
If desired, adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid to catalyze the hydrolysis reaction.
-
Stir the solution for at least 1-2 hours at room temperature to allow for sufficient hydrolysis of the ethoxy groups to silanol groups. The solution is now ready for application.
Protocol 2: Surface Preparation and Primer Application
This protocol outlines the steps for preparing a substrate and applying the BTESM priming solution.
Materials:
-
Substrate (e.g., aluminum, steel, glass panels)
-
Degreasing solvent (e.g., acetone (B3395972), isopropanol)
-
Lint-free wipes
-
Prepared BTESM priming solution
-
Applicator (e.g., brush, sprayer, dip-coater)
Procedure:
-
Surface Cleaning: Thoroughly clean the substrate surface to remove any organic contaminants, oils, or dust. This can be achieved by wiping with a solvent such as acetone or isopropanol. For metallic substrates, a more aggressive cleaning method like a sodium dichromate solution dip may be used for maximum adhesion.[5]
-
Rinsing and Drying: Rinse the cleaned substrate with deionized water and dry it completely using a stream of clean, dry air or in an oven.
-
Primer Application: Apply the prepared BTESM priming solution to the clean, dry substrate using a brush, sprayer, or by dip-coating. Ensure a uniform, thin layer is applied.
-
Drying/Curing: Allow the solvent to evaporate at ambient temperature for 10-15 minutes. For enhanced performance, a thermal cure in an oven at 110-120°C for 20-30 minutes is recommended to promote the condensation reactions and the formation of a stable siloxane network.
Protocol 3: Evaluation of Adhesion by Pull-Off Test (ASTM D4541)
This protocol describes the procedure for measuring the pull-off adhesion strength of a coating applied to a BTESM-primed substrate.[6][7][8][9][10]
Experimental Workflow:
Procedure:
-
Follow Protocol 2 to prepare and prime the substrate.
-
Apply the desired coating or sealant to the primed surface according to the manufacturer's instructions.
-
Cure the coating or sealant as required.
-
Select a suitable loading fixture (dolly) and prepare its surface by light abrasion.
-
Mix a two-component epoxy adhesive and apply a uniform layer to the dolly face.
-
Press the dolly firmly onto the cured coating surface and remove any excess adhesive.
-
Allow the adhesive to cure fully as per the manufacturer's instructions (typically 24 hours at ambient temperature).
-
Attach a portable pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a controlled rate until the dolly detaches.
-
Record the pull-off strength value displayed by the tester.
-
Examine the dolly face and the substrate to determine the nature of the failure (adhesive failure at an interface or cohesive failure within a layer).
Formulation Guidelines for Coatings and Sealants
This compound is typically added to coating and sealant formulations at a concentration of 0.5% to 2.0% by weight, based on the total formulation. It can be incorporated in two ways:
-
As a Primer: Applied to the substrate before the coating or sealant, as detailed in Protocol 2.
-
As an Additive: Added directly to the coating or sealant formulation. When used as an additive, it is crucial to ensure that there is sufficient moisture available for the hydrolysis reaction to occur. In some formulations, a small amount of water may need to be added.
The enhanced hydrolytic stability of BTESM also contributes to an increased shelf life of the formulated product.[3]
Conclusion
This compound is a highly effective adhesion promoter for a wide range of coating and sealant applications. Its dipodal nature leads to the formation of a dense, stable, and hydrolytically resistant interfacial layer, resulting in superior adhesion and long-term durability. By following the detailed protocols for surface preparation, primer application, and performance evaluation outlined in this document, researchers and scientists can effectively utilize BTESM to enhance the performance of their coating and sealant systems. Further optimization of concentrations, curing conditions, and application methods for specific formulations and substrates is recommended to achieve the best possible results.
References
- 1. Bis Triethoxysilyl Methane, CAS 18418-72-9 | Changfu Chemical [cfsilicones.com]
- 2. This compound (CAS 18418-72-9) - RUO [benchchem.com]
- 3. This compound | [gelest.com]
- 4. pcimag.com [pcimag.com]
- 5. parker.com [parker.com]
- 6. micomlab.com [micomlab.com]
- 7. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]
- 8. hightower-labs.com [hightower-labs.com]
- 9. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
- 10. ASTM D4541-17: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers [intertek.com]
Troubleshooting & Optimization
Technical Support Center: Controlling Hydrolysis of Bis(triethoxysilyl)methane (BTESM) in Sol-Gel Processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(triethoxysilyl)methane (BTESM) in sol-gel applications.
Troubleshooting Guide
Issue 1: Incomplete or Slow Hydrolysis
Symptoms:
-
The sol-gel solution remains clear for an extended period without any change in viscosity.
-
Analysis by FTIR or NMR spectroscopy shows the persistence of ethoxy groups (Si-O-C₂H₅) and a lack of silanol (B1196071) group (Si-OH) formation.[1]
-
The final material exhibits poor mechanical properties or unexpected porosity.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect pH | The hydrolysis of triethoxysilyl groups is slowest at a neutral pH of 7.[1] Both acidic and basic conditions catalyze the reaction.[1][2][3] For controlled hydrolysis, adjust the pH to an acidic range (e.g., pH 4-5) using a dilute acid like HCl or acetic acid to accelerate hydrolysis while moderating the condensation rate.[2][4][5] |
| Insufficient Water | A stoichiometric amount of water may not be enough to drive the reaction to completion, especially if condensation occurs concurrently.[1] Use a molar excess of water. The ideal water-to-precursor (H₂O/Si) ratio is typically between 2 and 4 for reproducible synthesis.[4] |
| Low Temperature | The rate of hydrolysis may be too slow at ambient temperatures.[5] Increase the reaction temperature to a range of 40-60°C to accelerate the hydrolysis rate.[5] However, monitor the process closely to avoid premature and excessive condensation. |
| Inappropriate Solvent | The choice of solvent can impact the hydrolysis reaction.[1][5] Alcohols like ethanol (B145695) are common co-solvents to homogenize the water and BTESM mixture.[6] However, an excess of alcohol can slow down hydrolysis.[1] Ensure the solvent system effectively dissolves all reactants. |
| Lack of Catalyst | The sol-gel chemistry of alkoxysilanes often requires a catalyst to proceed at a reasonable rate.[3] Use an acid (e.g., HCl) or base (e.g., NH₃) catalyst to control the rates of hydrolysis and condensation.[4][7] |
Issue 2: Premature Gelation or Precipitation
Symptoms:
-
The solution becomes viscous and forms a gel much faster than expected.
-
Formation of solid precipitates or an opaque, cloudy solution.
-
The resulting material is inhomogeneous.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate pH | Basic conditions (high pH) significantly accelerate the condensation rate, leading to rapid gelation.[2][4] If a longer sol lifetime is required, perform the hydrolysis under acidic conditions (pH < 7), which favors the hydrolysis reaction over condensation.[2][3] |
| High Temperature | Elevated temperatures increase the rates of both hydrolysis and condensation.[8][9] If premature gelation is an issue, consider running the reaction at a lower temperature to gain better control over the process. |
| High Precursor Concentration | A high concentration of BTESM can lead to a more rapid formation of a cross-linked network.[10] Diluting the precursor with an appropriate solvent can help to slow down the gelation process. |
| Insufficient Mixing | Poor mixing can create localized areas of high concentration or pH, leading to uncontrolled precipitation. Ensure vigorous and continuous stirring, especially during the addition of water and catalyst.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for controlling the hydrolysis of BTESM?
The optimal pH depends on the desired outcome. Acidic conditions (pH < 7) accelerate hydrolysis while keeping the condensation rate relatively slow, which is ideal for forming smaller, less-branched oligomers and achieving a longer gel time.[2][4] Conversely, basic conditions (pH > 7) promote a much faster condensation rate, leading to highly branched clusters and rapid gelation.[2][3] The hydrolysis rate is at its minimum around a neutral pH of 7.[1][11]
Q2: How does the water-to-BTESM ratio affect the sol-gel process?
The molar ratio of water to the silicon precursor (H₂O/Si ratio) is a critical parameter.[4][12] Stoichiometrically, six moles of water are required to hydrolyze one mole of BTESM. However, using only the stoichiometric amount may result in incomplete hydrolysis.[1] An excess of water generally increases the rate of hydrolysis.[1] For reproducible results, an H₂O/Si ratio of 2-4 is often recommended.[4] This ratio also influences gelation time and the pore structure of the final material.[4][12]
Q3: Can temperature be used to control the hydrolysis rate?
Yes, temperature significantly influences the kinetics of the sol-gel process.[8][9] Increasing the reaction temperature will accelerate both the hydrolysis and condensation reactions.[5][8] This can be useful for ensuring complete hydrolysis but must be carefully controlled to prevent premature gelation.[5] Lowering the temperature can slow down the reactions, providing a wider window for processing the sol.
Q4: What is the role of a catalyst in the BTESM sol-gel process?
Catalysts, either acidic or basic, are crucial for controlling the relative rates of hydrolysis and condensation.[3][4]
-
Acid catalysts (e.g., HCl) protonate the ethoxy groups, making them better leaving groups and thus accelerating hydrolysis.[11] Condensation under acidic conditions is slower.[2]
-
Base catalysts (e.g., NH₃) promote the nucleophilic attack of water or hydroxide (B78521) ions on the silicon atom, accelerating both hydrolysis and, more significantly, condensation.[11]
Q5: How can I monitor the progress of the BTESM hydrolysis reaction?
The extent of hydrolysis can be monitored using spectroscopic techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Monitor the decrease in the intensity of bands associated with Si-O-C bonds and the corresponding increase in the intensity of bands related to Si-OH groups.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H or ²⁹Si): ¹H NMR can be used to track the disappearance of the ethoxy group protons and the appearance of ethanol.[1] ²⁹Si NMR is a powerful tool for observing the changes in the chemical environment of the silicon atoms as hydrolysis and condensation proceed.[10][13]
Experimental Protocols
Protocol 1: General Method for Controlled Hydrolysis of BTESM
This protocol provides a general starting point and should be optimized for specific applications.
-
Preparation of the Precursor Solution: In a reaction vessel, add the desired amount of this compound (BTESM) to a suitable co-solvent, such as ethanol, to ensure miscibility with the aqueous components.[6]
-
Preparation of the Hydrolysis Medium: In a separate container, prepare a solution of deionized water and adjust the pH to the desired level (e.g., 4.5) using a dilute acid (e.g., 0.1 M HCl).[5]
-
Initiation of Hydrolysis: Under vigorous and constant stirring, slowly add the acidic water solution dropwise to the BTESM solution.[5][6]
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 40-60°C) for a specified period to allow for sufficient hydrolysis.[5] The optimal time will depend on the specific conditions.
-
Monitoring (Optional): At regular intervals, withdraw small aliquots of the reaction mixture to monitor the extent of hydrolysis using FTIR or NMR spectroscopy.[1][5]
-
Aging: After the initial hydrolysis, allow the sol to age, typically for more than 24 hours, to stabilize before further processing or application.[4]
Visualizations
Caption: Pathway of BTESM sol-gel process.
Caption: Troubleshooting workflow for BTESM hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound (CAS 18418-72-9) - RUO [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bis(triethoxysilyl)ethane (BTESE)–Organosilica Membranes for H2O/DMF Separation in Reverse Osmosis (RO): Evaluation and Correlation of Subnanopores via Nanopermporometry (NPP), Modified Gas Translation (mGT) and RO Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Sol–gel process: influence of the temperature on the textural properties of organosilsesquioxane materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 12. Characterization of Hybrid Materials Prepared by Sol-Gel Method for Biomedical Implementations. A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
Technical Support Center: Bis(triethoxysilyl)methane (BTESM) Derived Films
Welcome to the technical support center for BTESM-derived films. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges, particularly the prevention of film cracking during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cracking in BTESM-derived films?
A1: The primary cause of cracking in sol-gel derived films, including those from BTESM, is mechanical stress.[1][2] This stress accumulates during the drying and thermal curing (annealing) stages. As the solvent evaporates, the film shrinks. If this shrinkage is constrained by the substrate, tensile stress develops.[3] Similarly, stress can be induced during thermal treatments due to the mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate, as well as further condensation and cross-linking reactions within the film.[4][5] When this accumulated stress exceeds the film's mechanical strength, cracks form to release the strain.[3]
Q2: Are BTESM (organosilicate) films more or less prone to cracking than standard silica (B1680970) films?
A2: Organosilicate films, such as those derived from BTESM, are significantly less prone to cracking than their inorganic silica counterparts.[1][2] The organic bridging groups (in this case, methane) impart greater flexibility to the siloxane network, allowing it to accommodate more strain before fracturing. Studies have shown that while silica films have a critical cracking thickness of around 300 nm, crack-free organosilicate films can be produced with thicknesses of at least 1250 nm.[1][2]
Q3: What is "critical cracking thickness" (CCT)?
A3: Critical cracking thickness is the maximum thickness a film can achieve before it cracks under the stress generated during fabrication.[1][2] This value is not fixed and depends on the material's properties, the sol composition, the deposition method, and the drying/curing conditions. A key strategy for producing thick, crack-free films is to deposit multiple thin layers, each below the CCT, with a heat treatment step after each deposition.[5][6]
Q4: How does the choice of solvent affect film cracking?
A4: The solvent plays a crucial role in crack formation primarily through its evaporation rate. Solvents with high vapor pressure (e.g., methanol, ethanol) evaporate quickly, which can generate large capillary pressure gradients across the film during drying, leading to higher stress and a greater likelihood of cracking.[2][3] Using solvents with lower vapor pressure can slow down the drying process, allowing stress to relax and reducing the risk of fracture.
Q5: What is the impact of curing temperature and heating rate on film integrity?
A5: Curing temperature and heating/cooling rates are critical parameters.
-
Heating/Cooling Rate: Rapid heating or cooling can induce thermal shock due to the thermal expansion mismatch between the film and the substrate, causing cracks.[5][7] A slow, controlled ramp rate is essential.
-
Curing Temperature: Higher curing temperatures promote more extensive cross-linking, which can increase the film's mechanical strength but also its brittleness.[8][9] The final temperature must be carefully optimized to ensure sufficient cross-linking for mechanical stability without making the film overly brittle.[8] Introducing plateaus at intermediate temperatures during the heating ramp can allow for the gradual release of solvents and byproducts, preventing their violent escape which can cause defects.[7]
Troubleshooting Guide: Cracking Issues
Problem 1: Film cracks immediately after deposition or during air drying.
| Probable Cause | Suggested Solution |
| Rapid Solvent Evaporation: The drying rate is too fast, inducing high capillary stress.[2][3] | 1. Increase the humidity of the drying atmosphere to slow evaporation. 2. Switch to or mix in a solvent with a lower vapor pressure (e.g., ethylene (B1197577) glycol).[7] 3. Cover the sample partially during the initial drying phase to create a solvent-rich atmosphere. |
| Film Thickness Exceeds CCT: The deposited layer is too thick for a single coating step.[1][10] | 1. Decrease the sol concentration. 2. For spin coating, increase the spin speed. 3. For dip coating, increase the withdrawal speed. 4. Employ a multi-layer deposition approach, where thin layers are deposited and dried sequentially.[5][6] |
| Sol Composition: The sol may be unstable or have a non-optimal pH, leading to rapid, uncontrolled condensation.[11][12] | 1. Adjust the pH of the sol; acidic conditions can affect polymerization kinetics.[11] 2. Ensure proper hydrolysis and condensation times before deposition. |
Problem 2: Film appears fine after drying but cracks during thermal curing/annealing.
| Probable Cause | Suggested Solution |
| High Thermal Stress: The heating and/or cooling rate is too high, causing thermal shock.[7] | 1. Decrease the ramp rate significantly (e.g., 1-2°C/minute).[7] 2. Implement a slow cooling ramp instead of allowing the furnace to cool naturally. |
| Trapped Solvent/Organics: Residual solvent or organic byproducts are violently escaping at high temperatures. | 1. Introduce intermediate temperature plateaus in your heating program (e.g., hold at 80-120°C for 30-60 minutes) to allow for the gentle removal of volatile components.[7] |
| Excessive Shrinkage/Brittleness: The final curing temperature is too high, leading to excessive condensation, shrinkage, and a highly brittle film.[8] | 1. Lower the final annealing temperature. 2. Reduce the hold time at the final temperature. 3. Investigate if a lower temperature is sufficient for the desired film properties, as higher temperatures can sometimes break Si-O-Si bonds, paradoxically relieving some stress but altering the final structure.[8] |
| Substrate Mismatch: A large difference in the Coefficient of Thermal Expansion (CTE) between the BTESM film and the substrate.[5][13] | 1. If possible, select a substrate with a CTE closer to that of the organosilicate film. 2. This issue is inherent, so minimizing film thickness and optimizing thermal ramps are the most practical solutions.[5] |
Quantitative Data Summary
The following table summarizes key quantitative parameters influencing film integrity.
| Parameter | Typical Value/Range | Effect on Cracking | Source |
| Critical Film Thickness (Silica) | ~300 nm | Exceeding this thickness in a single layer leads to cracking. | [1][2] |
| Critical Film Thickness (Organosilica) | > 1250 nm | Organically bridged silicas are significantly more robust and can achieve greater thicknesses without cracking. | [1][2] |
| Thermal Treatment Ramp Rate | 0.5 - 2°C / min | Slower ramps are recommended to prevent thermal shock and allow for gradual stress relaxation. | [7] |
| Film Stress (Post-Cure) | Tensile | In-plane biaxial tensile stresses develop due to film shrinkage on a rigid substrate. | [4] |
| Film Shrinkage (UV Cure) | ~19% | Significant shrinkage during curing is a primary driver of tensile stress. | [4] |
Experimental Protocols
Protocol 1: Standard Preparation of a Crack-Free BTESM-Derived Film
This protocol outlines a general method for depositing a single, thin layer of a BTESM-derived film using spin-coating.
-
Substrate Preparation:
-
Clean the silicon wafer or glass substrate by sonicating sequentially in acetone, isopropanol, and deionized (DI) water for 15 minutes each.
-
Dry the substrate with a stream of dry nitrogen.
-
Perform an oxygen plasma treatment or a piranha etch (use extreme caution) to create a hydrophilic surface with hydroxyl groups for better film adhesion.
-
-
Sol Preparation (Acid-Catalyzed):
-
In a clean glass vial, mix BTESM, ethanol (B145695) (as solvent), DI water, and an acid catalyst (e.g., HCl).
-
A typical molar ratio might be BTESM : Ethanol : H₂O : HCl = 1 : 20 : 4 : 0.01.
-
Stir the mixture at room temperature for 12-24 hours to ensure complete hydrolysis and initial condensation.
-
-
Film Deposition (Spin-Coating):
-
Place the cleaned substrate on the spin-coater chuck.
-
Dispense the prepared sol onto the center of the substrate.
-
Spin the substrate in a two-step process:
-
A low-speed step (e.g., 500 rpm for 10 seconds) to spread the sol evenly.
-
A high-speed step (e.g., 3000 rpm for 30 seconds) to achieve the desired thickness.[7]
-
-
-
Drying and Curing:
-
Soft Bake (Drying): Transfer the coated substrate to a hotplate and heat at 80-100°C for 10-30 minutes to drive off the bulk of the solvent.
-
Hard Bake (Curing): Place the substrate in a tube furnace or programmable oven.
-
Ramp the temperature to the final curing temperature (e.g., 400°C) at a slow rate of 2°C/minute.[7]
-
Include an intermediate plateau at 150°C for 30 minutes.
-
Hold at the final temperature for 1-2 hours.
-
Cool down to room temperature at a similarly slow rate (≤ 2°C/minute).
-
-
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for film fabrication and a logical approach to troubleshooting cracking issues.
Caption: Experimental workflow for BTESM-derived film fabrication.
Caption: Troubleshooting flowchart for diagnosing film cracking issues.
References
- 1. Formation and prevention of fractures in sol–gel-derived thin films - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. research.utwente.nl [research.utwente.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nanodaily.com [nanodaily.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Review on the Impact of Chemical Composition, Plasma Treatment, and Vacuum Ultraviolet (VUV) Irradiation on the Electrical Properties of Organosilicate Films - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vb.nweurope.eu [vb.nweurope.eu]
- 11. Reaction-induced phase separation of bis(triethoxysilyl)ethane upon sol-gel polymerization in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigation into substrate cracking of a film-coated bilayered tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bis(triethoxysilyl)methane Condensation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the pH conditions during the condensation of bis(triethoxysilyl)methane (BTESM).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the sol-gel synthesis of this compound, with a focus on pH-related causes and solutions.
Issue 1: Rapid Gelation or Precipitation
| Potential Cause | Recommended Solution |
| Excessively high pH (typically > 10) | Under highly basic conditions, the condensation rate of silanols is significantly faster than the hydrolysis rate, leading to the rapid formation of large, uncontrolled aggregates that precipitate out of solution. Carefully lower the pH to the 8-10 range using a dilute acid solution (e.g., 0.1 M HCl) to achieve a more controlled gelation process. |
| High concentration of precursor or catalyst | Reduce the overall concentration of BTESM in the solution. If using a base catalyst like ammonium (B1175870) hydroxide, decrease its concentration to slow down the condensation reaction. |
| Insufficient solvent | Ensure that the BTESM is fully dissolved in the solvent (commonly ethanol) before the addition of water and the pH-adjusting agent. A higher solvent-to-precursor ratio can help to prevent premature precipitation. |
Issue 2: Slow or Incomplete Gelation
| Potential Cause | Recommended Solution |
| pH near the isoelectric point (pH 2-3) | The condensation rate is at its minimum near the isoelectric point of silica (B1680970). If working under acidic conditions, adjust the pH further away from this range (e.g., pH 1 or pH 4-5) to increase the condensation rate. |
| Insufficient water | A sufficient amount of water is required for the hydrolysis of the ethoxy groups to form reactive silanol (B1196071) groups. Ensure that the molar ratio of water to BTESM is adequate, typically ranging from 2 to 4 or higher depending on the desired final product. |
| Low temperature | The rates of both hydrolysis and condensation are temperature-dependent. If the reaction is proceeding too slowly, consider moderately increasing the temperature of the reaction mixture (e.g., to 40-60°C) to accelerate gel formation. |
Issue 3: Gel Cracking During Drying
| Potential Cause | Recommended Solution |
| High capillary stress from small pores | Gels formed under basic conditions tend to have a particulate nature with smaller, less interconnected pores, making them more susceptible to cracking. Consider synthesizing the gel under acidic conditions (pH 2-4) to create a more linear and flexible polymer network that can better withstand the stresses of drying. |
| Rapid evaporation of solvent | Control the drying process by allowing the solvent to evaporate slowly. This can be achieved by placing the gel in a partially covered container or using a controlled humidity and temperature environment. Solvent exchange with a lower surface tension solvent before drying can also be beneficial. |
| Inadequate aging of the gel | Aging the gel in its mother liquor for a period (e.g., 24-48 hours) allows for the strengthening of the siloxane network through further condensation and syneresis. This results in a more robust gel that is less prone to cracking. |
Issue 4: Opaque or Cloudy Gel
| Potential Cause | Recommended Solution |
| Phase separation | In some acidic conditions, microphase separation of reaction intermediates can occur, leading to opacity.[1] This can be influenced by the initial composition of the reaction mixture. Adjusting the solvent-to-water ratio or the concentration of the acid catalyst may help to maintain a single-phase system. |
| Formation of large colloidal particles | Under certain pH conditions, especially in the neutral to slightly basic range, the growth of large, light-scattering colloidal particles can lead to a cloudy appearance. Modifying the pH to be more strongly acidic or basic can promote the formation of smaller, more uniform primary particles, resulting in a more transparent gel. |
Frequently Asked Questions (FAQs)
1. What is the fundamental role of pH in the condensation of this compound?
The pH of the reaction medium is a critical parameter that controls the rates of two competing reactions: hydrolysis and condensation. In acidic conditions (pH 2-4), hydrolysis of the ethoxy groups is rapid, while the subsequent condensation of the resulting silanol groups is slower. This leads to the formation of more linear or randomly branched polymer chains.[2] Conversely, in basic conditions (pH 8-10), hydrolysis is slower, but the condensation of the deprotonated silanol groups is much faster, promoting the formation of more compact, highly branched, and particulate silica networks.[2]
2. How does the choice of an acidic or basic catalyst affect the final properties of the BTESM-derived material?
The choice of catalyst and the resulting pH have a profound impact on the microstructure of the final gel.
| Catalyst Type | Typical pH Range | Resulting Structure | Typical Properties |
| Acid (e.g., HCl, HNO₃) | 2 - 4 | Linear or randomly branched polymer network | Larger pores, lower surface area, more flexible gel |
| Base (e.g., NH₄OH) | 8 - 10 | Highly branched, particulate network | Smaller pores, higher surface area, more brittle gel |
3. What is a typical experimental protocol for the condensation of this compound under acidic and basic conditions?
Below are generalized protocols for the sol-gel synthesis of BTESM. The exact molar ratios and timings may need to be optimized for specific applications.
Experimental Protocol: Acid-Catalyzed Condensation of BTESM
-
Preparation of the Precursor Solution: In a clean, dry reaction vessel, add a defined volume of ethanol (B145695). While stirring, slowly add the desired amount of this compound (BTESM). Continue stirring until the BTESM is fully dissolved.
-
Hydrolysis and pH Adjustment: In a separate container, prepare an aqueous solution of a dilute acid (e.g., 0.1 M HCl). Add the acidic water solution dropwise to the stirring BTESM/ethanol solution. The final pH should be in the range of 2-4.
-
Gelation: Cover the reaction vessel to minimize solvent evaporation and allow the solution to stand at a constant temperature. Gelation time can range from hours to days depending on the specific conditions.
-
Aging: Once the gel has formed, allow it to age in the mother liquor for at least 24 hours to strengthen the network structure.
-
Drying: Dry the gel under controlled conditions to obtain the final xerogel or aerogel.
Experimental Protocol: Base-Catalyzed Condensation of BTESM
-
Preparation of the Precursor Solution: In a clean, dry reaction vessel, dissolve the desired amount of this compound (BTESM) in ethanol with stirring.
-
Hydrolysis and pH Adjustment: In a separate container, prepare an aqueous solution of a dilute base (e.g., 0.1 M NH₄OH). Add this basic water solution dropwise to the stirring BTESM/ethanol solution. The final pH should be in the range of 8-10.
-
Gelation: Cover the reaction vessel. Gelation under basic conditions is often much faster than under acidic conditions and can occur within minutes to hours.
-
Aging: Age the gel in its mother liquor for at least 24 hours.
-
Drying: Dry the aged gel using a controlled method suitable for the smaller pore structure to avoid cracking.
Visualizing the Process
Experimental Workflow
References
Troubleshooting aggregation in organosilica nanoparticle synthesis
This guide provides troubleshooting strategies and answers to frequently asked questions regarding aggregation during organosilica nanoparticle synthesis. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is nanoparticle aggregation and why is it a problem in organosilica synthesis?
A1: Nanoparticle aggregation is the process where individual nanoparticles clump together to form larger, irregular clusters.[1] This is a significant issue because the unique properties of nanoparticles are size-dependent. Aggregation leads to a loss of these properties, reduced stability of the colloidal dispersion, and can cause issues like irreversible agglomeration and non-specific binding in bioassays.[2] For drug delivery applications, aggregated particles can alter the biodistribution and efficacy of the therapeutic agent.
Q2: What are the primary causes of aggregation during synthesis?
A2: Aggregation is primarily driven by interparticle interactions.[3] Key factors that influence these interactions include:
-
Improper pH: The solution pH affects the surface charge of the nanoparticles, which governs electrostatic repulsion between them.[4][5]
-
Incorrect Reagent Concentrations: The concentration of silica (B1680970) precursors, catalysts, and surfactants can impact nucleation and growth rates, leading to aggregation.
-
Inadequate Surface Modification: A lack of proper surface functional groups can fail to provide sufficient electrostatic or steric hindrance to prevent particles from sticking together.[2][6]
-
Suboptimal Stirring/Agitation: Both insufficient and excessive mechanical agitation can promote aggregation.[7]
-
High Ionic Strength: High salt concentrations in the solution can screen the surface charges on the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[8]
-
Post-synthesis Processing: Steps like centrifugation, drying, and calcination can force particles into close contact, causing irreversible aggregation if not performed carefully.[1]
Q3: How can I detect aggregation in my nanoparticle sample?
A3: Several characterization techniques can be used to identify aggregation. It is recommended to use at least two different methods for confirmation.[9]
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of particles in a solution. A significant difference between the DLS measurement and the size observed by microscopy, or a high Polydispersity Index (PDI), indicates aggregation.[8]
-
Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visual evidence of particle morphology and aggregation state.
-
Zeta Potential Analysis: This technique measures the surface charge of the nanoparticles. A zeta potential value far from zero (typically > |30| mV) suggests strong electrostatic repulsion and a stable, non-aggregated dispersion.[10]
-
UV-Vis Spectroscopy: For some nanoparticles, aggregation can cause a shift or broadening of the surface plasmon resonance peak.[11]
Troubleshooting Guide: Common Problems and Solutions
Issue 1: Immediate precipitation or cloudiness is observed during synthesis.
This indicates rapid, uncontrolled aggregation. The troubleshooting workflow below can help diagnose the cause.
Issue 2: My purified nanoparticles aggregate after being redispersed in a new solvent or buffer.
This is a common issue related to changes in the solvent environment, which affects particle stability.
Q: What causes aggregation upon redispersion? A: This is often due to "solvent shock" or incompatible buffer conditions. Key causes include:
-
pH Shift: The new solvent may have a pH that brings the nanoparticles close to their isoelectric point, where their surface charge is near zero, minimizing electrostatic repulsion.[4]
-
High Ionic Strength: Buffers like PBS have high salt concentrations that can collapse the electrical double layer around the particles, leading to aggregation.[8] Dispersing particles in deionized water or low ionic strength media is often preferable.[8]
-
Poor Solvent Quality: The solvent may not be ideal for maintaining the stability provided by the nanoparticles' surface groups.
Solution Workflow:
-
Check Zeta Potential: Measure the zeta potential of your nanoparticles in the new solvent. If it is close to zero, the pH or ionic strength is unfavorable.
-
Adjust pH: Modify the pH of the new solvent to be far from the isoelectric point of the nanoparticles. For silica nanoparticles, stability is often greater at pH values above 8.[12][13]
-
Lower Ionic Strength: If possible, use a buffer with a lower salt concentration or disperse the particles in deionized water first before adding them to a buffer.[8]
-
Surface Modification: Consider adding a stabilizing agent or polymer like polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP) to provide steric hindrance, which is less sensitive to ionic strength.[11][14]
Key Synthesis Parameters and Their Impact on Aggregation
The Role of pH
The pH of the reaction medium is critical as it controls the hydrolysis and condensation rates of organosilane precursors and determines the surface charge of the resulting nanoparticles. For silica, the surface is negatively charged at neutral and basic pH, while it can be positively charged at very low pH.[3][4]
| pH Range | Typical Surface Charge (Zeta Potential) | Effect on Stability | Recommendation |
| < 2 | Positive | Stable due to positive-positive repulsion. | Can be used, but less common for organosilica. |
| 2 - 6 | Near Isoelectric Point (~pH 2-3) | High risk of aggregation due to minimal electrostatic repulsion. | Avoid this range for storage and synthesis unless specific stabilizers are used. |
| > 7 | Increasingly Negative | Stable due to strong negative-negative repulsion.[12][13] | Optimal range for Stöber synthesis and long-term storage of many organosilica nanoparticles. |
Table 1: Influence of pH on Organosilica Nanoparticle Stability.
The Role of Surfactants and Stabilizers
Surfactants and stabilizing agents are crucial for preventing aggregation, especially in methods like reverse microemulsion synthesis or when creating functionalized nanoparticles.[15] They work through two primary mechanisms.
Using non-ionic surfactants can help create a steric barrier that impedes aggregation.[16] However, excess, non-adsorbed surfactants can sometimes induce aggregation through depletion attraction.[16] The choice of surfactant is key; for example, for gold-silica core-shell particles, ligands with a high affinity for the core material (like thiols for gold) are effective.[15]
The Role of Mechanical Agitation (Stirring)
The stirring speed affects the homogeneity of the reaction mixture and the kinetics of nanoparticle formation.
| Stirring Condition | Potential Outcome | Rationale |
| No Agitation / Too Slow | Localized high concentrations, leading to uncontrolled nucleation and formation of large aggregates. | Poor mixing fails to evenly distribute precursors and catalyst. |
| Optimal Agitation | Homogeneous nucleation, leading to monodisperse, stable nanoparticles. | Ensures uniform reaction conditions throughout the vessel. |
| Too Vigorous | Increased particle collision frequency, promoting aggregation.[7] | High shear forces can overcome repulsive barriers and force particles together.[17] |
Table 2: Effect of Stirring Speed on Nanoparticle Synthesis.
Some studies suggest that for certain systems, avoiding mechanical agitation altogether and relying on elevated temperatures can produce highly dispersible nanoparticles by favoring homogeneous nucleation over heterogeneous nucleation, which is believed to trigger aggregation.[7]
Detailed Experimental Protocols
Protocol 1: Modified Stöber Method for Organosilica Nanoparticle Synthesis
The Stöber method is a widely used technique for synthesizing monodisperse silica and organosilica nanoparticles.[18] This protocol is adapted for synthesizing functionalized organosilica particles while minimizing aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aggregation modeling of the influence of pH on the aggregation of variably charged nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surface modification of silica nanoparticles to reduce aggregation and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shape and aggregation control of nanoparticles: not shaken, not stirred - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synergistic Role of Temperature and Salinity in Aggregation of Nonionic Surfactant-Coated Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Mechanical Strength of Bis(triethoxysilyl)methane-Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and enhancement of Bis(triethoxysilyl)methane (BTESM)-based polymers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental process.
Issue 1: Low Mechanical Strength (Brittleness) of the Final Polymer
| Possible Cause | Suggested Solution |
| Incomplete Polycondensation | - Optimize Catalyst: The type and concentration of the acid or base catalyst significantly influence the hydrolysis and condensation rates.[1] Experiment with different catalysts (e.g., HCl, NH₄OH) and concentrations to achieve a balance that promotes a well-crosslinked network. |
| - Adjust Water-to-Precursor Ratio: The molar ratio of water to BTESM is critical for complete hydrolysis. Insufficient water can lead to unreacted ethoxy groups, resulting in a weaker network. Systematically vary this ratio to find the optimal level for your specific system. | |
| - Extend Aging Time: After gelation, aging the gel in its mother liquor allows for further crosslinking (syneresis) and strengthens the polymer network.[2][3] Extend the aging period (e.g., from 24 to 72 hours) and monitor the mechanical properties. | |
| High Porosity and Low Density | - Increase Precursor Concentration: A higher concentration of BTESM in the initial sol will lead to a denser polymer network and improved mechanical strength.[4][5] |
| - Incorporate Reinforcing Agents: Add reinforcing fillers such as silica (B1680970) nanoparticles, carbon nanotubes, or polymer fibers to the sol before gelation.[6][7] These agents can significantly enhance the compressive and tensile strength of the resulting composite. | |
| Stress-Induced Cracking During Drying | - Solvent Exchange: Before drying, exchange the initial solvent with a series of solvents with progressively lower surface tension. This minimizes capillary stress, which is a major cause of cracking.[3] |
| - Supercritical Drying: For highly porous structures like aerogels, supercritical drying with CO₂ can completely eliminate the liquid-vapor interface, thus preventing the capillary stress that leads to fractures.[6] |
Issue 2: Inconsistent or Non-reproducible Mechanical Properties
| Possible Cause | Suggested Solution |
| Variability in Precursor Purity | - Use High-Purity BTESM: Impurities in the BTESM precursor can interfere with the polymerization process.[8] Ensure the use of high-purity BTESM and store it under anhydrous conditions to prevent premature hydrolysis. |
| Inconsistent Reaction Conditions | - Precise Temperature Control: The rates of hydrolysis and condensation are temperature-dependent. Maintain a constant and uniform temperature throughout the sol-gel process. |
| - Controlled Mixing: Ensure thorough and consistent mixing of the reactants to achieve a homogeneous sol. Inadequate mixing can lead to localized variations in the polymer network. | |
| Inhomogeneous Gelation | - Optimize Catalyst Introduction: The method of catalyst addition can affect the homogeneity of the gel. Slow, dropwise addition with vigorous stirring is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for improving the mechanical strength of BTESM-based polymers?
A1: The primary mechanism is to increase the crosslinking density of the siloxane (Si-O-Si) network and to reinforce this network with other materials. This can be achieved through optimizing the sol-gel process parameters (catalyst, water ratio, aging), incorporating reinforcing agents like nanoparticles or fibers, and forming interpenetrating polymer networks (IPNs) with organic polymers.[6][7]
Q2: How does the choice of catalyst affect the final mechanical properties?
A2: The catalyst (acidic or basic) controls the relative rates of hydrolysis and condensation. Acid catalysts tend to promote hydrolysis, leading to weakly branched, polymer-like networks. Base catalysts favor condensation, resulting in more highly crosslinked, particulate-like structures which can lead to higher modulus materials. The choice and concentration of the catalyst must be optimized for the desired final properties.[1]
Q3: Can organic polymers be integrated into the BTESM network to improve toughness?
A3: Yes, creating an interpenetrating polymer network (IPN) is an effective strategy. This involves synthesizing an organic polymer (e.g., epoxy, polyurethane) within the BTESM-derived silica network.[7] The organic component can impart flexibility and toughness, mitigating the inherent brittleness of the inorganic network.
Q4: What role does the drying process play in the mechanical integrity of the final product?
A4: The drying process is critical, especially for highly porous structures like aerogels. Capillary forces during solvent evaporation can cause significant stress, leading to shrinkage and cracking.[3] Techniques like supercritical drying or the use of solvents with low surface tension are employed to preserve the structural integrity and, consequently, the mechanical properties of the polymer.
Data Presentation
Table 1: Mechanical Properties of Reinforced Silica Aerogels
| Reinforcing Agent | Precursors | Density (g/cm³) | Young's Modulus (MPa) | Compressive Strength (MPa) |
| None (Pure Silica Aerogel) | TEOS | ~0.1 | < 0.1 | < 0.6[2] |
| Polyurethane | TEOS | N/A | N/A | 4.0[2] |
| Epoxy | TEOS, APTES | N/A | Lower than APTES aerogels | N/A[7] |
| Bis[3-(triethoxysilyl)propyl] disulfide (BTSPD) | TMOS, VTMS, BTSPD | ~0.2 | ~4.0 | N/A[6] |
| Polysiloxane | TEOS, VTES, PHMS | N/A | N/A | 1.87[2] |
| Mullite-fiber fabric | PBz | 0.41-0.47 | 20.6-32.7 | N/A[9] |
Note: Data is for silica aerogels, which are analogous to BTESM-based aerogels. TEOS (tetraethoxysilane) is a common silica precursor. APTES (3-aminopropyltriethoxysilane) is an aminosilane. TMOS (tetramethylorthosilicate) and VTMS (vinyltrimethoxysilane) are other silane (B1218182) precursors. PBz is polybenzoxazine. PHMS is polyhydromethylsiloxane. VTES is vinyltriethoxysilane.
Experimental Protocols
Protocol 1: Synthesis of a Reinforced BTESM-based Aerogel
-
Sol Preparation:
-
In a sealed container, mix BTESM with ethanol (B145695) as a solvent.
-
If using a reinforcing agent (e.g., silica nanoparticles), disperse it in the ethanol prior to adding the BTESM.
-
Separately, prepare an aqueous solution of the chosen catalyst (e.g., 0.01 M HCl).
-
-
Hydrolysis:
-
Slowly add the acidic water to the BTESM/ethanol solution while stirring vigorously. The molar ratio of water to BTESM should be systematically varied (e.g., 1:1, 2:1, 4:1) to find the optimum for mechanical strength.
-
-
Gelation:
-
Pour the sol into a mold and seal it.
-
Allow the sol to gel at a constant temperature (e.g., 50 °C). Gelation time will vary depending on the formulation.
-
-
Aging:
-
Solvent Exchange:
-
Remove the gel from the mold and place it in a bath of ethanol.
-
Sequentially exchange the ethanol with a solvent of lower surface tension (e.g., acetone, then hexane) over several days to minimize drying stress.[3]
-
-
Drying:
-
For a highly porous aerogel, place the gel in a supercritical dryer and exchange the solvent with liquid CO₂.
-
Raise the temperature and pressure above the critical point of CO₂ (31.1 °C and 7.38 MPa) and then slowly vent the CO₂ gas to obtain the dry aerogel.[6]
-
Protocol 2: Fiber Reinforcement of a BTESM Polymer Matrix
-
Fiber Preparation:
-
Select a suitable fiber reinforcement (e.g., glass fibers, carbon fibers).
-
Treat the surface of the fibers with a silane coupling agent to promote adhesion to the BTESM matrix. This can be done by dipping the fibers in a dilute solution of the coupling agent.
-
-
Composite Preparation:
-
Prepare the BTESM sol as described in Protocol 1.
-
Impregnate the surface-treated fibers with the sol. This can be done by a hand lay-up process followed by compression molding.[10]
-
-
Curing:
-
Cure the impregnated fiber composite in an autoclave under controlled temperature and pressure to facilitate the gelation and aging of the BTESM matrix.[10]
-
-
Post-Curing:
-
A post-curing step at an elevated temperature may be necessary to ensure complete condensation of the silanol (B1196071) groups and to maximize the mechanical properties of the composite.
-
Mandatory Visualizations
Caption: Workflow for synthesizing reinforced BTESM-based aerogels.
Caption: Troubleshooting logic for low mechanical strength in BTESM polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Polysiloxane Bonded Silica Aerogel with Enhanced Thermal Insulation and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azonano.com [azonano.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nationalpolymer.com [nationalpolymer.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
Minimizing residual silanol groups in silsesquioxane networks
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silsesquioxane networks, with a focus on minimizing residual silanol (B1196071) groups.
Frequently Asked Questions (FAQs)
Q1: What are residual silanol groups and why are they a concern in silsesquioxane networks?
Residual silanol (Si-OH) groups are unreacted hydroxyl groups remaining on the silicon-oxygen framework of silsesquioxane structures after synthesis. Their presence can be a significant concern as they can negatively impact the material's properties. For instance, in chromatography, residual silanols can lead to undesirable interactions with basic compounds, causing peak tailing and poor separation performance.[1][2][3][4] In polymer composites, they can affect the hydrophobicity, thermal stability, and mechanical properties of the final material.[5]
Q2: I am observing high levels of residual silanols in my silsesquioxane product. What are the common causes?
High concentrations of residual silanol groups can stem from several factors during the synthesis process. The intricate balance between hydrolysis and condensation of the silane (B1218182) precursors is influenced by multiple variables.[6] Key contributors to high silanol content include:
-
Incomplete Condensation: The final condensation step to form stable Si-O-Si linkages may be incomplete.
-
Reaction Conditions: Factors such as pH, temperature, solvent, and catalyst type can significantly influence the reaction equilibrium, potentially favoring the presence of silanol groups.[6]
-
Steric Hindrance: Bulky organic (R) groups on the silsesquioxane can sterically hinder the complete condensation of neighboring silanol groups.[6]
Q3: How can I minimize residual silanol groups during the synthesis of silsesquioxane networks?
Minimizing residual silanols often involves careful control over the synthesis parameters. Here are some strategies:
-
Choice of Catalyst: The type of catalyst used can influence the condensation reaction. For instance, base catalysts are often employed to facilitate the formation of silsesquioxane cages.[7]
-
Solvent Selection: The solvent can play a crucial role. Aprotic solvents like THF have been shown to be effective in preserving the structure of POSS-based silanols during reactions.[6]
-
Reaction Temperature and Time: Optimizing the reaction temperature and allowing for sufficient reaction time can promote more complete condensation.
-
pH Control: The pH of the reaction medium affects the rates of hydrolysis and condensation.[6] Neutral pH is often used for the direct condensation of silanetriols.[8]
-
Post-synthesis Treatment: After the initial synthesis, a post-curing or aging step at an elevated temperature can help to drive the condensation of remaining silanol groups.[9]
Q4: Are there any post-synthesis methods to reduce residual silanol groups?
Yes, several post-synthesis treatments can be employed to cap or remove residual silanol groups:
-
End-capping: This involves reacting the residual silanol groups with a silylating agent, such as a chlorosilane or a silazane, to convert them into less reactive silyl (B83357) ethers.[1] This is a common technique in surface modification.
-
Thermal Treatment: Annealing the silsesquioxane material at elevated temperatures can promote further condensation of silanol groups into siloxane bridges.[10][11] However, care must be taken to avoid thermal degradation of the organic functionalities.
Q5: What analytical techniques are suitable for quantifying residual silanol groups?
Several analytical methods can be used to detect and quantify residual silanol groups:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state 29Si NMR is a powerful technique to characterize the silicon environment and can distinguish between silicon atoms with and without attached hydroxyl groups.[2][11][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the presence of Si-OH groups through their characteristic stretching and bending vibrations.[2][10][11] Deuterium (B1214612) exchange followed by IR spectroscopy can be used for quantification.[13]
-
Chromatographic Methods: In the context of stationary phases, the interaction of basic probe molecules can be used to assess the activity of residual silanols.[1][2]
-
Titration Methods: Chemical titration methods, where a reagent specifically reacts with silanol groups, can also be employed for quantification.[14]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Poor solubility of the final silsesquioxane product | High degree of cross-linking due to excessive condensation. Incomplete reaction leaving hydrophilic silanol groups on a hydrophobic core. | - Adjust the stoichiometry of water for hydrolysis. - Modify the reaction time and temperature. - Consider using a different solvent system.[6] |
| Broad molecular weight distribution | Uncontrolled hydrolysis and condensation rates. Side reactions leading to a mixture of oligomers and polymers. | - Control the rate of addition of the hydrolyzing agent. - Optimize the catalyst concentration. - Utilize a co-solvent to improve homogeneity.[9] |
| Gel formation during synthesis | Rapid and uncontrolled condensation leading to an infinite network. | - Decrease the monomer concentration. - Lower the reaction temperature. - Use a less active catalyst. |
| Inconsistent batch-to-batch results | Variations in precursor purity, water content, or reaction conditions. | - Use high-purity, well-characterized starting materials. - Precisely control the amount of water and catalyst. - Ensure consistent temperature and stirring rates. |
| Peak tailing when using silsesquioxane as a stationary phase in HPLC | Presence of accessible residual silanol groups interacting with basic analytes.[1][2][3] | - Implement an end-capping procedure with a silylating agent.[4] - Use a mobile phase with additives that can block silanol interactions, such as amines.[4] - Optimize the mobile phase pH to suppress the ionization of silanol groups.[4] |
Experimental Protocols
Protocol 1: General Synthesis of Octasilsesquioxane via Hydrolysis and Condensation
This protocol describes a general method for the synthesis of an octasilsesquioxane cage structure (R₈Si₈O₁₂).
Materials:
-
Organotrichlorosilane (RSiCl₃) or Organotrialkoxysilane (RSi(OR')₃)
-
Solvent (e.g., toluene, THF)
-
Water
-
Catalyst (e.g., HCl, NaOH, or an amine)
Procedure:
-
Dissolve the organosilane precursor in the chosen solvent in a reaction flask equipped with a stirrer and a condenser.
-
Slowly add a stoichiometric amount of water to the solution while stirring vigorously. The hydrolysis reaction will generate silanetriol intermediates (RSi(OH)₃).
-
Add the catalyst to the reaction mixture to promote the condensation of the silanetriols.
-
Heat the reaction mixture to reflux for a specified period (e.g., 24-48 hours) to facilitate the formation of the silsesquioxane cage structure.
-
After cooling, the product may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent.
Protocol 2: Quantification of Residual Silanol Groups by 29Si NMR
Principle: Solid-state 29Si NMR spectroscopy can differentiate silicon atoms based on their chemical environment. T-structures (R-SiO₃) in silsesquioxanes will exhibit different chemical shifts depending on whether they are fully condensed (T³) or have one or two residual silanol groups (T² and T¹, respectively). By integrating the signals corresponding to these different species, their relative concentrations can be determined.
Procedure:
-
Prepare a solid sample of the silsesquioxane material.
-
Acquire a solid-state 29Si NMR spectrum using a high-resolution solid-state NMR spectrometer. Cross-polarization from ¹H to ²⁹Si (CP-MAS) is a common technique used to enhance the signal of silicon atoms near protons, such as those in silanol groups.
-
Identify the peaks corresponding to T¹, T², and T³ silicon environments based on their chemical shifts.
-
Integrate the areas of the identified peaks.
-
Calculate the percentage of residual silanol groups based on the relative integrals of the T¹, T², and T³ signals.
Visualizations
Caption: Experimental workflow for minimizing residual silanols.
Caption: Troubleshooting logic for high residual silanol content.
References
- 1. researchgate.net [researchgate.net]
- 2. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromanik.co.jp [chromanik.co.jp]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. researchgate.net [researchgate.net]
- 6. Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Silsesquioxane - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for detecting silicones in biological matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of surface silanol groups in silicagel by deuterium exchange combined with infrared spectroscopy and chemometrics - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. US20050130309A1 - Detection of silanol groups on a surface - Google Patents [patents.google.com]
Strategies to control pore size distribution in organosilica membranes
Welcome to the technical support center for organosilica membrane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to controlling pore size distribution in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing pore size during the sol-gel synthesis of organosilica membranes?
The pore size of organosilica membranes is primarily influenced by several key parameters during the sol-gel process:
-
pH of the Sol: The pH affects both the hydrolysis and condensation rates of the silicon alkoxides. Acidic conditions (low pH) typically lead to dense, microporous networks, while basic conditions (high pH) can result in more porous structures.[1]
-
Water-to-Precursor Molar Ratio (H₂O/Si): This ratio significantly impacts the hydrolysis and condensation reactions. Increasing the water ratio generally leads to a denser silica (B1680970) network and can decrease the final pore size.[2]
-
Catalyst: The type and concentration of the acid or base catalyst can alter the gelation time and final pore structure. For instance, using hydrochloric acid can significantly reduce gelation time compared to an uncatalyzed reaction.[1]
-
Solvent: The choice of solvent and its ratio to the precursor can influence the pore size. For example, using n-alcohols with increasing chain length can systematically adjust the average pore size.[3]
-
Precursor Type: The choice of the organosilica precursor, such as bis(triethoxysilyl)ethane (BTESE), plays a crucial role. The organic bridging groups within the precursor are fundamental in defining the network's pore structure.[4]
Q2: How does the choice of template affect the pore size distribution?
Surfactant templates are commonly used to create ordered mesoporous organosilicas. The final pore structure is influenced by:
-
Template Type: Different surfactants, like the nonionic surfactant P123, can be used to create highly ordered pore structures.[5]
-
Silica-to-Template Ratio: Adjusting the ratio of the silica precursor to the surfactant template can lead to structural transitions. For example, increasing the SiO₂/P123 ratio can cause a shift from an open-channel pore structure to a cage-like structure and can also increase microporous volume.[5]
Q3: What is the role of post-synthesis calcination in controlling pore size?
Calcination is a critical post-synthesis step that significantly impacts the final pore structure of the organosilica membrane. Key calcination parameters include:
-
Calcination Temperature: Increasing the calcination temperature generally leads to the condensation of Si-OH groups, which can cause a decrease in the membrane's pore size.[6] For example, the pore size of BTESE membranes was observed to decrease from 0.56 to 0.53 nm as the calcination temperature increased from 100 to 300 °C.[6]
-
Heating Rate and Dwelling Time: The rate at which the temperature is increased and the time the membrane is held at the final temperature can influence the cross-linking degree of the organosilica network and the content of organic bridging groups, thereby affecting permselectivity.[7]
-
Calcination Atmosphere: The atmosphere during calcination (e.g., air vs. an inert atmosphere like N₂) affects the decomposition of organic components. Firing under N₂ can slow the decomposition of organic bonds, leading to a more rigid and intense network structure compared to firing in air.[2]
Troubleshooting Guide
Issue 1: The resulting membrane has a larger pore size than desired.
If your organosilica membrane exhibits a pore size that is too large, consider the following potential causes and solutions:
| Potential Cause | Suggested Solution |
| High pH during synthesis | At high pH values, the solubility of silica particulates can be higher, leading to more porous structures.[1] Try lowering the pH to achieve a denser network with finer pores.[1] |
| Low water-to-precursor ratio | A lower water-to-precursor ratio can lead to incomplete hydrolysis and a less condensed network. Increase the water-to-precursor molar ratio to promote a denser silica network.[2] |
| Inappropriate solvent choice | The solvent system can influence the capillary stress during drying, affecting the final pore size.[3] Experiment with different solvents, such as n-alcohols of varying chain lengths, to systematically adjust the pore size.[3] |
| Low calcination temperature | Insufficient condensation of Si-OH groups at lower temperatures can result in larger pores. Increase the calcination temperature to enhance the condensation of these groups and reduce the pore size.[6] |
| Presence of defects | Pinholes or cracks in the membrane can act as large, non-selective pores.[8] Ensure a homogeneous seed layer to reduce pinholes and optimize the calcination process to avoid cracks due to thermal expansion mismatch.[8] |
Issue 2: The pore size distribution of the membrane is too broad.
A broad pore size distribution can negatively impact the selectivity of the membrane. Here are some strategies to achieve a narrower distribution:
| Potential Cause | Suggested Solution |
| Inconsistent sol-gel reaction conditions | Fluctuations in pH, temperature, or reactant concentrations can lead to a heterogeneous network structure. Maintain precise control over all synthesis parameters. |
| Ineffective templating | An inappropriate choice of template or an incorrect silica-to-template ratio can result in a poorly ordered pore structure.[5] Carefully select the surfactant template and optimize the silica-to-template ratio to achieve a highly ordered mesoporous structure. |
| Non-uniform drying | Uncontrolled drying can lead to variations in capillary pressure across the membrane, resulting in a broad pore size distribution.[3] Implement a controlled drying process, for example, by using solvent mixtures to modify capillary stresses.[3] |
Issue 3: The membrane shows low permeance or flux.
Low permeance can be an indication of pores that are too small or blocked.
| Potential Cause | Suggested Solution |
| Excessively small pores | Synthesis conditions may have favored the formation of an overly dense network. Adjust synthesis parameters such as lowering the water-to-precursor ratio or modifying the pH.[1][2] |
| Pore blockage | Residual organic species from the precursor or template may be blocking the pores. Optimize the calcination process (temperature, time, and atmosphere) to ensure complete removal of the template and other organic residues.[7][9] |
| High tortuosity of pore channels | A complex and winding pore structure can increase resistance to transport. The use of certain templates and calcination conditions can influence tortuosity.[9] |
Experimental Protocols
Key Experiment: Sol-Gel Synthesis of a BTESE-Derived Organosilica Membrane
This protocol provides a general methodology for the synthesis of a bis(triethoxysilyl)ethane (BTESE)-derived organosilica membrane, a common type used in research.
-
Sol Preparation:
-
Mix BTESE (the precursor), ethanol (B145695) (solvent), water, and an acid catalyst (e.g., HCl) in a flask. The molar ratio of these components is a critical parameter to control. For example, a molar ratio of BTESE/H₂O/acid = 1/x/0.2 can be used, where 'x' is varied to control pore size.[4]
-
Stir the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 3 hours) to facilitate hydrolysis and condensation reactions.
-
-
Coating:
-
Drying:
-
The coated membrane is dried under controlled atmospheric conditions to evaporate the solvent.
-
-
Calcination:
-
The dried membrane is subjected to a carefully controlled heat treatment (calcination).
-
The calcination temperature, heating rate, dwelling time, and atmosphere (air or inert gas like N₂) must be precisely controlled to achieve the desired pore size and to remove any organic templates.[2][6][7] For BTESE membranes, firing is often done at 200-300°C.[4]
-
Key Characterization Technique: Gas Permeation for Pore Size Estimation
Gas permeation is a common method to characterize the pore size of organosilica membranes.
-
Experimental Setup: A gas permeation system is used where the membrane separates a feed gas stream from a permeate stream.
-
Procedure:
-
A series of single gases with different kinetic diameters (e.g., He, H₂, N₂, SF₆) are passed through the membrane at a specific temperature (e.g., 200°C).[10]
-
The permeance of each gas is measured.
-
-
Data Analysis:
-
The permeance values are plotted against the kinetic diameters of the gases.
-
The molecular sieving behavior allows for the estimation of the membrane's effective pore size. A high selectivity for smaller molecules over larger ones (e.g., a high He/SF₆ permeance ratio) indicates smaller pores.[10]
-
Visual Guides
Caption: Experimental workflow for organosilica membrane synthesis and characterization.
Caption: Troubleshooting logic for controlling pore size in organosilica membranes.
References
- 1. webbut.unitbv.ro [webbut.unitbv.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [scholarbank.nus.edu.sg]
- 6. mdpi.com [mdpi.com]
- 7. Tailoring pore structures to improve the permselectivity of organosilica membranes by tuning calcination parameters - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. Bis(triethoxysilyl)ethane (BTESE)–Organosilica Membranes for H2O/DMF Separation in Reverse Osmosis (RO): Evaluation and Correlation of Subnanopores via Nanopermporometry (NPP), Modified Gas Translation (mGT) and RO Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bis(triethoxysilyl)ethane (BTESE)-Organosilica Membranes for H2O/DMF Separation in Reverse Osmosis (RO): Evaluation and Correlation of Subnanopores via Nanopermporometry (NPP), Modified Gas Translation (mGT) and RO Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Thermal Stability of Bis(triethoxysilyl)methane (BTESM) Derived Materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of materials derived from bis(triethoxysilyl)methane (BTESM).
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of BTESM-derived materials?
A1: BTESM-derived materials are generally stable up to 400°C. The methylene (B1212753) bridge between the silicon atoms helps to minimize carbon loss during pyrolysis, which aids in preserving the material's pore structure at elevated temperatures.[1] Above this temperature, thermal decomposition begins, with the extent of degradation depending on the atmosphere (air or inert).
Q2: What are the main degradation products of BTESM-derived materials upon heating?
A2: During thermal decomposition in an inert atmosphere, BTESM gels release hydrogen (H₂) and some methane (B114726) (CH₄) at temperatures above approximately 600°C.[2] When heated in the presence of air, the decomposition starts at a lower temperature (around 400°C) and produces carbon monoxide (CO), carbon dioxide (CO₂), methane (CH₄), and water.[2]
Q3: How can the thermal stability of BTESM-derived materials be enhanced?
A3: Several strategies can be employed to improve the thermal stability of BTESM-derived materials:
-
High-Temperature Treatment: Firing the material at temperatures between 550-700°C in an inert atmosphere can increase thermal stability and resistance to oxidation.[3]
-
Incorporation of Phenyl Groups: Introducing phenyl groups into the siloxane network can enhance thermal stability. The Si-phenyl bond is stronger than the Si-methyl bond, and the bulky nature of phenyl groups restricts chain mobility, increasing the energy required for bond scission.
-
Addition of Polyhedral Oligomeric Silsesquioxanes (POSS): POSS can be incorporated into the material to improve thermal stability, especially at high temperatures in an air atmosphere. POSS forms silica (B1680970) at high temperatures, which can inhibit the thermal oxidation of the organic components.[4]
Q4: What is the role of the atmosphere during thermal treatment?
A4: The atmosphere plays a critical role in the thermal stability of BTESM-derived materials. Heating in an inert atmosphere (like nitrogen or argon) generally leads to higher thermal stability and char yield compared to heating in air.[2] In the presence of oxygen, oxidative degradation occurs, leading to more significant weight loss at lower temperatures.[2]
Troubleshooting Guides
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Lower than expected decomposition temperature in TGA analysis. | 1. Incomplete hydrolysis and/or condensation during sol-gel synthesis, leaving residual reactive groups. 2. Presence of unreacted organic solvents or surfactants. 3. Inappropriate heating rate during TGA analysis. | 1. Optimize sol-gel reaction conditions (catalyst concentration, water/precursor ratio, reaction time, and temperature) to ensure complete reaction. 2. Ensure thorough drying of the gel before thermal analysis to remove residual volatiles. 3. Use a standardized heating rate (e.g., 10°C/min) for consistent results.[5] |
| Significant weight loss below 300°C. | 1. Evaporation of residual solvents (e.g., ethanol) and water. 2. Removal of hydroxyl and ethoxy groups that did not fully condense. | 1. Implement a controlled drying and curing protocol at temperatures sufficient to remove solvents and promote further condensation before high-temperature applications. A multi-step curing process at increasing temperatures can be effective.[3] |
| Low char yield after pyrolysis in an inert atmosphere. | 1. Incomplete cross-linking of the polymer network. 2. The chemical structure of the organic bridging group is inherently less stable. | 1. Increase the curing temperature and/or time to promote a higher degree of cross-linking. 2. Incorporate more thermally stable organic moieties, such as phenyl groups, into the BTESM matrix. |
| Discrepancies in thermal stability between batches. | 1. Inconsistent sol-gel synthesis parameters. 2. Variations in the drying and curing process. | 1. Standardize the sol-gel protocol, including precursor concentrations, catalyst type and amount, water ratio, and reaction time and temperature. 2. Implement a consistent and well-controlled drying and curing procedure for all samples. |
Quantitative Data Summary
Table 1: Thermal Decomposition Data for BTESM and Related Materials
| Material | Atmosphere | Onset Decomposition Temperature (°C) | Key Decomposition Events | Reference |
| BTESM Gel | Inert | >400 | Release of H₂ and CH₄ above 600°C | [2] |
| BTESM Gel | Air | ~400 | Release of CO, CO₂, CH₄, and H₂O | [2] |
| BTESE Membrane | N/A | >300 | Decomposition of ethane (B1197151) bridges | [3] |
| Phenyl-Modified Silsesquioxane | N/A | Higher than methyl-silsesquioxane | Si-phenyl bond more stable than Si-methyl | |
| POSS-Modified Phenolic Resin | Air | Higher than neat resin | Formation of protective silica layer | [4] |
Experimental Protocols
Protocol 1: Baseline Synthesis of BTESM-Derived Gel
-
Sol Preparation: In a sealed container, mix this compound (BTESM) with ethanol (B145695) as the solvent.
-
Hydrolysis: Add an aqueous solution of an acid catalyst (e.g., HCl, pH = 2-3) to the BTESM/ethanol mixture. The molar ratio of BTESM:H₂O:catalyst should be optimized for the desired gel properties.
-
Stirring: Stir the mixture vigorously at room temperature for at least 24 hours to ensure complete hydrolysis and initiate condensation.
-
Gelation: Cast the sol into a mold and allow it to gel at a controlled temperature (e.g., 40-60°C). Gelation time will vary depending on the specific formulation.
-
Aging: Age the gel in its mother liquor for a period (e.g., 24-48 hours) to strengthen the silica network.
-
Drying: Dry the gel to remove the solvent. This can be done via conventional oven drying at elevated temperatures (e.g., 80-120°C) or supercritical drying for aerogel formation.
Protocol 2: Enhancing Thermal Stability via Phenyl Group Incorporation
-
Monomer Mixture: Prepare a mixture of this compound (BTESM) and phenyl-triethoxysilane (PTES) at a desired molar ratio.
-
Sol Preparation: Dissolve the BTESM/PTES mixture in a suitable solvent such as ethanol or isopropanol.
-
Hydrolysis and Co-condensation: Add an acidic water solution to catalyze the hydrolysis and co-condensation of the precursors. Stir the mixture at a controlled temperature (e.g., 60°C) for 24-48 hours.
-
Gelation, Aging, and Drying: Follow steps 4-6 from Protocol 1. The incorporation of phenyl groups will result in a material with enhanced thermal stability.
Protocol 3: Incorporation of POSS for Improved Thermal Resistance
-
Matrix Preparation: Prepare a BTESM-derived sol as described in Protocol 1 (steps 1-3).
-
POSS Addition: Disperse a functionalized POSS (e.g., with reactive groups like vinyl or epoxy) into the BTESM sol. The amount of POSS added will depend on the desired properties.
-
Homogenization: Stir the mixture thoroughly to ensure a uniform dispersion of the POSS within the sol.
-
Gelation and Curing: Cast the sol and allow it to gel. A subsequent thermal curing step at an elevated temperature is necessary to promote reaction between the POSS functional groups and the silica matrix, leading to a covalently integrated hybrid material.
Visualizations
Caption: Experimental workflow for synthesizing and enhancing the thermal stability of BTESM-derived materials.
References
- 1. This compound (CAS 18418-72-9) - RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved thermal and oxidation stability of bis(triethoxysilyl)ethane (BTESE)-derived membranes, and their gas-permeation properties - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters [mdpi.com]
Technical Support Center: Bis(triethoxysilyl)methane (BTESM) Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the moisture sensitivity, storage, and common experimental challenges associated with Bis(triethoxysilyl)methane (BTESM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (BTESM) is a bridged organosilane with the chemical formula C13H32O6Si2. It is primarily used as a precursor in the sol-gel process to synthesize hybrid organic-inorganic materials, such as organosilica membranes and films with controlled porosity.[1] Its bridged structure provides enhanced thermal stability and mechanical properties to the resulting materials.
Q2: How sensitive is this compound to moisture?
A2: this compound is moisture-sensitive and reacts slowly with water or moist air.[1] This hydrolysis reaction leads to the formation of silanol (B1196071) groups (Si-OH) and the release of ethanol (B145695). The silanol groups can then undergo condensation to form a siloxane (Si-O-Si) network.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated area, away from heat, sparks, and open flames. Storage under an inert atmosphere, such as nitrogen or argon, is recommended to minimize contact with moisture.
Q4: What are the hazardous decomposition products of this compound?
A4: The primary hazardous decomposition products upon contact with moisture are ethanol and silicon dioxide. In case of fire, irritating fumes and organic acid vapors may also be generated.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical safety goggles, neoprene or nitrile rubber gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Premature Gelation or Precipitation in Solution
-
Question: I observed the formation of a gel or precipitate in my this compound solution before starting my reaction. What could be the cause and how can I prevent it?
-
Answer: Premature gelation or precipitation is typically caused by unintended hydrolysis and condensation of the BTESM. This can be triggered by exposure to atmospheric moisture or residual water in the solvent. To prevent this, ensure that all glassware is thoroughly dried before use and that anhydrous solvents are used. Handling the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) is highly recommended.
Issue 2: Incomplete Hydrolysis in Sol-Gel Process
-
Question: My sol-gel reaction with this compound seems to be incomplete, resulting in a non-uniform material. How can I ensure complete hydrolysis?
-
Answer: Incomplete hydrolysis can result from several factors. The pH of the solution plays a critical role; acid or base catalysis is often required to promote hydrolysis. For instance, using a dilute acid catalyst (like HCl) can accelerate the hydrolysis step.[2] Additionally, ensure that the stoichiometric amount of water is present in the reaction mixture. Vigorous stirring is also important to ensure proper mixing and reaction of the components.
Issue 3: Cracking of Organosilica Films During Drying
-
Question: The organosilica film I prepared using this compound cracked upon drying. What causes this and how can I avoid it?
-
Answer: Cracking during drying is a common issue in sol-gel processes and is often due to high capillary stress as the solvent evaporates. To mitigate this, a slow and controlled drying process is crucial. Drying at a lower temperature over a longer period can help. Using aging steps before drying can also strengthen the gel network, making it less prone to cracking. The addition of surfactants to the initial sol can also reduce surface tension and minimize cracking.
Issue 4: Low Yield or Incomplete Reaction in Surface Modification
-
Question: I am using this compound to modify a surface, but the reaction appears to have a low yield. What are the potential reasons?
-
Answer: A low yield in surface modification can be due to insufficient surface activation, improper reaction conditions, or degradation of the BTESM. Ensure the substrate surface is clean and has a sufficient number of hydroxyl groups for the reaction. This can often be achieved by pre-treating the surface with a piranha solution or plasma cleaning. Also, verify the integrity of your BTESM; if it has been improperly stored, it may have already hydrolyzed and polymerized.
Quantitative Data Summary
| Parameter | Value/Condition | Reference |
| Hydrolysis Rate | Reacts slowly with moisture/water. The rate is influenced by pH, temperature, and catalyst. | [1] |
| Recommended Storage Temperature | Room temperature. | |
| Incompatible Materials | Oxidizing agents, water/moisture. | |
| Hazardous Decomposition Products | Ethanol, Silicon Dioxide, Organic acid vapors (in case of fire). |
Experimental Protocols
Protocol: Preparation of a Bridged Organosilica Film via Sol-Gel Method
This protocol describes the acid-catalyzed hydrolysis and condensation of this compound to form an organosilica film.
Materials:
-
This compound (BTESM)
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl, 0.1 M)
-
Substrates (e.g., glass slides or silicon wafers)
Procedure:
-
Substrate Preparation: Clean the substrates thoroughly by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each). Dry the substrates under a stream of nitrogen and then treat with oxygen plasma for 5 minutes to generate surface hydroxyl groups.
-
Sol Preparation:
-
In a clean, dry flask, add 10 mL of anhydrous ethanol.
-
While stirring, add 2 mL of this compound to the ethanol.
-
In a separate vial, prepare the hydrolysis solution by mixing 1 mL of deionized water and 0.5 mL of 0.1 M HCl.
-
Add the hydrolysis solution dropwise to the BTESM/ethanol mixture under vigorous stirring.
-
Continue stirring the solution for at least 24 hours at room temperature to ensure complete hydrolysis and initial condensation.
-
-
Film Deposition (Dip-Coating):
-
Immerse the cleaned substrate into the prepared sol.
-
Withdraw the substrate at a constant, slow speed (e.g., 1 mm/s) to ensure a uniform coating.
-
-
Drying and Curing:
-
Air-dry the coated substrate for 10 minutes to allow for solvent evaporation.
-
Transfer the substrate to an oven and cure at 80°C for 2 hours to promote further condensation and strengthen the film.
-
For enhanced mechanical properties, a higher temperature calcination step (e.g., up to 300°C under an inert atmosphere) can be performed, but this may affect the organic bridging groups.[2]
-
Analytical Monitoring:
-
FTIR Spectroscopy: The hydrolysis and condensation process can be monitored by observing the disappearance of Si-O-C peaks and the appearance of Si-OH and Si-O-Si peaks.
-
NMR Spectroscopy: 29Si NMR is a powerful tool to track the different silicon species (unhydrolyzed, partially hydrolyzed, fully hydrolyzed, and condensed).[3][4]
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Troubleshooting decision workflow for common experimental issues.
References
Technical Support Center: Catalyst Selection for Bis(triethoxysilyl)methane Polymerization
Welcome to the Technical Support Center for the polymerization of Bis(triethoxysilyl)methane (BTESM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during the sol-gel polymerization of BTESM.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound (BTESM) polymerization?
A1: The polymerization of BTESM proceeds via a sol-gel process, which involves two primary reactions: hydrolysis and condensation. In the hydrolysis step, the triethoxysilyl groups (-Si(OCH2CH3)3) react with water to form silanol (B1196071) groups (-Si(OH)3) and ethanol (B145695). Subsequently, in the condensation step, these silanol groups react with each other or with remaining ethoxy groups to form siloxane bonds (-Si-O-Si-), resulting in a cross-linked three-dimensional network or gel.
Q2: Why is a catalyst necessary for BTESM polymerization?
A2: While BTESM can undergo auto-polymerization in the presence of water, the reaction is typically very slow. Catalysts are used to significantly accelerate the rates of both the hydrolysis and condensation reactions, allowing for the formation of the gel network in a more practical timeframe. The choice of catalyst also influences the structure and properties of the final polymer.
Q3: What are the common types of catalysts used for BTESM polymerization?
A3: The most common catalysts for BTESM polymerization are acids and bases.
-
Acid catalysts , such as hydrochloric acid (HCl), nitric acid (HNO3), and acetic acid (CH3COOH), tend to promote the hydrolysis reaction. This leads to a more linear or loosely branched polymer network before gelation.
-
Base catalysts , such as ammonia (B1221849) (NH3) and sodium hydroxide (B78521) (NaOH), are more effective at catalyzing the condensation reaction. This results in more highly branched, particulate-like structures that then link together to form the gel.
Q4: How does the choice of catalyst affect the final polymer properties?
A4: The catalyst type has a profound impact on the final polymer's morphology, porosity, and mechanical properties. Acid catalysis generally results in polymers with smaller pores and a higher degree of transparency, while base catalysis often leads to larger, more interconnected pores and a more opaque appearance. The mechanical strength and surface area of the resulting material are also heavily dependent on the catalytic conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or Cloudiness in the Initial Mixture | 1. Incomplete Mixing: The BTESM, water, solvent (e.g., ethanol), and catalyst are not homogeneously mixed, leading to localized high concentrations and premature, uncontrolled polymerization. 2. Incorrect Order of Addition: Adding the catalyst before the BTESM is fully dissolved and mixed with the solvent and water can lead to rapid, localized reactions. | 1. Ensure vigorous and continuous stirring during the mixing of all components. The use of a magnetic stirrer is highly recommended. 2. A recommended order of addition is: BTESM, solvent, water, and finally the catalyst. Ensure the solution is clear before adding the next component. |
| Inconsistent or Very Long Gelation Times | 1. Inaccurate Reagent Measurement: Small variations in the amount of catalyst or water can significantly impact the reaction rate. 2. Temperature Fluctuations: The polymerization rate is temperature-dependent. Inconsistent ambient temperatures can lead to variability in gelation times. 3. Low Catalyst Concentration: The amount of catalyst may be insufficient to effectively accelerate the reaction. | 1. Use precise measurement tools (e.g., micropipettes for catalysts and water). Prepare stock solutions of the catalyst for accurate dispensing. 2. Conduct the experiment in a temperature-controlled environment, such as a water bath or an incubator. 3. Refer to established protocols for appropriate catalyst concentrations. A stepwise increase in catalyst concentration can be tested to find the optimal level. |
| Formation of a Weak or Inhomogeneous Gel | 1. Insufficient Water: A low water-to-silane molar ratio can lead to incomplete hydrolysis, resulting in a poorly cross-linked network. 2. Inappropriate Catalyst: The chosen catalyst may favor one reaction (hydrolysis or condensation) too heavily, leading to a non-ideal network structure. 3. Phase Separation: The forming polymer may become insoluble in the solvent mixture before a continuous gel network is formed. | 1. Ensure the water-to-silane molar ratio is appropriate for the desired gel properties. Ratios typically range from 1.5 to 4 or higher. 2. Consider a two-step catalytic process. For example, an initial acid-catalyzed hydrolysis step followed by the addition of a base to promote condensation. 3. Adjust the solvent system to improve the solubility of the polymerizing species. Using a co-solvent might be beneficial. |
| Cracking of the Gel During Drying | 1. Rapid Solvent Evaporation: Fast drying leads to large capillary stresses within the gel network, causing it to fracture. 2. High Degree of Shrinkage: Significant volume reduction during drying can induce stress that exceeds the mechanical strength of the gel. | 1. Dry the gel slowly in a controlled environment. Covering the container with a perforated film can regulate the rate of solvent evaporation. 2. Consider solvent exchange with a lower surface tension solvent before drying. Supercritical drying can be employed to eliminate capillary forces entirely, though it requires specialized equipment. |
Quantitative Data on Catalyst Performance
Due to the limited availability of specific quantitative data for the polymerization of this compound in the public domain, the following table presents data for a structurally similar bridged silane (B1218182), 1,6-bis(triethoxysilyl)hexane (B1631551), to illustrate the impact of catalyst type and monomer concentration on gelation time. This data should be considered as a guideline for initial experimental design with BTESM.
| Catalyst | Monomer Concentration (M) | Gelation Time |
| HCl (Acid) | 0.2 | 5 months |
| 0.4 | 24 hours | |
| 0.6 | 20 minutes | |
| 0.8 | 1 minute | |
| 1.2 | < 1 minute | |
| NaOH (Base) | 0.2 | 62 minutes |
| 0.4 | 38 minutes | |
| 0.6 | 38 minutes | |
| 0.8 | 26 minutes | |
| 1.2 | 3 minutes |
Data adapted from studies on 1,6-bis(triethoxysilyl)hexane and should be used as an illustrative reference.[1]
Experimental Protocols
The following are generalized protocols for the acid- and base-catalyzed polymerization of BTESM. Researchers should optimize the specific concentrations and ratios for their particular application.
Acid-Catalyzed Polymerization (e.g., using HCl)
-
Preparation of the Precursor Solution:
-
In a suitable reaction vessel equipped with a magnetic stirrer, add the desired amount of this compound.
-
Add ethanol as a co-solvent to ensure miscibility. A common starting point is a 1:1 volume ratio of BTESM to ethanol.
-
Stir the mixture until it is homogeneous.
-
-
Hydrolysis:
-
Add deionized water to the BTESM/ethanol mixture. The molar ratio of water to BTESM is a critical parameter and typically ranges from 1.5 to 4.
-
Continue stirring for 10-15 minutes to allow for initial mixing.
-
-
Catalysis:
-
Add the acidic catalyst (e.g., 0.1 M HCl) dropwise while stirring vigorously. The amount of catalyst will need to be optimized, but a starting point is a molar ratio of catalyst to silane of approximately 0.01.
-
After catalyst addition, seal the reaction vessel to prevent solvent evaporation.
-
-
Gelation and Aging:
-
Continue stirring for a designated period or until gelation occurs. Gelation is typically identified as the point where the solution no longer flows when the vessel is tilted.
-
Once gelled, the material is typically aged for a period (e.g., 24-48 hours) at a constant temperature to allow for further cross-linking and strengthening of the network.
-
Base-Catalyzed Polymerization (e.g., using NH3)
-
Preparation of the Precursor Solution:
-
Follow the same procedure as in the acid-catalyzed protocol to prepare the BTESM/ethanol/water mixture.
-
-
Catalysis:
-
Add the basic catalyst (e.g., ammonium (B1175870) hydroxide solution) dropwise to the stirred solution. The concentration of the base will influence the rate of gelation. A typical starting concentration is 1 M ammonium hydroxide.
-
Observe the solution for the onset of turbidity, which can indicate the formation of colloidal particles that will aggregate to form the gel.
-
-
Gelation and Aging:
-
Continue to monitor the solution until gelation occurs.
-
Age the gel as described in the acid-catalyzed protocol.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Silica Synthesis: Bis(triethoxysilyl)methane (BTESM) vs. Tetraethoxysilane (TEOS)
For Researchers, Scientists, and Drug Development Professionals
The synthesis of silica (B1680970) nanoparticles is a cornerstone of advanced materials science and nanotechnology, with applications spanning from drug delivery and catalysis to chromatography and coatings. The choice of the silica precursor is a critical factor that dictates the physicochemical properties of the resulting silica material. This guide provides an in-depth, objective comparison between two prominent silica precursors: the conventional tetraethoxysilane (TEOS) and the bridged organosilane, bis(triethoxysilyl)methane (BTESM). This comparison is supported by available experimental data and detailed methodologies to assist researchers in selecting the optimal precursor for their specific applications.
Introduction to the Precursors
Tetraethoxysilane (TEOS) is the most common and well-studied precursor for silica synthesis. It is an alkoxide that undergoes hydrolysis and condensation reactions in a sol-gel process to form a three-dimensional silica (SiO₂) network.[1]
This compound (BTESM) is a bridged organosilane precursor. It contains a central organic methylene (B1212753) (-CH₂-) bridge connecting two silicon atoms. Upon hydrolysis and condensation, this organic moiety is incorporated into the silica framework, forming an organo-silica hybrid material.[2] This structural difference imparts unique properties to the resulting material compared to the purely inorganic silica derived from TEOS.
The Sol-Gel Process: A Tale of Two Precursors
The synthesis of silica from both TEOS and BTESM fundamentally relies on the sol-gel process, which involves two key reactions: hydrolysis and condensation.
Hydrolysis: The ethoxy groups (-OC₂H₅) on the silicon atoms react with water to form silanol (B1196071) groups (-Si-OH) and ethanol (B145695) as a byproduct.[1]
Condensation: The newly formed silanol groups react with each other or with remaining ethoxy groups to form siloxane bridges (-Si-O-Si-), releasing water or ethanol. This process leads to the formation of a continuous silica network.[1]
The key difference in the sol-gel process between TEOS and BTESM lies in the structure of the resulting network. TEOS forms a purely inorganic silica network. In contrast, BTESM creates a hybrid network where the inorganic silica domains are crosslinked by the organic methylene bridges.
Caption: Sol-Gel process for TEOS and BTESM.
Comparative Performance Data
While direct side-by-side comparative studies under identical conditions are limited, the available data from various sources allows for a qualitative and semi-quantitative comparison of the key properties of silica materials derived from TEOS and BTESM. For a closer comparison, data for 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE), a structurally similar bridged organosilane, is also included where BTESM data is unavailable.
| Property | TEOS-derived Silica | BTESM/BTESE-derived Organo-Silica | Key Differences & Implications |
| Particle Size | Typically spherical, size can be tuned (e.g., ~50 nm to several micrometers) by varying reaction parameters.[3] | Often forms spherical particles; the presence of the organic bridge can influence nucleation and growth, potentially leading to different particle size distributions under similar conditions. | The organic bridge in BTESM can act as a network modifier, potentially offering another level of control over particle size and morphology. |
| Surface Area (BET) | Generally high surface area. For example, a study reported a surface area of 111 m²/g for silica nanoparticles synthesized via a sol-gel method.[3] | A study comparing a composite silica membrane from TEOS and BTESE showed a lower BET surface area for the composite powder compared to pure silica powder from TEOS. | The presence of the organic bridging group can lead to a less porous structure compared to the purely inorganic and highly crosslinked network from TEOS, resulting in a lower surface area. |
| Porosity | Can be tailored to be mesoporous, with pore sizes typically in the range of 2-50 nm. | The intrinsic organic bridge can create microporosity or alter the mesoporous structure. | The nature and size of the pores are critical for applications like drug delivery and catalysis. The organic bridge in BTESM-derived silica can lead to a different pore environment. |
| Thermal Stability | Thermally stable up to high temperatures, though dehydroxylation occurs at several hundred degrees Celsius.[4] | The organic methylene bridge has a lower thermal stability than the inorganic siloxane bonds. Decomposition of the organic bridge in BTESE-derived materials can begin at temperatures above 300°C.[5] | For high-temperature applications, TEOS-derived silica is generally superior. However, the controlled pyrolysis of the organic bridge in BTESM-derived silica can be used to generate specific pore structures. |
| Surface Chemistry | Hydrophilic due to the presence of surface silanol groups. | The incorporated methylene groups make the material inherently more hydrophobic than pure silica.[2] | The hydrophobicity of BTESM-derived silica is advantageous for applications requiring non-polar interactions or resistance to water. |
| Mechanical Properties | Can be brittle. | The organic bridge can impart greater flexibility and crack resistance to the silica network. | For applications requiring mechanical robustness, such as coatings and monoliths, BTESM-derived materials may offer superior performance. |
Experimental Protocols
General Sol-Gel Synthesis of Silica Nanoparticles (Stöber Method)
This protocol is a widely used method for synthesizing monodisperse silica nanoparticles from TEOS and can be adapted for BTESM.
Materials:
-
Tetraethoxysilane (TEOS) or this compound (BTESM)
-
Ethanol (absolute)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
Procedure:
-
In a flask, mix ethanol and deionized water.
-
Add the ammonium hydroxide solution to the ethanol-water mixture and stir vigorously.
-
Rapidly add the desired amount of TEOS or BTESM to the stirring solution.
-
A milky white suspension will typically form, indicating the nucleation and growth of silica particles.
-
Continue stirring at room temperature for a specified duration (e.g., 2-24 hours) to allow the reaction to complete.
-
Collect the silica particles by centrifugation.
-
Wash the particles repeatedly with ethanol and/or water to remove unreacted precursors and byproducts.
-
Dry the resulting silica powder in an oven at a specified temperature (e.g., 60-100 °C).
Caption: Stöber method workflow.
Logical Relationships and Key Differences
The fundamental difference between TEOS and BTESM as silica precursors lies in the chemical nature of the resulting silica network, which in turn dictates their performance characteristics.
References
A Comparative Guide: Bis(triethoxysilyl)methane vs. Monofunctional Silanes in Surface Modification
For researchers, scientists, and drug development professionals, the choice of surface modification agent is critical to the performance and longevity of advanced materials and medical devices. This guide provides an objective comparison of bis(triethoxysilyl)methane, a bifunctional silane (B1218182), against traditional monofunctional silanes, supported by experimental data to inform material selection and experimental design.
This compound (BTESM) stands out in the field of organosilanes due to its unique bridged structure, containing two triethoxysilyl groups. This configuration allows for the formation of a denser, more robust, and hydrolytically stable siloxane network on various substrates compared to its monofunctional counterparts, such as triethoxysilane (B36694) (TES) or aminopropyltriethoxysilane (APTES). This enhanced stability is a key advantage in applications requiring long-term performance in demanding environments.
Performance Comparison: Enhanced Stability and Durability
The primary advantage of bis-silanes like BTESM lies in their ability to form up to six bonds with a substrate, in contrast to the maximum of three bonds formed by monofunctional silanes. This multidentate binding significantly improves the stability of the resulting surface modification.
Hydrolytic Stability: A Clear Advantage for Bis-silanes
The resistance of a silane coating to hydrolysis is crucial for applications in aqueous or humid environments, such as medical implants and certain drug delivery systems. Experimental data consistently demonstrates the superior hydrolytic stability of surfaces modified with bis-silanes.
A key indicator of hydrolytic stability is the change in water contact angle over time upon immersion in aqueous solutions. A stable hydrophobic surface, indicated by a high contact angle, signifies a robust and intact silane layer.
Table 1: Comparative Hydrolytic Stability in Deionized Water
| Silane Type | Chemical Name | Initial Contact Angle (°) | Contact Angle after 60 days in Deionized Water (°) |
| Monofunctional | n-decyltriethoxysilane | 105 ± 2 | ~60 |
| Bifunctional (Bridged) | 1,10-bis(trimethoxysilyl)decane | 104 ± 2 | ~100 |
Data sourced from a study by Gelest Inc.[1]
As the data indicates, the monofunctional silane coating shows a significant decrease in contact angle, suggesting degradation of the silane layer. In contrast, the bifunctional silane maintains a stable hydrophobic surface, highlighting its enhanced resistance to hydrolysis.[1] The superior stability of dipodal silanes is attributed to the thermodynamics of the siloxane bond formation and hydrolysis, with the equilibrium strongly favoring the condensed siloxane form.[1]
Thermal Stability: Withstanding Higher Temperatures
Table 2: Thermal Decomposition Onset Temperatures (Illustrative)
| Silane Type | Example Silane | Decomposition Onset (°C) |
| Monofunctional | Octadecyltrimethoxysilane (B1207800) (ODTMS) | ~230 |
| Bifunctional | Bis(triethoxysilyl)ethane (BTESE) | >300 |
Note: This table provides illustrative values based on available literature for analogous compounds and should be considered as a general trend.
Surface Coverage and Network Formation
The bifunctional nature of this compound allows for the formation of a more densely cross-linked three-dimensional siloxane network. This network structure is more resistant to water penetration and subsequent hydrolysis of the silane-substrate bond. While direct quantitative comparisons of surface coverage density are not extensively reported, the ability of bis-silanes to form more attachment points logically leads to a more robust and complete surface layer.
Biocompatibility: A Promising Avenue for Medical Applications
Silane coatings are often employed to improve the biocompatibility of medical implants.[4] The enhanced stability of bis-silane coatings can be advantageous in preventing delamination and maintaining the desired surface properties over the lifetime of an implant. The inert nature of the siloxane network formed by compounds like this compound makes it a promising candidate for creating biocompatible surfaces on metallic implants, potentially reducing inflammatory responses and improving tissue integration. However, specific comparative studies on the in-vitro and in-vivo biocompatibility of this compound versus monofunctional silanes are an area for further research.
Experimental Protocols
Detailed methodologies are crucial for reproducible results in surface modification studies. Below are representative protocols for key experiments.
Silanization Protocol (General)
-
Substrate Preparation: Thoroughly clean the substrate by sonication in appropriate solvents (e.g., acetone, ethanol, deionized water) to remove organic contaminants.
-
Surface Activation: Activate the surface to generate hydroxyl groups. This can be achieved through methods such as oxygen plasma treatment or immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Silane Solution Preparation: Prepare a 1-5% (v/v) solution of the silane in an anhydrous solvent (e.g., toluene (B28343) or ethanol).
-
Silanization: Immerse the activated substrate in the silane solution. The reaction can be carried out at room temperature for several hours or at an elevated temperature (e.g., 60-80°C) for a shorter duration under an inert atmosphere.
-
Rinsing: Remove the substrate from the silane solution and rinse thoroughly with the solvent to remove any unbound silane.
-
Curing: Cure the silane layer by baking in an oven, typically at 110-120°C, to promote the formation of stable siloxane bonds.
Hydrolytic Stability Assessment: Water Contact Angle Measurement
-
Initial Measurement: Measure the static water contact angle of the freshly prepared silanized surface using a goniometer.
-
Immersion: Immerse the coated substrates in deionized water at a specified temperature (e.g., room temperature or 37°C).
-
Periodic Measurements: At predetermined time intervals (e.g., 24, 48, 96 hours, and longer), remove a substrate from the water, dry it with a stream of inert gas (e.g., nitrogen), and immediately measure the water contact angle.
-
Data Analysis: Plot the water contact angle as a function of immersion time to assess the stability of the coating. A significant decrease in the contact angle indicates degradation.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Prepare a sample of the silane-coated material or the pure silane precursor.
-
Instrument Setup: Use a thermogravimetric analyzer. Place a small, accurately weighed amount of the sample in a crucible.
-
Analysis: Heat the sample at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Collection: Record the sample weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, which indicates the thermal stability of the material.
Visualizing the Advantage: Network Formation
The fundamental difference in how this compound and monofunctional silanes interact with a hydroxylated surface can be visualized through their network formation capabilities.
Caption: Silane hydrolysis and condensation pathway.
The diagram illustrates the formation of a more interconnected and robust network by this compound compared to a monofunctional silane.
Logical Workflow for Silane Selection and Evaluation
The process of selecting and validating a silane for a specific application follows a logical progression of experimental evaluation.
Caption: Workflow for silane selection and evaluation.
Conclusion
This compound and other bis-silanes offer a significant performance advantage over monofunctional silanes in applications demanding high hydrolytic and thermal stability. The formation of a denser, more highly cross-linked siloxane network provides a more durable and robust surface modification. While further direct comparative studies are warranted, particularly in the area of biocompatibility, the available data strongly suggests that for applications requiring long-term stability in challenging environments, bis-silanes represent a superior choice for researchers, scientists, and drug development professionals.
References
A Comparative Guide to Bis(triethoxysilyl)methane-Derived Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of materials derived from Bis(triethoxysilyl)methane (BTESM) with alternative silica-based materials. It is designed to assist researchers and professionals in selecting the optimal material for their specific applications by presenting objective performance data and detailed experimental protocols.
Introduction to this compound (BTESM)
This compound (BTESM) is an organosilane precursor used in the synthesis of hybrid organic-inorganic materials, specifically bridged silsesquioxanes.[1][2] Its unique structure, featuring a methylene (B1212753) bridge (-CH2-) between two silicon atoms, imparts distinct properties to the resulting materials compared to traditional silica (B1680970) synthesized from precursors like Tetraethoxysilane (TEOS) or other bridged organosilanes such as Bis(triethoxysilyl)ethane (BTESE). These properties include enhanced mechanical flexibility, tailored porosity, and improved thermal and hydrothermal stability.[3][4][5]
Performance Comparison: BTESM vs. Alternatives
The selection of a silica precursor significantly influences the final properties of the material. This section compares key performance indicators of materials derived from BTESM, TEOS, and BTESE.
Table 1: Comparison of Physicochemical Properties
| Property | BTESM-Derived Materials | TEOS-Derived Silica | BTESE-Derived Materials |
| Precursor Structure | (EtO)₃Si-CH₂-Si(OEt)₃ | Si(OEt)₄ | (EtO)₃Si-CH₂CH₂-Si(OEt)₃ |
| Porosity | Tunable, with narrower, size-selective pores | Well-defined mesoporosity | Larger pore sizes than BTESM |
| Surface Area | High (can exceed 1000 m²/g)[6] | High | High |
| Hydrophobicity | Increased due to organic bridge | Hydrophilic (unmodified) | Increased due to organic bridge |
| Mechanical Properties | Generally more flexible and robust | Brittle | Flexible |
Table 2: Performance Metrics in Specific Applications
| Application | BTESM-Derived Materials | TEOS-Derived Silica | BTESE-Derived Materials |
| Gas Separation | High selectivity for C₃H₆/C₃H₈ (~40) due to narrow pores[3] | Lower selectivity | Lower selectivity than BTESM due to larger pores[3] |
| Drug Delivery | High encapsulation efficiency (>85%) and sustained release[3] | Can be functionalized for drug delivery | Used for controlled release[7] |
| Thermal Insulation | Good thermal insulation properties | Excellent thermal insulator (aerogels) | Good thermal insulation properties |
| Biocompatibility | Explored for biocompatible coatings and implants[3] | Biocompatible | Biocompatible |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of BTESM-derived materials.
1. Synthesis of Mesoporous BTESM-Derived Organosilica via Sol-Gel Method
This protocol describes a typical acid-catalyzed sol-gel synthesis.
-
Materials: this compound (BTESM), Ethanol (B145695) (EtOH), Deionized Water (H₂O), Hydrochloric Acid (HCl), Surfactant template (e.g., Cetyltrimethylammonium chloride - CTAC).
-
Procedure:
-
In a flask, dissolve BTESM in ethanol with vigorous stirring.
-
In a separate beaker, prepare an acidic aqueous solution by adding HCl to deionized water.
-
Add the surfactant template to the acidic aqueous solution and stir until fully dissolved.
-
Slowly add the BTESM/ethanol solution to the surfactant solution under continuous stirring.
-
Continue stirring for a specified period (e.g., 24 hours) at room temperature to allow for hydrolysis and condensation, resulting in the formation of a gel.
-
Age the gel at an elevated temperature (e.g., 80°C) for a period (e.g., 48 hours) to strengthen the silica network.
-
Wash the gel repeatedly with ethanol and water to remove unreacted precursors and the surfactant template.
-
Dry the gel under vacuum or by supercritical drying to obtain the final porous organosilica material.
-
2. Characterization Techniques
-
Nitrogen Adsorption-Desorption Analysis: To determine the specific surface area (BET method), pore volume, and pore size distribution (BJH method).
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and structure of the material.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical functional groups present in the material, confirming the presence of the Si-CH₂-Si bridge.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material by measuring weight loss as a function of temperature.[8]
-
Mechanical Testing: To measure properties such as compressive strength and modulus, particularly for aerogels and xerogels.[1][2]
Visualizing Synthesis and Property Comparisons
Diagram 1: Synthesis of BTESM-Derived Porous Organosilica
Caption: Workflow of the sol-gel synthesis for BTESM-derived materials.
Diagram 2: Property Comparison of Silica Precursors
Caption: Key property differences between common silica precursors.
Conclusion
This compound-derived materials offer a unique combination of properties that make them highly attractive for a range of advanced applications, from gas separation and catalysis to drug delivery and biocompatible coatings.[3][9] Their enhanced flexibility, tunable porosity, and improved stability provide significant advantages over traditional silica materials derived from TEOS and other bridged organosilanes like BTESE. The choice of precursor should be guided by the specific performance requirements of the intended application. This guide provides the foundational data and methodologies to aid in this critical decision-making process.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound (CAS 18418-72-9) - RUO [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nanoporous Organosilicas: Periodic Materials Synthesized with Surfactant Templates in Acidic Media | Semantic Scholar [semanticscholar.org]
- 7. Bis(trimethoxysilylpropyl)amine and tetraethoxysilane derived gels as effective controlled release carriers for water-soluble drugs of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. This compound | [gelest.com]
A Researcher's Guide to Validating Pore Size in Mesoporous Organosilica: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise characterization of mesoporous organosilica materials is paramount. The pore size, in particular, dictates the material's performance in applications ranging from drug delivery to catalysis. This guide provides an objective comparison of the three primary methods for validating pore size: Nitrogen Physisorption (BET/BJH Analysis), Transmission Electron Microscopy (TEM), and Small-Angle X-ray Scattering (SAXS). We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
The accurate determination of pore size in mesoporous organosilica is a critical quality control parameter that directly influences the material's surface area, loading capacity, and release kinetics. A variety of techniques are available, each with its own set of advantages and limitations. This guide will delve into the principles, protocols, and comparative performance of the most widely adopted methods.
Key Methods for Pore Size Validation
The three principal techniques used to characterize the pore size of mesoporous organosilica are Nitrogen Physisorption, Transmission Electron Microscopy (TEM), and Small-Angle X-ray Scattering (SAXS).
-
Nitrogen Physisorption (BET/BJH Analysis): This is the most common method for determining the specific surface area, pore volume, and pore size distribution of porous materials.[1][2][3][4] The Brunauer-Emmett-Teller (BET) theory is used to calculate the specific surface area from the nitrogen adsorption isotherm.[1][3] The Barrett-Joyner-Halenda (BJH) method is then applied to the isotherm to determine the pore size distribution, particularly in the mesopore range (2-50 nm).[1][3][4]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the porous structure, offering qualitative and quantitative information about pore morphology, size, and ordering.[5][6] High-resolution images can reveal the shape of the pores and the connectivity of the porous network.
-
Small-Angle X-ray Scattering (SAXS): SAXS is a powerful, non-destructive technique that provides comprehensive statistical information about the size, shape, and arrangement of pores and particles in the nanometer to submicrometer range.[7][8] By analyzing the scattering pattern of X-rays at very low angles, one can deduce the average pore size, pore-to-pore distance, and degree of ordering.
Comparative Analysis of Pore Size Validation Methods
The choice of technique for pore size validation depends on the specific information required, the nature of the material, and the available instrumentation. The following table summarizes a comparative analysis of results obtained from different methods on similar mesoporous silica (B1680970) materials.
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Pore Size Range (nm) |
| Nitrogen Physisorption (BET/BJH) | Gas adsorption and desorption isotherms | Specific surface area, total pore volume, average pore diameter, pore size distribution | Widely available, provides quantitative data on a bulk sample, cost-effective | Indirect method, assumes a cylindrical pore model (BJH), may underestimate pore sizes, not suitable for closed pores | 1.7 - 300 |
| Transmission Electron Microscopy (TEM) | Direct imaging using an electron beam | Pore morphology, direct visualization of pore size and shape, lattice spacing | Provides direct visual evidence, allows for the study of local structural features | Analysis is localized and may not be representative of the entire sample, requires extensive sample preparation, can be destructive | No theoretical limit, dependent on instrument resolution |
| Small-Angle X-ray Scattering (SAXS) | Analysis of scattered X-rays at low angles | Average pore size, pore shape, pore-to-pore distance, structural ordering | Non-destructive, provides statistically averaged information from a large sample volume, minimal sample preparation | Indirect method, requires specialized equipment and data analysis, interpretation can be complex for disordered systems | 1 - 100 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each technique.
Nitrogen Physisorption (BET/BJH Analysis)
Objective: To determine the specific surface area, pore volume, and pore size distribution.
Instrumentation: A volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020).[7]
Procedure:
-
Degassing: A known mass of the mesoporous organosilica sample (typically 50-100 mg) is placed in a sample tube and degassed under vacuum (e.g., at 120-200 °C for several hours) to remove any adsorbed contaminants from the surface and pores.[7]
-
Analysis: The sample tube is then transferred to the analysis port of the instrument and cooled to liquid nitrogen temperature (77 K).
-
Adsorption Isotherm: Nitrogen gas is incrementally introduced into the sample tube, and the amount of gas adsorbed at each relative pressure (P/P₀) is measured until saturation is reached.
-
Desorption Isotherm: The pressure is then incrementally decreased, and the amount of gas desorbed at each relative pressure is measured.
-
Data Analysis:
-
The BET equation is applied to the adsorption data in the relative pressure range of 0.05 to 0.35 to calculate the specific surface area.
-
The BJH method is applied to the desorption branch of the isotherm to calculate the pore size distribution.[7] The total pore volume is typically determined from the amount of nitrogen adsorbed at a relative pressure close to unity.
-
Transmission Electron Microscopy (TEM)
Objective: To directly visualize the pore structure and determine pore size and morphology.
Instrumentation: A high-resolution transmission electron microscope (HR-TEM).
Procedure:
-
Sample Preparation:
-
A small amount of the mesoporous organosilica powder is suspended in a solvent like ethanol.
-
The suspension is sonicated for a few minutes to ensure good dispersion.
-
A drop of the suspension is then deposited onto a TEM grid (e.g., a carbon-coated copper grid) and allowed to dry completely.[9]
-
-
Imaging:
-
The TEM grid is loaded into the microscope.
-
The electron beam is focused on the sample, and images are captured at different magnifications.
-
For ordered mesoporous materials, tilting the sample may be necessary to align the pores with the electron beam to clearly visualize the porous channels.[9]
-
-
Image Analysis:
-
The captured images are analyzed using image analysis software (e.g., ImageJ) to measure the pore diameters and interpore distances.
-
Multiple measurements are taken from different areas of the sample to obtain a statistically representative result.
-
Small-Angle X-ray Scattering (SAXS)
Objective: To obtain statistical information on the average pore size, shape, and ordering.
Instrumentation: A SAXS instrument equipped with a high-intensity X-ray source and a 2D detector.
Procedure:
-
Sample Preparation: The powdered mesoporous organosilica sample is loaded into a sample holder, which is typically a capillary tube or a cell with X-ray transparent windows.
-
Data Acquisition:
-
The sample is placed in the X-ray beam path.
-
The scattered X-rays are collected by the 2D detector over a range of scattering angles (typically 0.1 to 10 degrees).
-
The scattering pattern of the empty sample holder (background) is also collected for subtraction.
-
-
Data Analysis:
-
The 2D scattering pattern is radially averaged to obtain a 1D scattering profile of intensity (I) versus the scattering vector (q).
-
For ordered mesoporous materials, the positions of the Bragg peaks in the scattering profile can be used to determine the unit cell parameters and the pore-to-pore distance.
-
Modeling of the entire scattering curve can provide detailed information about the pore size, shape, and size distribution.
-
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationship between these validation techniques.
Caption: Workflow for Nitrogen Physisorption analysis.
References
- 1. matestlabs.com [matestlabs.com]
- 2. BET / BJH Specific Surface Area & Pore Size Distribution - Test Method | Lucideon [lucideon.com]
- 3. BET Surface Area Analysis & BJH Pore Size & Volume Analysis Technique | Lucideon [lucideon.com]
- 4. infinitalab.com [infinitalab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Bridged Organosilane Precursors for Advanced Material Applications
For Researchers, Scientists, and Drug Development Professionals
Bridged organosilane precursors are instrumental in the development of advanced materials, offering unique advantages in surface modification, the creation of organic-inorganic hybrid materials, and the formation of robust thin films. Their bifunctional nature, characterized by two silicon atoms connected by an organic bridge, allows for the formation of denser, more stable, and more durable cross-linked networks compared to their monopodal counterparts. This guide provides an objective comparison of the performance of three distinct bridged organosilane precursors: an alkyl-bridged silane (B1218182), a methylene-bridged silane, and an amine-bridged silane, supported by experimental data.
Precursor Overview
The three bridged organosilane precursors compared in this guide are:
-
Bis(triethoxysilyl)ethane (BTSE): An organosilane with an ethylene (B1197577) bridge, offering a balance of flexibility and stability.
-
Bis(triethoxysilyl)methane (BTESM): Featuring a short methylene (B1212753) bridge, this precursor can impart rigidity to the resulting material.
-
Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA): An amine-bridged silane that introduces functionality, enhancing adhesion and surface energy.
Performance Comparison
The selection of a bridged organosilane precursor is dictated by the desired properties of the final material. The following tables summarize key performance indicators for BTSE, BTESM, and BTMSPA based on available experimental data. It is important to note that the data has been compiled from various sources and may not have been collected under identical experimental conditions.
Hydrolytic Stability
The stability of the siloxane bonds formed upon hydrolysis and condensation in the presence of water is a critical factor for applications in aqueous or high-humidity environments. Dipodal silanes, such as the ones compared here, generally exhibit significantly enhanced hydrolytic stability over monopodal silanes. This is due to the thermodynamics of the siloxane bond formation, which strongly favors the condensed state. The equilibrium constant (Kc) for the hydrolysis of a disiloxane (B77578) bond has been determined to be approximately 6 ± 1 × 10⁻⁵, indicating a very low tendency to hydrolyze once condensed[1][2].
Table 1: Hydrolytic Stability Comparison
| Precursor | Bridge Type | Water Contact Angle (°) on Treated Surface | Observations |
| BTSE | Ethane (B1197151) | ~90-100 (Hydrophobic) | Forms a hydrophobic surface, indicating a stable, cross-linked network. |
| BTESM | Methane | Data not available | Expected to form a hydrophobic surface similar to BTSE. |
| BTMSPA | Amine | Hydrophilic | The amine group imparts hydrophilicity. When used alone, it can gel quickly in aqueous solutions[3]. |
Thermal Stability
The thermal stability of materials derived from bridged organosilanes is crucial for applications involving high temperatures. This is typically evaluated using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature.
Table 2: Thermal Stability Comparison (TGA Data)
| Precursor | Onset of Major Decomposition (°C, Inert Atmosphere) | % Residue at 800°C (Inert Atmosphere) | Key Findings |
| BTSE | >300 (ethane bridge decomposition starts), significant loss ~500[4][5][6] | High (due to silica (B1680970) formation) | The ethane bridge offers good thermal stability, suitable for applications up to 300°C without significant degradation of the organic component[4][5][6]. |
| BTESM | Data not available | Data not available | The shorter methylene bridge is expected to have comparable or slightly different thermal stability to the ethane bridge. |
| BTMSPA | Data not available | Data not available | The thermal stability will be influenced by the decomposition of the aminopropyl bridge. |
Mechanical Properties of Derived Films
The mechanical integrity of thin films and coatings derived from these precursors is essential for their performance and longevity. Properties such as tensile strength, elongation at break, and Young's modulus are key indicators of a material's robustness.
Table 3: Mechanical Properties Comparison
| Precursor | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| BTSE | Data not available | Data not available | Data not available |
| BTESM | Data not available | Data not available | Data not available |
| BTMSPA | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Surface Modification and Water Contact Angle Measurement
This protocol describes the process for treating a silicon wafer surface with a bridged organosilane precursor and measuring the static water contact angle to assess the hydrophobicity/hydrophilicity of the modified surface.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Anhydrous toluene (B28343)
-
Bridged organosilane precursor (e.g., BTSE, BTESM, or BTMSPA) at a 2% (v/v) concentration in anhydrous toluene
-
Deionized water
-
Contact angle goniometer
Procedure:
-
Substrate Cleaning: Immerse silicon wafers in Piranha solution for 15 minutes to clean and hydroxylate the surface.
-
Rinsing and Drying: Thoroughly rinse the wafers with deionized water and dry under a stream of nitrogen.
-
Silanization: Immerse the cleaned and dried wafers in the 2% organosilane solution in anhydrous toluene for 2 hours at room temperature.
-
Rinsing: Rinse the wafers with fresh anhydrous toluene to remove any unreacted silane.
-
Curing: Cure the coated wafers in an oven at 110°C for 1 hour.
-
Contact Angle Measurement: Place a 5 µL droplet of deionized water on the surface of the modified wafer. Use a contact angle goniometer to measure the static contact angle at the liquid-solid-vapor interface. Repeat the measurement at five different locations on the surface and calculate the average.
Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for determining the thermal stability of a material derived from a bridged organosilane precursor.
Materials:
-
Cured organosilane material (e.g., a dried gel or powder)
-
Thermogravimetric analyzer (TGA)
-
TGA sample pans (e.g., alumina (B75360) or platinum)
Procedure:
-
Sample Preparation: Place 5-10 mg of the cured organosilane material into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min for at least 30 minutes to remove any oxygen.
-
Set the initial temperature to 30°C.
-
-
Thermal Program: Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min under a continuous nitrogen purge.
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset of major decomposition temperature and the percentage of residual mass at 800°C.
Tensile Testing of Thin Films
This protocol describes a general method for evaluating the mechanical properties of thin films prepared from bridged organosilane precursors, based on the ASTM D882 standard[7][8][9][10][11].
Materials:
-
Free-standing thin film of the organosilane material (typically less than 1 mm thick)
-
Universal Testing Machine (UTM) with a suitable load cell
-
Pneumatic grips with rubber-coated faces
-
Digital micrometer for thickness measurement
Procedure:
-
Specimen Preparation: Cut the thin film into rectangular specimens, typically 25 mm in width and 150 mm in length. Measure the thickness at several points along the specimen and calculate the average.
-
Instrument Setup:
-
Set the initial grip separation on the UTM (e.g., 100 mm).
-
Set the rate of grip separation (crosshead speed) to achieve the desired strain rate (e.g., 50 mm/min).
-
-
Testing:
-
Mount the specimen securely in the grips, ensuring it is aligned and not slipping.
-
Start the test and apply a uniaxial tensile force until the specimen fractures.
-
-
Data Acquisition: Record the load and extension data throughout the test.
-
Data Analysis: From the resulting stress-strain curve, determine the tensile strength (maximum stress), elongation at break, and Young's modulus (the slope of the initial linear portion of the curve).
Visualizing the Fundamentals
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to bridged organosilane precursors.
Caption: General structure of a bridged organosilane precursor.
Caption: Experimental workflow for surface modification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved thermal and oxidation stability of bis(triethoxysilyl)ethane (BTESE)-derived membranes, and their gas-permeation properties - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. qualitester.com [qualitester.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 10. pkgcompliance.com [pkgcompliance.com]
- 11. wewontech.com [wewontech.com]
Assessing the Biocompatibility of Bis(triethoxysilyl)methane Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of biocompatible coatings is paramount for the success of medical devices and implants. An ideal coating should not only prevent adverse reactions but also promote favorable interactions with biological systems. Bis(triethoxysilyl)methane (BTESM) has emerged as a promising precursor for sol-gel derived coatings due to its ability to form stable, methylene-bridged organosilica networks. This guide provides a comprehensive assessment of the biocompatibility of BTESM coatings, comparing them with established alternatives such as hydroxyapatite (B223615) and titania, and is supported by detailed experimental protocols.
Performance Comparison of Biocompatible Coatings
While direct comparative studies on the biocompatibility of this compound (BTESM) coatings against other materials are limited in publicly available literature, we can infer its potential performance by examining studies on similar organosilane coatings and comparing them with data on widely used alternatives like hydroxyapatite and titania.
| Coating Type | Biocompatibility Aspect | Performance Summary |
| This compound (BTESM) | Cytotoxicity | Expected to be low. General organosilane coatings have shown good cell viability. |
| Cell Adhesion & Proliferation | Studies on other silanes, such as APTES, show promotion of endothelial cell adhesion. Coatings containing silanes have demonstrated improved cytocompatibility and cell proliferation compared to uncoated surfaces.[1][2] | |
| Hemocompatibility | APTES-coated stents have been shown to inhibit platelet reduction and thrombus formation in vitro.[2] | |
| In Vivo Response | A study on APTES-coated titanium implants in a rabbit model showed no impairment of bone formation, indicating good in vivo biocompatibility for silane (B1218182) coatings.[3] | |
| Hydroxyapatite (HA) | Cytotoxicity | Generally considered non-cytotoxic and highly biocompatible.[4][5] |
| Cell Adhesion & Proliferation | Promotes osteoblast adhesion and proliferation due to its chemical similarity to the mineral component of bone.[6] | |
| Hemocompatibility | Generally considered to have good blood compatibility. | |
| In Vivo Response | Known for its excellent bioactivity and osteoconductivity, leading to good bone integration.[6] | |
| Titanium Dioxide (Titania, TiO2) | Cytotoxicity | Considered biocompatible and non-toxic. |
| Cell Adhesion & Proliferation | Can promote the proliferation of human mesenchymal stem cells without hindering their differentiation capacity.[7] Surface characteristics of TiO2 coatings can influence gingival cell response.[8] | |
| Hemocompatibility | Generally exhibits good blood compatibility. | |
| In Vivo Response | Widely used in medical implants with a long history of successful clinical outcomes. |
Experimental Protocols for Biocompatibility Assessment
Accurate and reproducible assessment of biocompatibility is critical. The following are detailed methodologies for key in vitro experiments commonly used to evaluate the biological response to coating materials.
In Vitro Cytotoxicity Assays
These assays are fundamental for screening the potential toxicity of a material by observing its effect on cultured cells.
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Test material (BTESM-coated substrate)
-
Control materials (e.g., tissue culture plastic as a negative control, a known toxic material as a positive control)
-
Fibroblast cell line (e.g., L929 or 3T3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well culture plates
-
-
Protocol:
-
Sample Preparation: Sterilize the BTESM-coated and control material samples and place them in the wells of a 96-well plate. Alternatively, prepare extracts of the materials by incubating them in a cell culture medium for a defined period (e.g., 24 hours at 37°C).
-
Cell Seeding: Seed fibroblast cells into the wells of the 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Exposure: If using direct contact, place the sterilized samples onto the cell monolayer. If using extracts, replace the culture medium with the prepared material extracts.
-
Incubation: Incubate the cells with the test materials or extracts for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, remove the culture medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL). Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
-
2. Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
-
Materials:
-
Test material (BTESM-coated substrate)
-
Control materials
-
Cell line (e.g., Balb/c 3T3)
-
Cell culture medium
-
Neutral Red solution
-
Desorb solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well culture plates
-
-
Protocol:
-
Sample Preparation and Cell Seeding: Follow the same procedure as for the MTT assay.
-
Exposure and Incubation: Expose the cells to the test materials or their extracts for a defined period.[3][9]
-
Neutral Red Staining: After incubation, replace the culture medium with a medium containing Neutral Red and incubate for approximately 3 hours.[10]
-
Washing: Remove the staining solution and wash the cells to remove any unincorporated dye.
-
Dye Extraction: Add the desorb solution to each well to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of 540 nm.[11]
-
Data Analysis: Express the results as a percentage of the neutral red uptake of the negative control.
-
Cell Adhesion and Proliferation Assay
This assay evaluates the ability of a material surface to support cell attachment and growth over time.
-
Materials:
-
Test material (BTESM-coated substrate)
-
Control materials (e.g., tissue culture plastic)
-
Osteoblast or fibroblast cell line
-
Cell culture medium
-
Fluorescent dyes for cell visualization (e.g., Calcein-AM for live cells, DAPI for nuclei)
-
Microplate reader or fluorescence microscope
-
-
Protocol:
-
Sample Preparation: Place sterile test and control materials in a multi-well plate.
-
Cell Seeding: Seed cells directly onto the material surfaces at a known density.
-
Incubation: Incubate for various time points (e.g., 4, 24, 48, and 72 hours).
-
Cell Adhesion (Short-term): At early time points (e.g., 4 hours), gently wash the wells to remove non-adherent cells. Quantify the remaining adherent cells by counting them under a microscope or by using a DNA quantification assay.
-
Cell Proliferation (Long-term): At later time points, assess the increase in cell number. This can be done by:
-
Direct Counting: Trypsinize and count the cells.
-
Metabolic Assays: Perform an MTT or similar assay as described above.
-
Fluorescence Staining: Stain the cells with fluorescent dyes and image them. The fluorescence intensity or the number of stained cells can be quantified.
-
-
Data Analysis: Compare the number of adherent cells and the proliferation rate on the BTESM coating to the control surfaces.
-
Hemocompatibility Assessment
For blood-contacting devices, assessing the interaction of the coating with blood components is crucial.
1. Platelet Adhesion Assay
This assay evaluates the tendency of a material to cause platelet activation and adhesion, which can lead to thrombosis.
-
Materials:
-
Test material (BTESM-coated substrate)
-
Control materials
-
Freshly drawn human blood or platelet-rich plasma (PRP)
-
Phosphate-buffered saline (PBS)
-
Glutaraldehyde (B144438) solution for fixing
-
Scanning Electron Microscope (SEM)
-
-
Protocol:
-
Sample Preparation: Place sterile test and control materials in a multi-well plate.
-
Blood/PRP Contact: Add fresh whole blood or PRP to the wells, ensuring the material surfaces are fully covered.
-
Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C with gentle agitation.
-
Washing: Gently wash the surfaces with PBS to remove non-adherent platelets and other blood cells.
-
Fixation: Fix the adherent platelets with a glutaraldehyde solution.
-
Dehydration and Imaging: Dehydrate the samples through a series of ethanol (B145695) concentrations, dry them, and then coat them with a conductive material (e.g., gold-palladium) for SEM analysis.
-
Data Analysis: Qualitatively and quantitatively analyze the SEM images for the number of adherent platelets and their morphology (e.g., spreading, pseudopodia formation) as an indicator of activation.
-
2. Hemolysis Assay
This assay determines the extent to which a material damages red blood cells (hemolysis).
-
Materials:
-
Test material (BTESM-coated substrate)
-
Control materials (positive control: water; negative control: saline)
-
Freshly prepared suspension of red blood cells
-
-
Protocol:
-
Sample Incubation: Incubate the test and control materials with the red blood cell suspension for a specified time at 37°C.[12]
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Measure the amount of hemoglobin released into the supernatant spectrophotometrically.[13]
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control. According to ASTM F756-08, materials with 0-2% hemolysis are considered non-hemolytic.[12]
-
Conclusion
This compound coatings hold promise as a biocompatible surface for medical devices. While direct, extensive biocompatibility data for BTESM is still emerging, studies on analogous organosilane coatings suggest favorable outcomes in terms of cytotoxicity, cell adhesion, and hemocompatibility. Further rigorous testing, following the detailed protocols outlined in this guide, is essential to fully characterize the biocompatibility profile of BTESM coatings and to establish their performance relative to established materials like hydroxyapatite and titania. The versatility of the sol-gel process allows for the potential incorporation of bioactive molecules into the BTESM matrix, opening avenues for the development of next-generation, functionalized biocompatible coatings.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. Stent coating containing a charged silane coupling agent that regulates protein adsorption to confer antithrombotic and cell-adhesion properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. coresta.org [coresta.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Study of Biotin and Hydroxyapatite on Biological Properties of Composite Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TiO2 coating promotes human mesenchymal stem cell proliferation without the loss of their capacity for chondrogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of the human epidermal keratinocyte neutral red release and neutral red uptake assay using the first 10 MEIC test materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. | Sigma-Aldrich [sigmaaldrich.com]
- 12. HEMOCOMPATIBILITY AND BIOCOMPATIBILITY OF ANTIBACTERIAL BIOMIMETIC HYBRID FILMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. haemoscan.com [haemoscan.com]
A Comparative Guide to the Hydrolytic Stability of Bis(triethoxysilyl)methane and Other Silanes
For researchers, scientists, and drug development professionals, the durability of surface modifications and the integrity of silica-based materials are paramount. Silane (B1218182) coupling agents are fundamental to these applications, yet their long-term performance in aqueous or high-humidity environments is dictated by their hydrolytic stability. This guide provides an objective comparison of the hydrolytic stability of bis(triethoxysilyl)methane, a dipodal silane, with conventional monomeric silanes, supported by experimental data.
The Structural Advantage of Dipodal Silanes
Conventional monomeric silanes, such as alkyltriethoxysilanes, possess a single silicon atom, allowing them to form a maximum of three siloxane bonds with a substrate or other silane molecules. In contrast, dipodal silanes like this compound are characterized by the presence of two silicon atoms, enabling the formation of up to six bonds.[1] This structural difference leads to a more densely cross-linked, three-dimensional siloxane network that is inherently more resistant to water penetration and subsequent hydrolysis of the silane-substrate bond.
The enhanced stability of the bonds formed by dipodal silanes is also rooted in the thermodynamics of the condensation-hydrolysis reaction. The equilibrium for the disiloxane (B77578) bond strongly favors the condensed siloxane form over the hydrolyzed silanol (B1196071) form, contributing to greater durability.[1]
Quantitative Comparison of Hydrolytic Stability
The most direct method to assess the long-term performance of a silane-treated surface is to monitor its properties after prolonged exposure to hydrolytic conditions. A key indicator of the integrity of the silane layer is the water contact angle; a stable contact angle signifies a durable treatment, whereas a decrease suggests degradation.
The following tables summarize experimental data from studies on borosilicate glass slides treated with a conventional monomeric silane and various dipodal silanes, demonstrating the marked improvement in hydrolytic stability with the latter.
Table 1: Comparative Hydrolytic Stability in Deionized Water
| Silane Type | Chemical Name | Initial Contact Angle (°) | Contact Angle after 60 days in DI Water (°) |
| Monomeric | n-decyltriethoxysilane | 94 ± 1 | ~90 |
| Dipodal | 1,2-bis(trimethoxysilyl)decane | 78 ± 2 | ~75 |
| Dipodal | 1,1,1,3,3-pentamethoxy-1,3-disilatridecane | 102 ± 1 | ~100 |
| Dipodal | 1,10-bis(trimethoxysilyl)decane | 104 ± 2 | ~100 |
| Data sourced from a study by Gelest Inc.[1] |
Table 2: Comparative Hydrolytic Stability in 6 M HCl (Accelerated Acidic Durability Test)
| Silane Type | Chemical Name | Initial Contact Angle (°) | Contact Angle after 24 hours in 6 M HCl (°) |
| Monomeric | n-decyltriethoxysilane | 94 ± 1 | <10 |
| Dipodal | 1,2-bis(trimethoxysilyl)decane | 78 ± 2 | ~70 |
| Dipodal | 1,1,1,3,3-pentamethoxy-1,3-disilatridecane | 102 ± 1 | ~100 |
| Dipodal | 1,10-bis(trimethoxysilyl)decane | 104 ± 2 | ~100 |
| Data sourced from a study by Gelest Inc.[1] |
The data clearly indicates that while the monomeric silane coating degrades significantly, especially under harsh acidic conditions, the dipodal silanes maintain a much more stable hydrophobic surface.[1] This enhanced durability is a critical advantage in applications requiring long-term performance in aqueous or humid environments.
Reaction Pathways and Mechanisms
The hydrolytic stability of silanes is governed by a two-step process: the hydrolysis of the alkoxy groups to form reactive silanol groups, and the subsequent condensation of these silanols to form a stable siloxane network.
Caption: General reaction pathway for monomeric silane hydrolysis and condensation.
The increased number of potential bonding sites in dipodal silanes like this compound leads to a more robust and highly cross-linked network structure, which is the primary reason for their enhanced hydrolytic stability.
Caption: Structural advantage of dipodal silanes leading to enhanced network stability.
Experimental Protocols
To ensure the reproducibility and validity of hydrolytic stability testing, standardized experimental protocols are essential. Below is a detailed methodology for assessing hydrolytic stability via contact angle measurements.
Protocol: Assessing Hydrolytic Stability with Contact Angle Measurements
-
Substrate Preparation:
-
Thoroughly clean the substrate (e.g., glass slide, silicon wafer) by sonicating in a sequence of acetone, ethanol, and deionized water (15 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface to generate silanol groups by treating with an appropriate method, such as a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse extensively with deionized water and dry at 110°C for 15-30 minutes.
-
-
Silanization:
-
Prepare a solution of the silane (e.g., 1-2% v/v) in an appropriate solvent (e.g., anhydrous toluene (B28343) or ethanol).
-
Immerse the cleaned and activated substrates in the silane solution for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or elevated temperatures up to 70°C).
-
After immersion, rinse the substrates with the solvent to remove any unbound silane.
-
Cure the silanized substrates in an oven at a specified temperature (e.g., 110°C) for a set duration (e.g., 30-60 minutes) to promote covalent bond formation.
-
-
Hydrolytic Stability Testing:
-
Measure the initial static water contact angle on the cured, silanized substrates using a goniometer.
-
Immerse the substrates in the desired aqueous environment (e.g., deionized water, acidic solution, or basic solution) at a controlled temperature.
-
At predetermined time intervals (e.g., 1, 7, 30, and 60 days), remove a substrate from the solution, rinse with deionized water, and dry with a stream of nitrogen.
-
Measure the water contact angle again to assess any changes from the initial measurement.
-
-
Data Analysis:
-
Plot the water contact angle as a function of immersion time for each silane being tested.
-
A smaller change in contact angle over time indicates greater hydrolytic stability.
-
References
A Comparative Guide to the Mechanical Properties of Hybrid Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of three key classes of hybrid polymers: Epoxy-Silica Nanocomposites, Polyurethane-Based Hybrids, and Fiber-Reinforced Composites. The data presented is supported by experimental findings from scientific literature, and detailed protocols for the cited mechanical tests are provided to facilitate reproducibility and further research.
Data Presentation: Comparative Mechanical Properties
The following table summarizes the key mechanical properties of the selected hybrid polymer systems. These values represent typical ranges found in the literature and can vary based on the specific composition, processing methods, and testing conditions.
| Property | Epoxy-Silica Nanocomposites | Polyurethane-Based Hybrids | Fiber-Reinforced Composites (Natural Fibers) | Fiber-Reinforced Composites (Synthetic Fibers) |
| Tensile Strength (MPa) | 40 - 100+ | 20 - 70 | 30 - 100 | 200 - 2000+ |
| Young's Modulus (GPa) | 2.5 - 6.0 | 0.05 - 1.5 | 2 - 20 | 20 - 200+ |
| Flexural Modulus (GPa) | 2.0 - 5.5 | 0.04 - 1.2 | 2 - 15 | 20 - 150+ |
| Impact Strength (kJ/m²) | 5 - 20 | 50 - 200+ (No break) | 5 - 30 | 50 - 150+ |
Experimental Protocols
The mechanical properties summarized above are typically determined using standardized testing procedures. Below are detailed methodologies for the key experiments cited.
Tensile Testing (ASTM D3039)
This test method determines the in-plane tensile properties of polymer matrix composite materials.
Specimen Preparation:
-
Test specimens are typically cut from cured panels or molded laminates into a flat, rectangular shape. Standard dimensions are often 250 mm in length, 25 mm in width, and 2 mm in thickness[1].
-
Fiberglass-epoxy tabs are bonded to the ends of the specimens to ensure proper load transfer from the testing machine grips and to prevent premature failure at the grip points[1].
-
Specimens are conditioned at a standard laboratory atmosphere (23°C and 50% relative humidity) before testing[1].
Test Procedure:
-
The conditioned specimen is carefully aligned and clamped into the grips of a universal testing machine (UTM)[1].
-
An extensometer or strain gauges are attached to the specimen to measure strain during the test.
-
A tensile load is applied at a constant crosshead speed until the specimen fails[1]. A typical test speed is 2 mm/min[2].
-
Load and strain data are recorded continuously throughout the test.
Data Analysis: The recorded data is used to generate a stress-strain curve, from which the ultimate tensile strength, Young's modulus, and elongation at break are calculated[1].
Flexural Testing (ASTM D790)
This test method is used to determine the flexural properties of plastics and polymer composites, providing insights into a material's stiffness and strength in bending.
Specimen Preparation:
-
Specimens are prepared as rectangular bars, with typical dimensions of 127 mm in length, 12.7 mm in width, and 3.2 mm in thickness.
-
The support span for the test is set to be 16 times the depth of the specimen[3].
Test Procedure:
-
The test is conducted using a three-point bending setup on a universal testing machine[3].
-
The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant rate of crosshead motion[3][4].
-
The test is terminated when the specimen ruptures or reaches a maximum strain of 5%[3].
Data Analysis: The load-deflection data is used to calculate the flexural strength and flexural modulus of the material[4].
Impact Testing (ASTM D256 - Izod Test)
This standard test method determines the impact resistance of plastics using a pendulum-type impact tester, commonly known as the Izod impact test.
Specimen Preparation:
-
Specimens are precisely cut to standard dimensions, typically 63.5 mm long, 12.7 mm wide, and 3.2 mm thick[5].
-
A V-notch is machined into the specimen to create a stress concentration point[5][6].
-
Specimens are conditioned prior to testing, often for at least 40 hours at 23°C and 50% relative humidity after notching[6].
Test Procedure:
-
The notched specimen is securely clamped in a vertical position in the Izod impact tester with the notch facing the direction of the pendulum strike[5][7].
-
A pendulum of a known weight is released from a specified height, striking and fracturing the specimen[5].
-
The energy absorbed by the specimen during the fracture is measured by the height to which the pendulum swings after impact[5].
Data Analysis: The impact strength is calculated as the absorbed energy divided by the thickness of the specimen at the notch and is typically expressed in Joules per meter (J/m) or kilojoules per square meter (kJ/m²)[8].
Mandatory Visualizations
Toughening Mechanisms in Epoxy-Silica Nanocomposites
The addition of silica (B1680970) nanoparticles to an epoxy matrix can significantly enhance its toughness through several mechanisms that dissipate energy and resist crack propagation.
Caption: Toughening mechanisms in epoxy-silica nanocomposites.
Structure-Property Relationship in Polyurethane Hybrids
Polyurethane-based hybrids derive their tunable mechanical properties from their segmented block copolymer structure, consisting of alternating hard and soft segments.
Caption: Structure-property relationship in segmented polyurethanes.
Load Transfer Mechanism in Fiber-Reinforced Composites
The exceptional mechanical properties of fiber-reinforced composites are a result of the efficient transfer of applied stress from the polymer matrix to the high-strength fibers.
Caption: Load transfer mechanism in fiber-reinforced composites.
References
- 1. infinitalab.com [infinitalab.com]
- 2. forneyonline.com [forneyonline.com]
- 3. boundengineering.com [boundengineering.com]
- 4. zwickroell.com [zwickroell.com]
- 5. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 6. azom.com [azom.com]
- 7. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 8. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
A Comparative Guide to Alternatives for Bis(triethoxysilyl)methane in Hydrophobic Surface Treatment
For Researchers, Scientists, and Drug Development Professionals
The creation of hydrophobic surfaces is a critical requirement across a wide range of scientific and industrial applications, from self-cleaning coatings to advanced microfluidics. Bis(triethoxysilyl)methane is a well-established agent for rendering surfaces water-repellent. However, a diverse array of alternative materials offers unique advantages in terms of performance, cost, and environmental impact. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to assist in the selection of the most suitable hydrophobic treatment for your specific needs.
The primary classes of alternatives to this compound include other organosilanes, polydimethylsiloxane (B3030410) (PDMS), fatty acids, and fluorinated compounds. Organosilanes, such as long-chain alkylsilanes, are a direct alternative and function by forming self-assembled monolayers (SAMs) on hydroxylated surfaces.[1][2] PDMS is a versatile and inexpensive hydrophobic polymer that can be applied as a thin film.[3] Fatty acids, like stearic acid, offer a bio-based and cost-effective route to achieving superhydrophobicity.[4][5] Fluorinated compounds, particularly fluorosilanes, are known for creating surfaces with extremely low surface energy, leading to superior water and oil repellency.[6][7]
Comparative Performance Data
The effectiveness of a hydrophobic treatment is primarily quantified by the static water contact angle, where a higher angle indicates greater hydrophobicity. The following table summarizes the performance of various alternatives to this compound.
| Hydrophobic Agent Category | Specific Compound/Material | Substrate | Water Contact Angle (°) | Key Characteristics |
| Organosilanes | Octyltriethoxysilane (C8) | Silica Nanoparticles | 140 - 158 | Effective for creating highly hydrophobic surfaces; performance is dependent on alkyl chain length.[8][9] |
| Octadecyltrichlorosilane (C18) | Mesoporous Silica | >102 | Long alkyl chains provide significant hydrophobicity.[10][11] | |
| Polydimethylsiloxane (PDMS) | PDMS Coating | Mesoporous Silica | 144 | Inexpensive and versatile, can be applied via various methods including thermal evaporation.[3] |
| Fatty Acids | Stearic Acid | Silicon, Stainless Steel | 146 - 163 | A cost-effective and environmentally friendly option that can achieve superhydrophobicity.[4][5][12] |
| Fluorinated Compounds | 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | Aluminum, Glass | 152 - 159 | Provides both superhydrophobicity and oleophobicity due to very low surface energy.[6][13] |
| Vinyltriethoxysilane (VETS) and 1H,1H,2H,2H-perfluorooctyltriethoxysilane (PFTS) modified Nano-SiO2 | Not Specified | 159.2 | Combination of silanes can yield highly effective superhydrophobic coatings.[14][15] |
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the performance of hydrophobic coatings.
1. Surface Preparation and Silanization (Solution-Phase Deposition)
-
Objective: To create a self-assembled monolayer of an organosilane on a substrate.
-
Materials: Substrate (e.g., silicon wafer, glass slide), cleaning agents (acetone, ethanol, deionized water), piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - Caution: Extremely corrosive and reactive ), anhydrous solvent (e.g., toluene), and alkylsilane.[16]
-
Procedure:
-
Clean the substrate by sonicating in acetone, ethanol, and deionized water.
-
Activate the surface to generate hydroxyl groups by immersing the substrate in piranha solution for a specified time, followed by thorough rinsing with deionized water and drying.
-
Prepare a dilute solution of the alkylsilane (e.g., 1-5% v/v) in an anhydrous solvent.[16]
-
Immerse the activated substrate in the silane (B1218182) solution for a duration ranging from minutes to several hours, at room or elevated temperature.[16]
-
Remove the substrate and rinse extensively with the solvent to remove unbound silane molecules.[16]
-
Cure the coated substrate in an oven (e.g., at 100-120°C for 1 hour) to form a stable siloxane network.[16]
-
2. Water Contact Angle Measurement (Sessile Drop Method)
-
Objective: To quantify the hydrophobicity of the modified surface.
-
Materials: Goniometer, deionized water, and the coated substrate.
-
Procedure:
-
Place the coated substrate on the goniometer stage.
-
Gently dispense a small droplet of deionized water (typically a few microliters) onto the surface.
-
Capture an image of the droplet at the liquid-solid interface.
-
The goniometer software calculates the angle between the liquid-solid interface and the liquid-vapor interface.
-
Report the average of multiple measurements taken at different locations on the surface to ensure statistical significance.[16]
-
3. Dip-Coating with Stearic Acid
-
Objective: To create a superhydrophobic surface using a simple and scalable method.
-
Materials: Substrate (e.g., stainless steel), stearic acid, and a suitable solvent (e.g., ethanol).
-
Procedure:
-
Prepare a solution of stearic acid in the chosen solvent.
-
If desired, roughen the substrate surface (e.g., by sandblasting) to enhance superhydrophobicity.[5]
-
Immerse the substrate into the stearic acid solution and then withdraw it at a controlled speed.
-
Allow the solvent to evaporate, leaving a coating of stearic acid crystals on the surface.
-
Repeat the dip-and-dry cycle multiple times to increase the surface roughness and hydrophobicity. A study showed that after 20 dipping cycles, an advancing contact angle of ~160° was achieved.[4]
-
Logical Classification of Hydrophobic Surface Treatments
The following diagram illustrates the classification of the discussed hydrophobic surface treatment alternatives.
Caption: Classification of Hydrophobic Surface Treatment Agents.
References
- 1. Universal self-assembly of organosilanes with long alkyl groups into silicone nanofilaments - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. connectsci.au [connectsci.au]
- 5. scielo.br [scielo.br]
- 6. nbinno.com [nbinno.com]
- 7. silicorex.com [silicorex.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. silicorex.com [silicorex.com]
- 11. Long Chain Functional Silanes, Silane Waterproofing & Waterrepellent [cfmats.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorine Based Superhydrophobic Coatings [mdpi.com]
- 14. iwaponline.com [iwaponline.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Crosslinking Efficiency of Dipodal Silanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crosslinking efficiency of dipodal silanes against other common crosslinking agents. The information presented is supported by experimental data to assist researchers in selecting the most suitable crosslinking technology for their specific applications, ranging from biomaterial scaffolds to drug delivery systems.
Superior Crosslinking Performance of Dipodal Silanes
Dipodal silanes offer significant advantages over conventional monopodal silanes and other crosslinking agents due to their unique molecular structure. Possessing two silicon atoms, they can form up to six bonds with a substrate, in contrast to the three bonds formed by conventional silanes. This increased bonding capability leads to a higher crosslink density and enhanced hydrolytic stability, estimated to be up to 10,000 times greater than conventional silanes.[1] This superior stability and crosslinking efficiency translate into improved mechanical strength, wet adhesion, and chemical resistance in the final crosslinked material.[1]
Quantitative Performance Comparison
The following table summarizes the key performance indicators of various crosslinking agents, providing a quantitative comparison to aid in material selection.
| Crosslinking Agent | Polymer System | Gel Content (%) | Tensile Strength (MPa) | Elongation at Break (%) | Wet Adhesion Strength (N/cm) |
| Dipodal Silane (B1218182) | Epoxy | > 95 | 85 | 5 | 28.0 (cohesive failure) |
| Conventional Silane | Epoxy | ~80-90 | 70 | 6 | 7.0 |
| Peroxide (DCP) | Polyethylene | 82 | 25 | 250 | Not Applicable |
| Isocyanate (TDI) | Polyurethane | > 98 | 40 | 400 | Not Applicable |
Note: The data presented are representative values from various studies and may vary depending on the specific polymer system, substrate, and processing conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for reproducible evaluation of crosslinking efficiency.
Gel Content Determination (ASTM D2765)
This method determines the percentage of a crosslinked polymer that is insoluble in a solvent.
Materials:
-
Crosslinked polymer sample
-
120-mesh stainless steel cage
-
Xylene (or other suitable solvent)
-
Reflux extraction apparatus
-
Analytical balance
-
Vacuum oven
Procedure:
-
Weigh approximately 0.3 g of the crosslinked polymer sample and place it inside the pre-weighed mesh cage.
-
Record the initial weight of the sample and cage.
-
Place the cage containing the sample in the reflux extraction apparatus with a sufficient volume of xylene.
-
Heat the solvent to its boiling point and maintain reflux for 12 hours.
-
After extraction, carefully remove the cage and dry it in a vacuum oven at 80°C until a constant weight is achieved.
-
Weigh the dried cage with the insoluble polymer gel.
-
Calculate the gel content using the following formula: Gel Content (%) = (Weight of dried gel / Initial weight of polymer) x 100
Fourier-Transform Infrared (FTIR) Spectroscopy for Crosslink Density Analysis
FTIR spectroscopy can be used to monitor the extent of crosslinking by observing changes in specific absorption bands.
Materials:
-
Crosslinked polymer film or sample for ATR-FTIR
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Obtain an FTIR spectrum of the uncrosslinked polymer as a baseline.
-
Obtain FTIR spectra of the crosslinked samples at different curing times or conditions.
-
For silane crosslinking, monitor the decrease in the intensity of the Si-OH peak (around 910 cm⁻¹) and the increase in the intensity of the Si-O-Si peak (around 1030-1100 cm⁻¹).
-
The degree of crosslinking can be semi-quantitatively assessed by calculating the ratio of the absorbance of the Si-O-Si peak to a reference peak that does not change during the reaction (e.g., a C-H stretching peak).
Wet Adhesion Strength Testing
This test evaluates the adhesive strength of a crosslinked coating or adhesive in a wet environment.
Materials:
-
Coated substrate (e.g., metal, glass)
-
Adhesive tape (e.g., as specified in ASTM D3359)
-
Cutting tool for making a cross-hatch pattern
-
Deionized water
-
Tensile testing machine
Procedure:
-
Apply the crosslinkable formulation to the substrate and cure according to the desired protocol.
-
Immerse the cured samples in deionized water for a specified period (e.g., 24 hours at room temperature).
-
After immersion, remove the samples and gently blot the surface to remove excess water.
-
Immediately perform a cross-hatch adhesion test (ASTM D3359) by making a lattice pattern through the coating, applying pressure-sensitive tape over the lattice, and then rapidly pulling the tape off.
-
Alternatively, for quantitative measurement, a pull-off adhesion test (ASTM D4541) can be performed on the wet samples using a tensile tester.
-
Evaluate the adhesion based on the amount of coating removed or the force required for detachment.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
References
Safety Operating Guide
Proper Disposal and Safe Handling of Bis(triethoxysilyl)methane
This guide provides essential safety and logistical information for the proper disposal and handling of Bis(triethoxysilyl)methane (CAS No: 18418-72-9), geared towards laboratory and drug development professionals. Following these procedures is critical to ensure personnel safety and environmental compliance.
Hazard Identification and Safety Precautions
This compound is a chemical that poses several health risks. It is classified as toxic if swallowed, harmful in contact with skin, and causes serious eye irritation.[1][2] Upon contact with moisture or water, it can decompose, liberating ethanol (B145695).[1] The US OSHA PEL (TWA) for ethanol is 1000 ppm.[1][3]
Emergency Procedures: In the event of a spill, evacuate unnecessary personnel and ensure the cleanup crew is equipped with proper protection.[1][2][3] Prevent the chemical from entering sewers and public waters.[1][2][3]
Quantitative Data
The following table summarizes the key quantitative data for this compound and its related product, 1,2-Bis(triethoxysilyl)ethane.
| Property | Value | Source |
| LD50 oral rat | 161 mg/kg (related product data) | [2][3] |
| LD50 dermal rabbit | 1971 mg/kg (related product data) | [2][3] |
| ATE US (oral) | 161.000 mg/kg body weight | [2][3] |
| ATE US (dermal) | 1971.000 mg/kg body weight | [2][3] |
| Boiling Point | 114-115 °C @ 3.5 mmHg | [4] |
| Specific Gravity | 0.9741 g/cm³ | [4] |
| Refractive Index | 1.4098 | [4] |
Experimental Protocols: Handling and Disposal
Personal Protective Equipment (PPE):
When handling this compound, the following personal protective equipment is mandatory:
-
Hand Protection: Neoprene or nitrile rubber gloves.[2]
-
Eye Protection: Chemical goggles. Contact lenses should not be worn.[2][3]
-
Skin and Body Protection: Wear suitable protective clothing.[2]
-
Respiratory Protection: In case of inadequate ventilation, use an air-purifying respirator with an organic vapor cartridge.[3]
Spill Cleanup Procedure:
-
Evacuate: Immediately evacuate unnecessary personnel from the spill area.[1][2][3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering sewers or public waters.[1][2][3]
-
Absorb: Use an inert absorbent material to collect the spill.[1][2][3]
-
Collect: Sweep or shovel the absorbed material into an appropriate, labeled container for disposal.[1][2][3]
Disposal Protocol:
-
Container Rinsing: Prior to disposal, all containers that held this compound must be rinsed with a suitable solvent.[1]
-
Waste Collection: The residues and the wash solvents must be collected and stored in a sealed, properly labeled container for off-site disposal.[1]
-
Incineration: The recommended method of disposal for this compound and its related waste is incineration at a licensed waste disposal facility.[1]
-
Regulatory Compliance: Dispose of the contents and container in accordance with all local, state, and federal regulations. Do not release into publicly owned treatment works (POTW) or surface waters.[1]
Disposal Workflow
The following diagram illustrates the step-by-step procedure for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Bis(triethoxysilyl)methane
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of Bis(triethoxysilyl)methane, fostering a secure laboratory environment.
Chemical Identifier:
-
Substance Name: this compound
-
Synonyms: 4,4,6,6-TETRAETHOXY-3,7-DIOXA-4,6-DISILANONANE
-
Chemical Family: ORGANOETHOXYSILANE
-
CAS Number: 18418-72-9
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed, harmful in contact with skin, and causes serious eye irritation[1][2]. The hydrolysis product of this compound is ethanol, which may be formed upon reaction with moisture and water[1][2]. Adherence to the following PPE guidelines is mandatory to minimize exposure risks.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical goggles. Contact lenses should not be worn[1]. | To prevent serious eye irritation from splashes or vapors. |
| Hand Protection | Neoprene or nitrile rubber gloves[1]. | To prevent skin contact, as the substance is harmful upon dermal absorption. |
| Skin and Body | Wear suitable protective clothing[1]. | To protect skin from accidental contact. |
| Respiratory | NIOSH-certified organic vapor (black cartridge) respirator[1]. | To prevent irritation to the respiratory tract from vapor and mist inhalation. |
Operational Plan: Step-by-Step Handling Protocol
Safe handling of this compound requires strict adherence to the following procedures in a controlled laboratory setting.
1. Engineering Controls:
-
Work in a well-ventilated area.
-
Utilize local exhaust or a general room ventilation system to minimize vapor accumulation[1][3].
-
Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of potential exposure[1][3].
2. Pre-Handling Preparations:
-
Read the Safety Data Sheet (SDS) thoroughly before use.
-
Ensure all necessary PPE is available and in good condition.
-
Inspect the container for any damage or leaks before opening.
3. Handling the Chemical:
4. Storage:
Emergency and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area[1].
-
Equip: The cleanup crew must be equipped with the proper PPE as outlined in Table 1[1].
-
Contain: Prevent the spill from entering sewers or public waters[1][3]. If this occurs, notify the relevant authorities.
-
Clean-up: Use an absorbent material to collect the spill.
-
Dispose: Sweep or shovel the absorbed material into an appropriate container for disposal[1][3].
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Ingestion | If swallowed, rinse mouth. Immediately call a doctor[2]. Never give anything by mouth to an unconscious person[1]. |
| Skin Contact | If on skin, wash with plenty of water[1]. Take off contaminated clothing and wash it before reuse[1][3]. |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[1][2]. If eye irritation persists, get medical advice/attention[1][3]. |
| Inhalation | May cause irritation to the respiratory tract[1][2]. |
Disposal Protocol:
-
Dispose of the contents and container at a licensed waste disposal facility[1][3].
-
Incineration is a recommended method for product and packaging disposal[2][3].
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
